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  • Product: 3-Fluoro-5-methoxy-4-nitrobenzonitrile
  • CAS: 1137869-92-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a specialized aromatic nitrile of interest to researchers, medicinal chemists, and professionals in drug development. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a specialized aromatic nitrile of interest to researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this particular isomer is limited in published literature, this document consolidates available information and provides expert-driven insights into its synthesis, properties, and potential applications by drawing logical parallels from closely related, well-characterized analogues.

Core Compound Identification and Properties

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a polysubstituted aromatic compound featuring a strategic arrangement of electron-withdrawing and electron-donating groups. This unique substitution pattern makes it a potentially valuable, yet underexplored, building block in synthetic and medicinal chemistry.

Core Identification:

  • Chemical Name: 3-Fluoro-5-methoxy-4-nitrobenzonitrile

  • CAS Number: 1137869-92-1[1][2][3][4]

  • Molecular Formula: C₈H₅FN₂O₃[1]

  • Molecular Weight: 196.14 g/mol [1]

It is critical to distinguish this compound from its isomers, such as 3-Fluoro-4-methoxy-5-nitrobenzonitrile (CAS No. 1255783-15-3)[5], as the positional differences of the substituents dramatically alter the molecule's electronic properties and reactivity.

Physicochemical Properties (Predicted):

PropertyPredicted ValueRationale / Comparative Data Source
Appearance White to pale yellow crystalline solidAromatic nitro compounds are often pale yellow solids. 4-Fluoro-2-methylbenzonitrile appears as white powder/crystals.[6]
Melting Point (°C) 70 - 90The melting point of 2-Fluoro-5-nitrobenzonitrile is 76-80 °C. The additional methoxy group may slightly alter the crystal lattice energy.
Boiling Point (°C) > 250 at 760 mmHgBased on related structures like 4-Fluoro-3-nitrobenzonitrile (277.6 °C).
Solubility Insoluble in water; Soluble in DMSO, DMF, CH₂Cl₂The aromatic and nitro functionalities suggest poor water solubility, a common trait for such compounds. Polar aprotic solvents are typically effective.
Storage Conditions 2-8°C, Sealed in a dry, dark placeRecommended for aromatic nitro compounds to prevent degradation.[1]

Synthesis and Mechanistic Rationale

A direct, published synthesis for 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not available. However, a logical and robust synthetic route can be designed based on fundamental principles of aromatic chemistry, proceeding from commercially available precursors. The proposed multi-step synthesis leverages regioselective nitration as the key transformation.

Proposed Synthetic Pathway:

The most plausible synthetic route involves the nitration of the precursor 3-Fluoro-5-methoxybenzonitrile (3) . The directing effects of the existing substituents—the ortho, para-directing methoxy group and the meta-directing fluoro and nitrile groups—are crucial for achieving the desired regiochemistry. The methoxy group is a strong activating group, and its directing effect will dominate, guiding the incoming nitro group to the ortho or para position. The position para to the methoxy group is already occupied by the nitrile, leaving the two ortho positions. Steric hindrance from the adjacent fluoro group would likely disfavor substitution at the 2-position, thus favoring nitration at the 4-position.

This precursor can be synthesized from 3-Fluoro-5-hydroxybenzonitrile (2) via a standard Williamson ether synthesis.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration A 3-Fluoro-5-hydroxybenzonitrile (2) CAS: 473923-95-4 B 3-Fluoro-5-methoxybenzonitrile (3) CAS: 439280-18-9 A->B  CH3I, K2CO3  Acetone, Reflux C 3-Fluoro-5-methoxybenzonitrile (3) D 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1) CAS: 1137869-92-1 C->D  HNO3, H2SO4  0 °C to rt

Caption: Proposed two-step synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Experimental Protocol: Synthesis

PART A: Synthesis of 3-Fluoro-5-methoxybenzonitrile (3)

  • Reaction: O-methylation of 3-Fluoro-5-hydroxybenzonitrile (2).

  • Rationale: This is a standard Williamson ether synthesis. Potassium carbonate is a mild base sufficient to deprotonate the phenol, and acetone is a suitable polar aprotic solvent. Methyl iodide is a highly effective methylating agent.

  • Materials:

    • 3-Fluoro-5-hydroxybenzonitrile (CAS: 473923-95-4)[7]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Methyl Iodide (CH₃I)

    • Acetone, anhydrous

  • Procedure:

    • To a stirred solution of 3-Fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 3-Fluoro-5-methoxybenzonitrile.[8]

PART B: Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1)

  • Reaction: Electrophilic Aromatic Nitration.

  • Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The reaction is conducted at low temperatures to control the exothermicity and minimize side reactions. The directing effects of the substituents on the ring are key to achieving the desired product.

  • Materials:

    • 3-Fluoro-5-methoxybenzonitrile (3)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)[9]

  • Procedure:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

    • Slowly add 3-Fluoro-5-methoxybenzonitrile (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.

    • Add the nitrating mixture dropwise to the solution of the benzonitrile, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization (Anticipated)

Confirming the structure of the final compound is paramount. The following spectroscopic signatures would be expected:

  • Proton NMR (¹H NMR): The spectrum should show two singlets (or narrow doublets due to long-range coupling with fluorine) in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the upfield region (~4.0 ppm) would correspond to the methoxy (–OCH₃) protons.

  • Carbon NMR (¹³C NMR): The spectrum will be complex due to C-F coupling. It will show eight distinct carbon signals, including the nitrile carbon (~115-120 ppm), the methoxy carbon (~56 ppm), and six aromatic carbons, four of which will appear as doublets due to coupling with the fluorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak for the nitrile (C≡N) stretch (~2230 cm⁻¹), strong peaks for the asymmetric and symmetric stretches of the nitro group (NO₂) (~1530 and 1350 cm⁻¹), and a C-F stretch (~1200-1100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.14.

Applications in Drug Discovery and Development

While 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not a pharmaceutical agent itself, its structural motifs are highly relevant in modern drug design. Polysubstituted benzonitriles are key intermediates in the synthesis of a wide range of biologically active molecules.[6]

Role as a Chemical Intermediate:

The functional groups on the ring offer multiple handles for synthetic modification:

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine. This aniline derivative is a common precursor for building amides, sulfonamides, ureas, and heterocyclic rings, which are prevalent in many drug classes.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho-nitro group and the para-nitrile group, is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains and the construction of complex molecular scaffolds.

  • Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for derivatization.

Potential Therapeutic Targets:

Substituted benzonitriles are foundational scaffolds for various targeted therapies, particularly kinase inhibitors. The nitrile group often acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.

G cluster_0 cluster_1 start 3-Fluoro-5-methoxy- 4-nitrobenzonitrile A Reduction of NO2 start->A B Nucleophilic Aromatic Substitution (SNAr) start->B C Nitrile Hydrolysis start->C D Substituted Anilines A->D E Diverse Side-Chain Derivatives B->E F Carboxylic Acids / Amides C->F end Complex Bioactive Molecules (e.g., Kinase Inhibitors) D->end E->end F->end

Caption: Synthetic utility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile as a versatile intermediate.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. However, based on its chemical structure, it should be handled with extreme caution, assuming the hazards associated with aromatic nitro compounds.

  • Toxicity: Aromatic nitro compounds are generally considered toxic.[10] They can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis (a blue discoloration of the skin and blood). Overexposure can lead to headaches, dizziness, nausea, and in severe cases, organ damage.[10] The precursor, 3-Fluoro-5-methoxybenzonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: The compound is expected to be a skin and eye irritant.[8]

  • Thermal Stability: Organic nitro compounds can decompose exothermically at elevated temperatures, and in some cases, this can be violent or explosive.[11] Contamination can lower their thermal stability.[11]

  • Mutagenicity: Many nitroaromatic compounds are mutagenic and are considered potential carcinogens.[12]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent skin and eye contact.

  • Store in a cool, dry, well-ventilated area away from heat and incompatible materials.

Conclusion

3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS: 1137869-92-1) is a structurally interesting but currently under-documented chemical entity. Its combination of fluoro, methoxy, nitro, and nitrile functional groups presents a rich platform for synthetic diversification. Based on the well-established chemistry of its analogues, it holds significant potential as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors. This guide provides a foundational framework for its synthesis and potential application, underscoring the need for further experimental investigation to fully characterize its properties and unlock its synthetic utility.

References

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. Retrieved from [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Yang, H., et al. (2024). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). 32008-59-6,Paraformaldehyde-D2-AccelaChem. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Angene Chemical. (n.d.). CAS number page 1. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: Identifying a Key Scaffold for Drug Discovery In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the strategic selection of molecular bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Scaffold for Drug Discovery

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the strategic selection of molecular building blocks is paramount. Substituted benzonitriles are a class of compounds that consistently demonstrate utility as versatile intermediates.[1] This guide focuses on a specific, highly functionalized member of this class: 3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS No. 1137869-92-1).

The unique arrangement of its substituents—a nitrile, a nitro group, a methoxy group, and a fluorine atom—creates a scaffold with distinct electronic properties and multiple reaction sites. The electron-withdrawing nature of the nitro and nitrile groups, combined with the specific placement of the fluorine atom, makes this molecule an intriguing substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility, allowing for the strategic introduction of diverse functionalities, a critical step in building libraries of potential drug candidates.[2][3]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It will provide a detailed overview of the known and predicted physical properties of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, propose a logical synthetic route, discuss its anticipated spectral characteristics, and contextualize its potential applications, particularly as a precursor for kinase inhibitor scaffolds.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core physical and structural properties. These data inform decisions on reaction conditions, solvent selection, purification strategies, and storage.

Chemical Structure

The structural arrangement of the functional groups on the benzene ring is the primary determinant of the molecule's chemical behavior.

chemical_structure cluster_ring C1 C C2 C C1->C2 C6 C CN1 C C1->CN1 C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 N2 N⁺ C4->N2 C5->C6 O1 O C5->O1 C6->C1 N1 N CN1->N1 CH3 CH₃ O1->CH3 O2 O⁻ N2->O2 = O3 O N2->O3 pos1 1 pos2 2 pos3 3 pos4 4 pos5 5 pos6 6

Figure 1: Chemical Structure of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Core Data Summary

The following table summarizes the key physicochemical properties. It is important to note that while some data are confirmed, experimental values for properties like melting and boiling points are not widely reported in public literature.

PropertyValueSource(s)
CAS Number 1137869-92-1[4][5][6]
Molecular Formula C₈H₅FN₂O₃[4][7]
Molecular Weight 196.14 g/mol [4][7]
Appearance Solid (predicted)-
Melting Point Data not available. (For comparison, the related isomer 4-Fluoro-3-nitrobenzonitrile melts at 91-95 °C)
Boiling Point Data not available.-
Solubility Predicted to be poorly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane).[5]

Anticipated Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region.

    • The proton at C2 (ortho to the nitrile, meta to the methoxy) will likely appear as a doublet due to coupling with the fluorine atom.

    • The proton at C6 (ortho to the methoxy, meta to the nitrile) will also appear as a doublet, again due to coupling with the fluorine atom.

    • A sharp singlet corresponding to the three protons of the methoxy group (OCH₃) will be observed in the upfield region (approx. 3.9-4.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will provide confirmation of the carbon framework. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the carbons attached to the electronegative F and NO₂ groups, and the methoxy carbon (OCH₃) around 55-60 ppm.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups.[2]

    • A sharp, strong peak around 2230-2240 cm⁻¹ for the nitrile (C≡N) stretch.

    • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively.

    • A C-F stretching band, typically in the 1100-1250 cm⁻¹ region.

    • C-O stretching bands for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.14 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₅FN₂O₃.

Proposed Synthesis Protocol

A definitive, published synthesis for 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not widely available. However, based on established organic chemistry principles and published procedures for structurally analogous compounds, a reliable synthetic route can be proposed.[2][8] The most logical approach is the electrophilic nitration of the precursor, 3-fluoro-5-methoxybenzonitrile.

synthesis_workflow start Start: 3-fluoro-5- methoxybenzonitrile reaction Electrophilic Aromatic Substitution (Nitration) Maintain at 0°C start->reaction reagents Reagents: Conc. H₂SO₄ KNO₃ reagents->reaction workup Reaction Workup: Quench with ice-water Filter crude product reaction->workup purification Purification: Recrystallization from suitable solvent (e.g., Ethanol) workup->purification product Final Product: 3-Fluoro-5-methoxy- 4-nitrobenzonitrile purification->product

Figure 2: Proposed workflow for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Experimental Methodology (Proposed)

Reaction: Nitration of 3-fluoro-5-methoxybenzonitrile.

Materials:

  • 3-fluoro-5-methoxybenzonitrile (1 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃, ~1.05 equivalents)

  • Ice

  • Deionized Water

  • Ethanol (or other suitable recrystallization solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, slowly add concentrated sulfuric acid.

  • Substrate Addition: Once the acid has cooled to 0-5 °C, slowly add 3-fluoro-5-methoxybenzonitrile in portions, ensuring the temperature does not rise above 10 °C. Stir until all the starting material has dissolved.

  • Nitration: Add potassium nitrate portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition should be slow to control the exothermic reaction.

    • Causality Insight: The sulfuric acid protonates the nitric acid (formed in situ from KNO₃), generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for the electrophilic aromatic substitution. The methoxy group is a strong activating group and directs ortho-, para-. The position between the methoxy and fluoro groups (C4) is sterically accessible and electronically activated for nitration.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or HPLC) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acid.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Applications in Drug Discovery and Development

The true value of 3-Fluoro-5-methoxy-4-nitrobenzonitrile lies in its potential as a strategic intermediate for synthesizing biologically active molecules. The functional groups present are not merely decorative; they are reactive handles for diversification.

Core Scaffold for Kinase Inhibitors

A primary application for this class of molecule is in the synthesis of kinase inhibitors.[2][3] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[3] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme.

The 3-fluoro-4-nitrobenzonitrile core is an excellent starting point for building heterocyclic scaffolds, such as pyrazolopyridines, which are known "privileged structures" capable of binding to the kinase hinge region.[3]

application_workflow start 3-Fluoro-5-methoxy- 4-nitrobenzonitrile step1 S(N)Ar Reaction: Displace Fluorine with Nucleophile (e.g., Hydrazine) start->step1 Step 1 step2 Cyclization & Elaboration step1->step2 Step 2 product Diverse Kinase Inhibitor Scaffolds (e.g., Pyrazolopyridines) step2->product Final Library

Figure 3: Role as a building block in kinase inhibitor synthesis.

The fluorine atom at C3 is activated towards SNAr by the strongly electron-withdrawing nitro group at the adjacent C4 position. This allows for its efficient displacement by various nucleophiles (e.g., hydrazines, amines), which is often the key first step in building the complex heterocyclic systems required for kinase inhibition. The nitrile group itself is a valuable pharmacophore, capable of forming key hydrogen bonds or dipole interactions within a protein's active site.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that this compound, like many nitrated aromatic compounds, should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published with full details[6], data from closely related analogues provide essential guidance.[2]

  • Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is often between 2-8°C to ensure long-term stability.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Fluoro-5-methoxy-4-nitrobenzonitrile represents a highly valuable, albeit specialized, chemical intermediate for the research and development community. While a comprehensive set of experimentally determined physical data is not yet publicly available, its structural features allow for reliable prediction of its chemical behavior and spectroscopic signature. Its true potential is realized in its application as a versatile building block. The strategic placement of its functional groups provides a robust platform for generating molecular diversity, particularly for libraries targeting protein kinases. The proposed synthetic protocol offers a logical and practical route for its preparation, enabling researchers to leverage this powerful scaffold in their drug discovery programs.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

Sources

Foundational

3-Fluoro-5-methoxy-4-nitrobenzonitrile chemical structure

An In-Depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile This guide offers a comprehensive technical examination of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a substituted aromatic compound with significant po...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This guide offers a comprehensive technical examination of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. By dissecting its molecular architecture, we will explore the interplay of its constituent functional groups—fluoro, methoxy, nitro, and nitrile—and their profound influence on the molecule's reactivity, spectroscopic properties, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a polysubstituted benzene derivative. The benzonitrile core is functionalized with four distinct groups, each imparting unique electronic and steric characteristics that define its chemical behavior.

Caption: Chemical structure of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

The spatial arrangement and electronic nature of these groups are critical. The strong electron-withdrawing properties of the nitro and nitrile groups, combined with the inductive withdrawal of fluorine and the resonance-donating effect of the methoxy group, create a complex electronic environment that dictates the molecule's reactivity in synthetic transformations.

PropertyValue (Predicted/Calculated)Source(s)
CAS Number 1137869-92-1[1]
Molecular Formula C₈H₅FN₂O₃[1]
Molecular Weight 196.14 g/mol [1]
Appearance Expected to be a crystalline solidN/A
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)N/A

The Influence of Functional Groups in a Drug Discovery Context

The specific combination of functional groups on this scaffold makes it an intriguing candidate for medicinal chemistry. Each group plays a well-documented role in modulating a compound's pharmacological profile.

  • Fluorine Atom: The incorporation of fluorine is a cornerstone strategy in modern drug design.[2] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while fundamentally altering molecular properties.[3][4] Key benefits include:

    • Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

    • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions within protein binding pockets, enhancing potency.[4]

    • Membrane Permeability: Strategic fluorination can modulate lipophilicity, which is crucial for a drug's ability to cross cellular membranes.[6]

  • Methoxy Group (-OCH₃): As an electron-donating group through resonance, the methoxy substituent influences the aromatic ring's reactivity, making it an ortho-, para-director in electrophilic aromatic substitution reactions.[7][8] In a drug molecule, it can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a planned route for drug clearance.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic attack.[9] While sometimes associated with toxicity, the nitro group is a key functional handle.[10] It can be readily reduced to an amine (-NH₂), providing a reactive site for further derivatization—a common strategy in building complex molecular libraries for screening.[11][12][13]

  • Nitrile Group (-C≡N): The nitrile group is a versatile functional group found in numerous pharmaceuticals.[14] It is metabolically stable and can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets.[14] Its linear geometry is often exploited to probe specific regions of a binding site.

Spectroscopic Characterization: An Analytical Framework

Confirming the structure and purity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile requires a suite of spectroscopic techniques. Based on established principles and data from analogous structures, the following spectral characteristics are predicted.[15][16]

TechniquePredicted Key Data and Interpretation
¹H NMR Two signals are expected in the aromatic region. The proton at C6 (ortho to the nitrile) and the proton at C2 (ortho to both nitrile and fluorine) will appear as distinct signals. Their chemical shifts will be downfield due to the deshielding effects of the adjacent electron-withdrawing groups. Fluorine coupling (JH-F) will be observed for the proton at C2.
¹³C NMR The spectrum will show eight distinct carbon signals. The carbon bearing the fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F). The carbons attached to the electron-withdrawing nitro (C4) and nitrile (C1) groups will be significantly deshielded. The methoxy carbon will appear as a singlet around 55-60 ppm.[17]
FT-IR Characteristic absorption bands are expected for: C≡N stretch: Strong, sharp peak around 2230 cm⁻¹[15]. N-O asymmetric stretch: Strong peak around 1530 cm⁻¹. N-O symmetric stretch: Strong peak around 1350 cm⁻¹. C-F stretch: Strong peak in the 1200-1000 cm⁻¹ region. C-O stretch (aryl ether): Peaks around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Mass Spec. The molecular ion peak (M⁺) would be observed at m/z 196.03, corresponding to the molecular formula C₈H₅FN₂O₃.
Standard Experimental Protocol: Acquiring NMR Data

A robust protocol is essential for obtaining high-quality, reproducible data.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Synthetic Strategy and Methodologies

A plausible and efficient synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile would involve the regioselective nitration of a suitable precursor, 3-fluoro-5-methoxybenzonitrile. The directing effects of the existing substituents are key to the success of this strategy. The methoxy group is a strong activating ortho-, para-director, while the fluorine and nitrile groups are deactivating. The position para to the strongly activating methoxy group (C4) is the most likely site for electrophilic substitution.

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds A 3-Fluoro-5-methoxy-4-nitrobenzonitrile B Nitro Reduction (-NO₂ → -NH₂) A->B e.g., Fe/HCl, H₂/Pd-C C Nucleophilic Aromatic Substitution (SNAr) (Displacement of -F) A->C e.g., R-NH₂, R-OH, R-SH D Aminobenzonitrile Intermediate (Key for Heterocycle Formation) B->D E Substituted Methoxybenzonitrile (Diverse Functionality Introduced) C->E

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Abstract: This technical guide provides a comprehensive scientific overview of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a substituted aromatic nitrile of significant interest in medicinal chemistry and drug development. W...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive scientific overview of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a substituted aromatic nitrile of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document, designed for researchers, scientists, and drug development professionals, consolidates its known physicochemical properties, proposes a logical synthetic pathway, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, this guide explores the potential applications of 3-Fluoro-5-methoxy-4-nitrobenzonitrile as a key building block in the synthesis of bioactive molecules, drawing parallels with structurally related compounds that have established roles in targeted therapies. A detailed discussion of handling, safety, and disposal, based on data from closely related analogues, is also provided to ensure safe and effective laboratory practice.

Core Compound Identification and Physicochemical Properties

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a poly-functionalized aromatic compound. Its structure incorporates a nitrile (-C≡N), a nitro group (-NO₂), a methoxy group (-OCH₃), and a fluorine atom (-F) on a benzene ring. This unique combination of electron-withdrawing and -donating groups, along with the bioisosteric properties of fluorine, makes it a valuable scaffold for chemical synthesis.

The molecular formula for this compound is C₈H₅FN₂O₃.[1] Its molecular weight is approximately 196.14 g/mol .[2][3]

Table 1: Physicochemical Properties of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

PropertyValueSource(s)
CAS Number 1137869-92-1[2]
Molecular Formula C₈H₅FN₂O₃[1]
Molecular Weight 196.14 g/mol [2][3]
Monoisotopic Mass 196.02843 Da[1]
Predicted XlogP 1.5[1]
Predicted Hydrogen Bond Donor Count 0
Predicted Hydrogen Bond Acceptor Count 5
Predicted Rotatable Bond Count 2

Synthesis and Purification: A Proposed Pathway

The proposed reaction involves the electrophilic aromatic substitution (nitration) of 3-fluoro-5-methoxybenzonitrile using a standard nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents on the aromatic ring are crucial in determining the regioselectivity of the nitration. The methoxy group is a strong activating group and is ortho-, para- directing, while the fluorine atom is a deactivating group but also ortho-, para- directing. The nitrile group is a meta-directing deactivator. The position of nitration will be influenced by the interplay of these electronic and steric effects.

G cluster_synthesis Proposed Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Precursor 3-Fluoro-5-methoxybenzonitrile Reagents HNO₃ / H₂SO₄ Precursor->Reagents Nitration Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile Reagents->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Experimental Protocol: Proposed Synthesis

This protocol is a theoretical procedure and should be optimized and validated under appropriate laboratory conditions.

Reaction: Nitration of 3-fluoro-5-methoxybenzonitrile.

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-fluoro-5-methoxybenzonitrile to the cooled sulfuric acid while stirring, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • The precipitated product can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate. The combined organic layers should be washed with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-Fluoro-5-methoxy-4-nitrobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following characterization data is predicted based on the analysis of the compound's functional groups and comparison with structurally similar molecules.

G cluster_characterization Spectroscopic Characterization Workflow Compound 3-Fluoro-5-methoxy-4-nitrobenzonitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of the target compound.

Table 2: Predicted Spectroscopic Data for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

TechniquePredicted Key Data and Interpretation
Proton NMR (¹H NMR) The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. One proton will be ortho to the fluorine and meta to the nitrile, while the other will be ortho to the nitrile and meta to the fluorine. These will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (around 3.9-4.1 ppm).
Carbon-13 NMR (¹³C NMR) The spectrum will show eight distinct carbon signals. The nitrile carbon will appear in the downfield region (around 115-120 ppm). The aromatic carbons will show characteristic shifts influenced by the attached functional groups, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The methoxy carbon will appear around 55-60 ppm.
Fluorine-19 NMR (¹⁹F NMR) A single signal is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift will be indicative of a fluorine atom attached to an electron-deficient aromatic ring.[4][5]
Infrared (IR) Spectroscopy The IR spectrum should exhibit a sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch. Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. A C-O stretching band for the methoxy group will be present around 1250-1300 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (196.14). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 150) and NO (m/z 166).

Applications in Drug Discovery and Development

Substituted benzonitriles are a class of compounds that feature prominently in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and is often metabolically stable.[6] The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[7][8]

While specific applications for 3-Fluoro-5-methoxy-4-nitrobenzonitrile are not documented, its structural motifs are present in molecules with significant biological activity. Structurally related fluoro-nitrobenzonitriles, such as 4-fluoro-3-nitrobenzonitrile, are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[9][10] These molecules serve as scaffolds for the construction of heterocyclic systems that can bind to the ATP-binding site of various protein kinases, thereby inhibiting their activity.

G cluster_application Potential Application in Kinase Inhibitor Synthesis Start 3-Fluoro-5-methoxy-4-nitrobenzonitrile Intermediate Key Heterocyclic Intermediate Start->Intermediate Chemical Elaboration KinaseInhibitor Kinase Inhibitor Candidate Intermediate->KinaseInhibitor Further Synthesis BiologicalTesting Biological Testing KinaseInhibitor->BiologicalTesting

Sources

Foundational

3-Fluoro-5-methoxy-4-nitrobenzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Introduction 3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a vers...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Introduction

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring electron-withdrawing nitro and cyano groups, alongside electron-donating methoxy and halogen functionalities—renders it a valuable intermediate for constructing complex molecular architectures. The strategic placement of these groups allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group to an amine, and modifications of the nitrile.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the viable synthetic pathways to 3-Fluoro-5-methoxy-4-nitrobenzonitrile. It emphasizes the underlying chemical principles, offers detailed experimental protocols, and addresses critical safety and handling considerations. The narrative is structured to provide not just a set of instructions, but a field-proven understanding of why specific choices are made, ensuring both scientific integrity and practical applicability.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted benzene ring requires careful planning to control the regioselectivity of each reaction step. The directing effects of the substituents are paramount. A retrosynthetic analysis reveals two primary, logical pathways starting from commercially available precursors.

G cluster_0 Strategy 1: Direct Nitration cluster_1 Strategy 2: Sandmeyer Reaction Target 3-Fluoro-5-methoxy-4-nitrobenzonitrile S1_Start 3-Fluoro-5-methoxybenzonitrile Target->S1_Start Nitration S2_Intermediate1 3-Fluoro-5-methoxy-4-nitroaniline Target->S2_Intermediate1 Sandmeyer Reaction S2_Start 3-Fluoro-5-methoxyaniline S2_Intermediate1->S2_Start Nitration (via protection/deprotection)

Caption: Retrosynthetic overview of the two primary pathways.

  • Strategy 1 (Preferred): A direct, one-step electrophilic nitration of 3-fluoro-5-methoxybenzonitrile. This route is highly efficient and atom-economical if the desired regioselectivity can be achieved.

  • Strategy 2 (Alternative): A multi-step approach beginning with 3-fluoro-5-methoxyaniline. This pathway involves the transformation of the amine into the nitrile functionality via a Sandmeyer reaction after the introduction of the nitro group. While longer, it offers an alternative where the starting material may be more readily available or cost-effective.

This guide will focus on the preferred direct nitration pathway due to its efficiency, while also detailing the alternative route for completeness.

Primary Synthesis Pathway: Electrophilic Nitration of 3-Fluoro-5-methoxybenzonitrile

This approach leverages the cumulative directing effects of the substituents on the 3-fluoro-5-methoxybenzonitrile starting material to install the nitro group at the C4 position with high regioselectivity.

Mechanistic Rationale & Causality

The outcome of an electrophilic aromatic substitution is governed by the electronic nature of the substituents already present on the ring.

  • Methoxy Group (-OCH₃): A strong activating group with a powerful +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions (C2, C6, and C4).

  • Fluoro Group (-F): While electronegative (-I effect), fluorine also possesses a +M effect due to its lone pairs, making it an ortho, para-director, albeit a deactivating one. It directs towards the C2, C4, and C6 positions.

  • Cyano Group (-CN): A strong deactivating group with both -I and -M effects, directing incoming electrophiles to the meta position (C5, which is already substituted).

The C4 position is para to the strongly activating methoxy group and ortho to the fluoro group. The directing effects of both the -OCH₃ and -F groups converge on this position, making it the most electronically enriched and sterically accessible site for electrophilic attack. The strong deactivation of the ring by the cyano and fluoro groups necessitates the use of a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.[1][2]

Materials & Reagents:

  • 3-Fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 mL per 1.0 g of starting material) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-fluoro-5-methoxybenzonitrile (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 5 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 mL per 1.0 mL of HNO₃) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Meticulously maintain the internal reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.

  • Work-up: A solid precipitate of the product should form. If it does not, extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

  • If a solid was filtered, wash it with cold water until the washings are neutral (pH ~7). If an extraction was performed, combine the organic layers.

  • Wash the organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.

Data Presentation
ParameterValue/Description
Starting Material 3-Fluoro-5-methoxybenzonitrile[3][4]
Molecular Weight 151.14 g/mol
Key Reagents H₂SO₄, HNO₃
Temperature 0-5 °C
Typical Reaction Time 1-3 hours
Expected Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile
Product MW 196.14 g/mol
Expected Yield 75-90%
Characterization ¹H NMR, ¹³C NMR, MS, IR
Workflow Visualization

G start Dissolve 3-fluoro-5-methoxybenzonitrile in cold conc. H₂SO₄ (0 °C) add_nitrating Dropwise addition of cold nitrating mixture (HNO₃/H₂SO₄) Maintain T < 5 °C start->add_nitrating react Stir at 0-5 °C for 1-2h Monitor via TLC/LC-MS add_nitrating->react quench Pour reaction mixture onto crushed ice/water react->quench extract Filter solid or Extract with DCM/EtOAc quench->extract wash Wash organic layer with H₂O, NaHCO₃, Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Recrystallization or Chromatography dry->purify end_node Pure 3-Fluoro-5-methoxy-4-nitrobenzonitrile purify->end_node

Caption: Experimental workflow for the direct nitration synthesis.

Alternative Pathway: Synthesis from 3-Fluoro-5-methoxyaniline

This multi-step route is a robust alternative if the primary starting material is unavailable. It involves protecting the highly reactive aniline, followed by nitration, deprotection, and a final Sandmeyer reaction to install the nitrile.

Step 1: Acetylation (Protection)

The amine group of 3-fluoro-5-methoxyaniline is protected as an acetamide to prevent oxidation during nitration and to moderate its activating strength.[5][6]

  • Protocol: Dissolve 3-fluoro-5-methoxyaniline (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq) slowly at room temperature. Heat the mixture to 90-100 °C for 2-3 hours. After cooling, pour the mixture into water to precipitate the N-(3-fluoro-5-methoxyphenyl)acetamide product, which is then filtered and dried.

Step 2: Nitration of Acetanilide

The acetamido group is still a potent ortho, para-director, guiding the nitro group to the C4 position.

  • Protocol: Following the same procedure as the primary pathway, dissolve the N-(3-fluoro-5-methoxyphenyl)acetamide in cold concentrated sulfuric acid. Add the nitrating mixture dropwise at 0-5 °C. After reaction completion, quench on ice to precipitate the N-(3-fluoro-5-methoxy-4-nitrophenyl)acetamide.

Step 3: Hydrolysis (Deprotection)

The acetamide is hydrolyzed back to an amine under acidic conditions.[5]

  • Protocol: Reflux the nitrated acetamide in a mixture of methanol and hydrochloric acid for 3-5 hours. After cooling, neutralize the mixture with a base (e.g., NaOH) to precipitate the 3-fluoro-5-methoxy-4-nitroaniline product. Filter and dry the solid.

Step 4: Sandmeyer Reaction

This classic transformation converts the aniline to the target benzonitrile.[7][8] The process occurs in two stages: diazotization followed by cyanation.

  • Protocol:

    • Diazotization: Suspend 3-fluoro-5-methoxy-4-nitroaniline (1.0 eq) in an aqueous solution of HCl or H₂SO₄ at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often heated gently (e.g., to 50-60 °C) to drive it to completion, which is indicated by the cessation of nitrogen gas evolution.

    • Work-up: Cool the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by chromatography or recrystallization.

Workflow Visualization

G start 3-Fluoro-5-methoxyaniline step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) start->step1 intermediate1 N-(3-fluoro-5-methoxyphenyl)acetamide step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄, 0-5 °C) intermediate1->step2 intermediate2 N-(3-fluoro-5-methoxy-4-nitrophenyl)acetamide step2->intermediate2 step3 Step 3: Hydrolysis (HCl, Methanol, Reflux) intermediate2->step3 intermediate3 3-Fluoro-5-methoxy-4-nitroaniline step3->intermediate3 step4 Step 4: Sandmeyer Reaction 1. NaNO₂, HCl, 0-5 °C 2. CuCN intermediate3->step4 end_node 3-Fluoro-5-methoxy-4-nitrobenzonitrile step4->end_node

Caption: Multi-step synthesis workflow from 3-fluoro-5-methoxyaniline.

Safety & Handling

Professional laboratory safety practices are mandatory when performing these syntheses.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle them only in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Nitration Reactions: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Strict temperature control is critical. Aromatic nitro compounds can be thermally unstable or explosive and should be handled with care.

  • Cyanide Compounds: Copper(I) cyanide and other cyanide salts are highly toxic. They are fatal if swallowed, inhaled, or absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal according to institutional guidelines.

  • Starting Materials: 3-fluoro-5-methoxybenzonitrile is toxic if swallowed, inhaled, or in contact with skin.[4] 3-fluoro-5-methoxyaniline is harmful if swallowed.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is most efficiently achieved via a direct, one-step electrophilic nitration of 3-fluoro-5-methoxybenzonitrile. This pathway is favored due to its high atom economy and operational simplicity. The predictable regioselectivity, governed by the powerful directing effects of the methoxy and fluoro substituents, ensures a high yield of the desired isomer. While a longer, multi-step route starting from 3-fluoro-5-methoxyaniline is a viable alternative, it involves more complex procedures like the Sandmeyer reaction, which requires stringent safety protocols due to the use of highly toxic cyanide reagents. For researchers in drug discovery and development, the direct nitration method represents a robust and scalable route to this valuable chemical intermediate.

References

  • Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 3-fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved January 19, 2026, from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • PubChem. (n.d.). 3-Fluoro-5-methoxyaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Methods for the nitration of aromatic compounds.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. While direct expe...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopic analysis and comparative data from structurally analogous molecules to provide a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex aromatic compounds.

Molecular Structure and Spectroscopic Overview

3-Fluoro-5-methoxy-4-nitrobenzonitrile possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, the electron-donating methoxy (-OCH₃) group, and the electronegative fluorine (-F) atom creates a complex electronic environment that profoundly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

A thorough spectroscopic analysis is paramount for the unambiguous confirmation of the molecule's identity and purity, which is a critical step in any synthetic workflow.[1] This guide will dissect the predicted spectral features in ¹H NMR, ¹³C NMR, IR, and MS, providing the rationale behind these predictions based on fundamental principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.[1] For 3-Fluoro-5-methoxy-4-nitrobenzonitrile, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and the electronic effects of the functional groups.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic ring and the electronic nature of the substituents.[2][3] The electron-withdrawing nitro and nitrile groups will generally deshield the aromatic protons, shifting their signals downfield, while the methoxy group will have a shielding, upfield-shifting effect. The fluorine atom will introduce characteristic splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8 - 8.2Doublet (d)~2-3 Hz (⁴JHF)H-2
~7.5 - 7.9Doublet (d)~2-3 Hz (⁴JHF)H-6
~4.0Singlet (s)--OCH₃

Note: Predictions are based on the analysis of substituted benzonitriles and nitrobenzenes.[4][5][6] The exact chemical shifts and coupling constants will be dependent on the solvent and the specific NMR instrument used.

The protons at positions 2 and 6 are expected to appear as doublets due to coupling with the fluorine atom at position 3. This through-space coupling (⁴JHF) is typically in the range of 2-3 Hz for meta-protons. The methoxy group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[2] The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Predicted Chemical Shift (δ) ppmAssignment
~160 (d, ¹JCF ≈ 250-270 Hz)C-3
~150C-5
~145C-4
~135C-1
~120 (d, ²JCF ≈ 20-25 Hz)C-2
~115 (d, ²JCF ≈ 20-25 Hz)C-6
~118-C≡N
~56-OCH₃

Note: Predicted chemical shifts and coupling constants are based on data from analogous fluorinated and nitrated aromatic compounds.[7]

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the structure of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Data Acquisition:

  • Acquire the proton spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]

¹³C NMR Data Acquisition:

  • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will likely be required compared to the ¹H spectrum.

  • Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).[8]

Data Processing:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is expected to show characteristic absorption bands for the nitrile, nitro, methoxy, and fluoro-aromatic moieties.

Table 3: Predicted IR Absorption Bands for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2230-2240-C≡N (Nitrile)Stretching
~1530-1550-NO₂ (Nitro)Asymmetric Stretching
~1340-1360-NO₂ (Nitro)Symmetric Stretching
~1600, ~1480C=C (Aromatic)Ring Stretching
~1250-1300Ar-O (Methoxy)Asymmetric Stretching
~1000-1050Ar-O (Methoxy)Symmetric Stretching
~1100-1200C-F (Fluoro)Stretching
~3000-3100C-H (Aromatic)Stretching

Note: These are predicted ranges based on established IR correlation tables and data for substituted benzonitriles and nitroaromatics.[9][10][11][12][13]

The nitrile group will exhibit a sharp, intense absorption band around 2230-2240 cm⁻¹.[10] The nitro group will show two strong characteristic bands for its asymmetric and symmetric stretching vibrations.[11][12]

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.[8]

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method.[8]

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[14]

Predicted Mass Spectrum and Fragmentation Pattern

For 3-Fluoro-5-methoxy-4-nitrobenzonitrile (Molecular Weight: 196.14 g/mol ), the mass spectrum obtained via electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

m/zProposed FragmentNeutral Loss
196[M]⁺-
166[M - NO]⁺NO
150[M - NO₂]⁺NO₂
135[M - NO₂ - CH₃]⁺NO₂, CH₃
120[M - NO₂ - C₂H₂]⁺NO₂, C₂H₂
107[M - NO₂ - CN]⁺NO₂, CN

Note: Fragmentation predictions are based on common fragmentation pathways for aromatic nitro compounds and substituted benzenes.[15][16][17]

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[17] Further fragmentation of the resulting ions can occur through the loss of other small molecules or radicals.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent.

  • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

Data Acquisition:

  • Introduce the sample into the ion source (e.g., electron ionization for GC-MS).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).[8]

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.[8]

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent acq_H1 ¹H NMR Acquisition prep->acq_H1 acq_C13 ¹³C NMR Acquisition prep->acq_C13 proc Fourier Transform, Phase & Baseline Correction acq_H1->proc acq_C13->proc analysis Chemical Shift & Coupling Constant Analysis proc->analysis

Caption: Workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ir_prep Sample Preparation (KBr or ATR) ir_acq FTIR Data Acquisition ir_prep->ir_acq ir_analysis Functional Group Identification ir_acq->ir_analysis ms_prep Sample Preparation (GC/LC-MS) ms_acq MS Data Acquisition ms_prep->ms_acq ms_analysis Molecular Weight & Fragmentation Pattern Analysis ms_acq->ms_analysis

Caption: Workflows for IR and MS analysis.

Conclusion

The structural elucidation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile relies on a multi-technique spectroscopic approach. By combining the detailed information from NMR, IR, and MS, researchers can confidently confirm the identity and purity of this important chemical intermediate. This guide provides a robust predictive framework and detailed experimental protocols to aid in this analytical process, underscoring the importance of a thorough and well-reasoned approach to spectral interpretation in modern chemical research and development.

References

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College.
  • BenchChem. (n.d.). Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • BenchChem. (n.d.). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles.
  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. (n.d.). Study of the composition of nitriles using IR spectroscopy.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • BenchChem. (n.d.). Interpreting the Mass Spectrum of 4-Fluoro-3-nitrobenzonitrile: A Comparative Guide.
  • BenchChem. (n.d.). Spectroscopic Data and Experimental Protocols for 4-Fluoro-3-nitrobenzonitrile: A Technical Guide.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Foreword: Navigating the Pre-formulation Landscape In the realm of drug discovery and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Pre-formulation Landscape

In the realm of drug discovery and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a compound of interest for medicinal chemists and pharmaceutical scientists. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies and scientific rationale required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and discuss the critical aspects of data analysis and interpretation, thereby equipping researchers with the necessary tools to navigate the pre-formulation challenges associated with this and similar chemical entities.

Core Physicochemical Characteristics

A foundational understanding of a compound's intrinsic properties is essential before embarking on solubility studies. For 3-Fluoro-5-methoxy-4-nitrobenzonitrile, these parameters provide insights into its likely behavior in various solvent systems.

PropertyPredicted/Calculated ValueSource & Rationale
Molecular Formula C₈H₅FN₂O₃Based on chemical structure.
Molecular Weight 196.14 g/mol Calculated from the molecular formula.[1]
Appearance Likely a solid at room temperatureBased on the properties of similar benzonitrile derivatives.[2][3][4]
Predicted logP ~1.5 - 2.5Estimated based on the contribution of functional groups (aromatic ring, fluoro, methoxy, nitro, nitrile). This suggests moderate lipophilicity.
Predicted pKa Not readily ionizableThe functional groups present are not expected to have significant acidic or basic properties within a typical physiological pH range.

The Imperative of Stability in Solubility Assessment

Nitroaromatic compounds, such as 3-Fluoro-5-methoxy-4-nitrobenzonitrile, can exhibit chemical instability under certain conditions, which can confound solubility measurements. The electron-withdrawing nature of the nitro group, while contributing to the molecule's chemical reactivity, can also render it susceptible to degradation.[5] Potential degradation pathways for similar compounds include photodegradation, thermal decomposition, and reduction of the nitro group.[6]

It is crucial to recognize that impurities or contaminants in solutions of nitro compounds can lower their thermal stability.[7] Therefore, any experimental determination of solubility must incorporate stability assessments to ensure the measured concentration reflects the parent compound and not its degradants. This is a core principle of developing a self-validating analytical protocol.

Thermodynamic Solubility Determination: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8][9] This technique involves generating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute. The following protocol is a robust approach for characterizing the solubility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Materials and Instrumentation
  • Compound: 3-Fluoro-5-methoxy-4-nitrobenzonitrile (purity >98%)

  • Solvents: A range of pharmaceutically relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)).

  • Equipment: Analytical balance, scintillation vials with screw caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, syringe filters (0.22 µm), HPLC system with a UV detector, volumetric flasks, and pipettes.

Experimental Workflow

The following workflow outlines the critical steps for accurate solubility determination.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification & Analysis A 1. Add excess solid compound to vials B 2. Add a precise volume of solvent A->B Precise solvent addition C 3. Equilibrate on a shaker at a controlled temperature (e.g., 25°C or 37°C) B->C Initiate shaking D 4. Ensure sufficient equilibration time (e.g., 24-48 hours) C->D Allow time for equilibrium E 5. Centrifuge to pellet undissolved solid D->E End of equilibration F 6. Filter supernatant through a 0.22 µm filter E->F Remove particulates G 7. Dilute the filtrate with mobile phase F->G Prepare for analysis H 8. Analyze by validated HPLC-UV method G->H Inject into HPLC I 9. Determine concentration against a calibration curve H->I Calculate concentration J 10. Assess compound stability in the saturated solution I->J Verify data integrity

Sources

Exploratory

An In-depth Technical Guide to the Material Safety and Handling of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the material safety, handling, and reactivity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. As a substituted ni...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety, handling, and reactivity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. As a substituted nitroaromatic compound, it presents a unique combination of chemical properties and potential hazards that necessitate a thorough understanding for its safe application in research and development. This document moves beyond a standard safety data sheet to offer deeper insights into the causality behind safety protocols and to provide a framework for its use in a laboratory setting.

Compound Identification and Physicochemical Properties

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a polyfunctional aromatic compound. The presence of a nitrile group, a nitro group, a fluorine atom, and a methoxy group on the benzene ring imparts specific reactivity and characteristics to the molecule. While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, its properties can be estimated based on data from structurally similar compounds.

Table 1: Physicochemical Properties of 3-Fluoro-5-methoxy-4-nitrobenzonitrile and Related Compounds

PropertyValue (3-Fluoro-5-methoxy-4-nitrobenzonitrile)Reference Compound and Value
Molecular Formula C₈H₅FN₂O₃3-Fluoro-4-methoxy-5-nitrobenzonitrile: C₈H₅FN₂O₃[1]
Molecular Weight 196.14 g/mol 3-Fluoro-4-methoxy-5-nitrobenzonitrile: 196.137 g/mol [1]
Appearance Likely a solid at room temperature3-Nitrobenzonitrile: yellow crystalline powder or needles[2]
Melting Point Not available3-Nitrobenzonitrile: 114-117 °C[2]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ether.[2]3-Nitrobenzonitrile: very soluble in ether, relatively low solubility in water.[2]
Storage Temperature Recommended 2-8°C3-Fluoro-4-methoxy-5-nitrobenzonitrile: 2-8°C[1]

Hazard Identification and Toxicological Profile

The primary hazards associated with 3-Fluoro-5-methoxy-4-nitrobenzonitrile stem from its functional groups: the nitrile, the nitro group, and the fluorinated aromatic system. Although specific toxicological data for this compound is scarce, a GHS classification can be inferred from related structures.

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, DermalH312: Harmful in contact with skin[3]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3]
Respiratory IrritationH335: May cause respiratory irritation[3]
The Nitrile Moiety: A Precursor to Cyanide Toxicity

The most significant acute hazard arises from the nitrile (-CN) group. While organic nitriles are not as acutely toxic as inorganic cyanide salts, they can be metabolized in the body to release cyanide ions. Cyanide is a potent inhibitor of cellular respiration, leading to rapid and potentially fatal toxic effects.[4][5] Symptoms of mild cyanide poisoning include headache, dizziness, nausea, and irritation, while severe exposure can lead to convulsions, unconsciousness, and death within minutes.[4][5]

The Nitroaromatic Core: Systemic and Reactivity Hazards

The nitro group (-NO₂) is a strong electron-withdrawing group that influences the molecule's reactivity.[2][6] Nitroaromatic compounds are known for their potential systemic toxicity. The nitro group can be reduced in the body to form reactive intermediates that can lead to cellular damage.

The Fluorinated System: Unique Reactivity and Potential for HF Formation

The fluorine atom enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[7] While the C-F bond in aromatic compounds is generally stable, under certain conditions (e.g., high temperatures or in the presence of strong bases), fluorinated organic compounds can decompose to form hydrogen fluoride (HF). HF is extremely corrosive and can cause severe, deep-tissue burns that may not be immediately painful.[8]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

  • Glove Box: For handling larger quantities or for reactions that are particularly sensitive, a glove box with an inert atmosphere may be recommended.[10]

Administrative Controls
  • Designated Area: Establish a clearly marked designated area for working with this compound.[4]

  • Never Work Alone: Do not handle this compound when working alone in the laboratory.[9]

  • Standard Operating Procedure (SOP): Develop a detailed SOP for your specific experimental protocol that includes all safety precautions.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[10]

  • Hand Protection: Double gloving with nitrile gloves is recommended to provide a barrier against skin contact.[4][9] Always inspect gloves for any signs of degradation before use.[11]

  • Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron and sleeves should be used.[9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sop Review SOP and SDS prep_area Prepare Designated Work Area in Fume Hood prep_sop->prep_area prep_ppe Don Personal Protective Equipment (PPE) prep_area->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Emergency Procedures

Speed is critical in responding to any exposure to a cyanide-containing compound.[5]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[4][9] Remove all contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][9] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.[13]

Spill Response
  • Small Spills: For small spills within a chemical fume hood, wear appropriate PPE and cover the spill with an absorbent material.[12] The area should then be decontaminated with a 10% bleach solution followed by a pH 10 buffer solution.[4][12]

  • Large Spills: For any large spill or a spill outside of a fume hood, evacuate the area immediately and alert emergency personnel.[4][14]

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_minor_spill Minor Spill (Inside Hood) start Exposure or Spill Occurs move_to_safety Remove from Contaminated Area start->move_to_safety evacuate Evacuate Immediate Area start->evacuate call_911 Call for Emergency Medical Help move_to_safety->call_911 decontaminate Decontaminate (Shower/Eyewash) call_911->decontaminate provide_sds Provide SDS to Responders decontaminate->provide_sds alert_others Alert Others and Secure the Area evacuate->alert_others is_major_spill Major or Outside Hood? alert_others->is_major_spill is_major_spill->call_911 Yes don_ppe Wear Appropriate PPE is_major_spill->don_ppe No contain_spill Contain with Absorbent Material don_ppe->contain_spill decontaminate_spill Decontaminate Area contain_spill->decontaminate_spill dispose_waste Dispose as Hazardous Waste decontaminate_spill->dispose_waste

Caption: Emergency response workflow for incidents involving 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Reactivity, Stability, and Synthetic Utility

The chemical behavior of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is dictated by the interplay of its functional groups.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and nitrile groups.[2][15] This makes the compound highly activated towards nucleophilic aromatic substitution. The fluorine atom is an excellent leaving group in SNAr reactions, often displaying higher reactivity than other halogens.[7] This makes the compound a valuable intermediate for introducing the substituted benzonitrile moiety into more complex molecules.[16]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other biologically active compounds.[2][6]

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[2][15]

Stability and Incompatible Materials
  • Stability: The compound should be stored in a cool, dry, well-ventilated area away from light.[17][18]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids. It is crucial to keep this compound away from acids, as they can react with the nitrile to produce highly toxic hydrogen cyanide gas.[4]

Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for an SNAr reaction using 3-Fluoro-5-methoxy-4-nitrobenzonitrile as a substrate.

  • Preparation: In a chemical fume hood, add 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1 equivalent) and a suitable nucleophile (e.g., an amine or an alcohol, 1.1 equivalents) to a dry reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF or DMSO) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20]

  • Workup: After the reaction is complete, cool the mixture to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.[20]

G start Start prep Prepare Reactants and Glassware in Fume Hood start->prep reaction_setup Combine Substrate, Nucleophile, Base, and Solvent prep->reaction_setup reaction Heat Reaction Mixture and Monitor Progress (TLC/LC-MS) reaction_setup->reaction workup Quench Reaction, Extract Product, and Dry reaction->workup purification Purify Crude Product (Chromatography/Recrystallization) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General synthetic workflow for a nucleophilic aromatic substitution reaction.

Disposal Considerations

All waste containing 3-Fluoro-5-methoxy-4-nitrobenzonitrile, including contaminated consumables and reaction residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][9] Disposal should be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Bloom Tech. (2023, December 19). What is the use of 3-Nitrobenzonitrile?. Retrieved from [Link]

  • PubChem. (2026, January 3). 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved from [Link]

  • Safety Data Sheet. (2025, September 19). 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • Schimj, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, August 5). Nitroacetonitrile and Its Synthetic Equivalents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Purdue University, Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. Retrieved from [Link]

Sources

Foundational

Preamble: Navigating the Landscape of a Novel Building Block

An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile In the dynamic fields of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Substituted benzonitriles...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile

In the dynamic fields of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Substituted benzonitriles are a cornerstone of this endeavor, serving as versatile intermediates for a multitude of therapeutic agents. This guide focuses on a specific, albeit sparsely documented, entity: 3-Fluoro-5-methoxy-4-nitrobenzonitrile . Given the absence of extensive published literature on this exact isomer, this document adopts a first-principles approach. By dissecting the electronic contributions of its constituent functional groups and drawing rigorously supported analogies from well-characterized congeners, most notably 4-Fluoro-3-nitrobenzonitrile, we will construct a comprehensive technical profile. This guide is intended for researchers, scientists, and drug development professionals, providing a robust theoretical and practical framework to enable the synthesis, manipulation, and strategic application of this promising, yet underexplored, chemical entity.

Core Compound Analysis: Physicochemical and Electronic Profile

3-Fluoro-5-methoxy-4-nitrobenzonitrile is an aromatic compound featuring a benzene ring substituted with four distinct functional groups: a fluorine atom, a methoxy group, a nitro group, and a nitrile group. The interplay of these substituents dictates the molecule's reactivity and potential utility.

Table 1: Predicted Physicochemical Properties of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Property Predicted Value Basis for Prediction
CAS Number 1369343-49-3 Public Chemical Databases
Molecular Formula C₈H₅FN₂O₃
Molecular Weight 196.14 g/mol
Appearance Likely a pale yellow to white crystalline solid Analogy with similar nitroaromatic compounds.[1]
Solubility Expected to be insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) General properties of small organic molecules.
Melting Point Not available No experimental data found.

| Boiling Point | Not available | No experimental data found. |

Electronic Effects of Substituents

The reactivity of the aromatic ring is governed by the cumulative inductive and resonance effects of its substituents.[2][3]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance (-M) and inductive (-I) effects. It strongly deactivates the ring towards electrophilic aromatic substitution and, critically, activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[4]

  • Nitrile Group (-CN): Also an electron-withdrawing group through resonance and induction, contributing to the deactivation of the ring for electrophilic attack and activation for nucleophilic attack.

  • Fluorine Atom (-F): Exhibits a dual nature. It is strongly electron-withdrawing via induction (-I) due to its high electronegativity but is a weak electron-donating group via resonance (+M) due to its lone pairs.[2][5] In the context of SNAr, its powerful inductive effect is paramount, and it serves as an excellent leaving group.

  • Methoxy Group (-OCH₃): A strong electron-donating group (EDG) through resonance (+M) and weakly electron-withdrawing through induction (-I). It activates the ring towards electrophilic substitution.[3]

In 3-Fluoro-5-methoxy-4-nitrobenzonitrile , the powerful electron-withdrawing nitro and nitrile groups create a significantly electron-deficient aromatic system, which is the foundational characteristic for its predicted reactivity.

Proposed Synthesis and Purification

While a specific, validated synthesis for 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not available in the literature, a plausible route can be designed based on standard aromatic chemistry, likely involving the nitration of a suitable precursor.

Proposed Synthetic Pathway: Nitration of 3-Fluoro-5-methoxybenzonitrile

The most direct approach would be the electrophilic nitration of 3-Fluoro-5-methoxybenzonitrile. The directing effects of the existing substituents must be considered. The methoxy group is a strong ortho, para-director, while the fluorine and nitrile groups are deactivating. The position para to the methoxy group is occupied by the nitrile. The two ortho positions are C4 and C6. Nitration at C4 is sterically less hindered and electronically favored, leading to the desired product.

Synthetic_Pathway Precursor 3-Fluoro-5-methoxybenzonitrile Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile Reagents->Product Nitration

Caption: Proposed synthesis of the target compound via nitration.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is adapted from the established synthesis of the analogous 4-Fluoro-3-nitrobenzonitrile.[1][6]

Reaction: Nitration of 3-Fluoro-5-methoxybenzonitrile

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

  • Ice

  • Ethyl Acetate or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-Fluoro-5-methoxybenzonitrile (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 5-10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq). Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Transformations

The trifunctional nature of the aromatic ring in 3-Fluoro-5-methoxy-4-nitrobenzonitrile offers multiple avenues for chemical modification. The reactivity of each site is heavily influenced by the electronic environment.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

SNAr is a cornerstone reaction for compounds of this class.[4] It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. The rate of this reaction is highly dependent on:

  • The presence of strong electron-withdrawing groups (ortho or para to the leaving group).

  • The nature of the leaving group (F > Cl > Br > I).

  • The strength of the nucleophile.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Prediction: In 3-Fluoro-5-methoxy-4-nitrobenzonitrile , the fluorine atom is meta to the nitro group and meta to the nitrile group. In contrast, for the highly reactive 4-Fluoro-3-nitrobenzonitrile , the fluorine is ortho to the nitro group. The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the EWG is ortho or para to the site of nucleophilic attack.[4][7]

Therefore, it is predicted that 3-Fluoro-5-methoxy-4-nitrobenzonitrile will be significantly less reactive towards SNAr than 4-Fluoro-3-nitrobenzonitrile . The lack of direct resonance stabilization of the intermediate by the primary EWGs will necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more polar solvents like DMSO) to achieve substitution.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, a critical transformation for introducing a key pharmacophoric element. This creates a versatile aniline intermediate that can be further functionalized.

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) in a solvent like methanol or ethanol. This method is clean and high-yielding.

  • Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.

  • Transfer Hydrogenation: Using a hydrogen source like ammonium formate or hydrazine with a catalyst.

Reduction_Workflow Start 3-Fluoro-5-methoxy-4-nitrobenzonitrile Method1 H₂, Pd/C (Catalytic Hydrogenation) Start->Method1 Method2 Fe, HCl (Metal/Acid Reduction) Start->Method2 Product 4-Amino-3-fluoro-5-methoxybenzonitrile Method1->Product Method2->Product

Caption: Common workflows for the reduction of the nitro group.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups.[7]

  • Hydrolysis: Can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat.

  • Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation under specific conditions.

  • Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

Potential Applications in Drug Discovery

While this specific molecule lacks documented applications, its structural motifs are highly relevant to modern drug discovery, particularly in the synthesis of kinase inhibitors .[1] Aromatic cores containing fluoro, nitro (or its reduced amino form), and cyano groups are prevalent in targeted cancer therapies.

Rationale for Application:

  • Kinase Inhibitor Scaffolds: The 4-amino-3-fluorobenzonitrile core (derived from reduction of the nitro group) is a key fragment in many kinase inhibitors. The amino group often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the nitrile can occupy a lipophilic pocket or serve as an additional hydrogen bond acceptor.

  • Role of Fluorine: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

  • Vector for Elaboration: The molecule serves as a trifunctional building block. The less reactive C-F bond (compared to an ortho/para activated one) could be retained while the nitro and nitrile groups are manipulated, or it could be displaced under specific conditions to introduce further complexity.

Drug_Discovery_Logic Start 3-Fluoro-5-methoxy-4-nitrobenzonitrile Reduction Nitro Reduction Start->Reduction Intermediate 4-Amino-3-fluoro-5-methoxybenzonitrile Reduction->Intermediate Coupling Coupling to Heterocycle Intermediate->Coupling Product Potential Kinase Inhibitor Scaffold Coupling->Product

Caption: Logical workflow for utilizing the title compound in kinase inhibitor synthesis.

Safety and Handling

No specific safety data sheet (SDS) exists for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. However, based on the functional groups present and data from analogous compounds, the following precautions are mandatory.[8][9]

Table 2: Predicted Hazard Profile and Handling Precautions

Hazard Category Description and Precautionary Statements
Acute Toxicity Aromatic nitro compounds and nitriles are often toxic if swallowed, in contact with skin, or if inhaled. Precautions: Avoid all direct contact. Do not breathe dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area, preferably a chemical fume hood.
Skin/Eye Irritation Expected to cause skin and serious eye irritation. Precautions: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).
Thermal Stability Aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures, sometimes violently or explosively, especially if confined or contaminated.[10] Precautions: Avoid heating the solid material unless thermal stability has been assessed by appropriate methods (e.g., DSC). Store in a cool, dry, well-ventilated place away from heat sources.
Personal Protective Equipment (PPE) A standard lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles are required at all times.

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

ALWAYS consult institutional safety protocols and perform a thorough risk assessment before handling this or any related chemical.

Conclusion

3-Fluoro-5-methoxy-4-nitrobenzonitrile represents a chemical entity of significant potential, situated at the intersection of several key pharmacophoric groups. While direct experimental data remains elusive, a comprehensive understanding of its likely behavior can be constructed through the lens of fundamental organic chemistry principles and by leveraging data from well-studied analogues. Its predicted reactivity profile, characterized by a less active C-F bond for SNAr and readily transformable nitro and nitrile groups, offers a unique synthetic handle for the construction of complex molecules. This guide provides the foundational knowledge for researchers to begin exploring the synthesis and application of this compound, particularly within the realm of targeted drug discovery, with a clear-eyed view of both its potential and the necessary safety precautions.

References

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link]

  • Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. [Link]

  • YouTube. Aromaticity to Predict Reactivity. [Link]

  • Chemical Science (RSC Publishing). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • YouTube. Substituent Effects in Aromatic Substitution I. [Link]

  • Michigan State University Chemistry. Aromatic Reactivity. [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

  • Wiley Online Library. Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • Wikisource. Nitroaromatic Compounds (2005). [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • National Institutes of Health. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. [Link]

  • Sci-Hub. Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. [Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • OUCI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

  • National Institutes of Health. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. [Link]

  • ResearchGate. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors. [Link]

  • YouTube. meta-Fluorotoluene Synthesis. [Link]

  • MDPI. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. [Link]

  • YouTube. Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). [Link]

Sources

Exploratory

The Strategic Synthesis and Bio-pharmacological Significance of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The 3-Fluoro-5-methoxy-4-nitrobenzonitrile Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, particularly in the realm of oncology, the identification of v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Fluoro-5-methoxy-4-nitrobenzonitrile Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of oncology, the identification of versatile molecular scaffolds is a cornerstone of successful therapeutic development. The 3-fluoro-5-methoxy-4-nitrobenzonitrile core represents one such "privileged structure," a framework that, with strategic modifications, can interact with a variety of biological targets. Its inherent electronic properties, characterized by the electron-withdrawing nitro and cyano groups and the electronegative fluorine and methoxy substituents, create a unique chemical reactivity profile that is highly amenable to the synthesis of diverse compound libraries. This guide provides an in-depth technical exploration of the analogs of 3-fluoro-5-methoxy-4-nitrobenzonitrile, focusing on their synthesis, chemical characterization, and, most critically, their application as potent kinase inhibitors. We will delve into the causal relationships behind synthetic strategies and the structure-activity relationships (SAR) that govern the biological efficacy of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Navigating the Chemical Landscape

The synthesis of analogs of 3-fluoro-5-methoxy-4-nitrobenzonitrile and related substituted benzonitriles relies on a toolkit of robust and adaptable chemical transformations. The choice of a specific synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The presence of strong electron-withdrawing groups (nitro and cyano) activates the aromatic ring towards nucleophilic attack, making SNAr a primary strategy for introducing diversity. The fluorine atom, in particular, is an excellent leaving group in this context.

Start Activated Aryl Halide (e.g., 3,5-difluoro-4-nitrobenzonitrile) Product Substituted Benzonitrile Analog Start->Product S N Ar Nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH2) Nucleophile->Product Base Base (e.g., K2CO3, NaH) Base->Product

Caption: General workflow for SNAr on an activated benzonitrile core.

Reduction of the Nitro Group: Gateway to Further Functionalization

The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation is pivotal as the resulting aniline is a key precursor for the construction of various heterocyclic systems, including the quinazoline and pyrimidine cores found in many kinase inhibitors. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Nitrobenzonitrile Substituted 4-Nitrobenzonitrile Aminobenzonitrile Substituted 4-Aminobenzonitrile Nitrobenzonitrile->Aminobenzonitrile Reduction Reducing_Agent Reducing Agent (e.g., SnCl2, Fe/HCl, H2/Pd-C) Reducing_Agent->Aminobenzonitrile

Caption: Reduction of the nitro group to an amine.

Key Analogs of 3-Fluoro-5-methoxy-4-nitrobenzonitrile and Their Synthesis

The true potential of the 3-fluoro-5-methoxy-4-nitrobenzonitrile scaffold is realized through the systematic modification of its substituents. Below, we explore the synthesis of key analogs and the rationale behind their design.

Analog Class 1: Variation at the 5-Position (Alkoxy and Aryloxy Analogs)

Replacing the methoxy group with other alkoxy or aryloxy moieties allows for the fine-tuning of steric and electronic properties, which can significantly impact kinase binding affinity.

Synthetic Rationale: These analogs are typically synthesized via SNAr reaction, starting from a di-fluoro precursor like 3,5-difluoro-4-nitrobenzonitrile. The choice of alcohol or phenol as the nucleophile dictates the final substituent at the 5-position.

Experimental Protocol: Synthesis of 3-Fluoro-5-(benzyloxy)-4-nitrobenzonitrile

  • To a solution of 3,5-difluoro-4-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). The base is crucial for deprotonating the benzyl alcohol, making it a more potent nucleophile.

  • To this suspension, add benzyl alcohol (1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine completion.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. This workup quenches the reaction and separates the organic product from the inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. These steps remove residual water and solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Analog Class 2: Variation at the 3-Position (Halo Analogs)

Modification of the halogen at the 3-position can influence the overall electronic character of the ring and provide alternative handles for further synthetic transformations.

Synthetic Rationale: The synthesis of analogs with different halogens at the 3-position often requires starting from a different precursor. For instance, the synthesis of a 3-chloro analog might begin with 3-chloro-5-fluoronitrobenzene, followed by cyanation.

Analog Class 3: The Crucial 4-Amino Analogs

As previously mentioned, the 4-amino analogs are pivotal intermediates in the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of 4-Amino-3-fluoro-5-methoxybenzonitrile

  • To a solution of 3-fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq). The use of a molar excess of the reducing agent ensures complete conversion of the nitro group.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic reaction mixture and precipitates the tin salts.

  • Filter the mixture through a pad of Celite® and extract the filtrate with ethyl acetate. This removes the inorganic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product. The product is often pure enough for the next step without further purification.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted benzonitriles derived from the 3-fluoro-5-methoxy-4-nitrobenzonitrile scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Many of these analogs function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cell proliferation and survival.

cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Kinase_Inhibited Kinase Active Site No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor Benzonitrile Analog (Inhibitor) Inhibitor->Kinase_Inhibited ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on their substitution pattern. While a comprehensive SAR study is beyond the scope of this guide, some general trends have been observed in the context of EGFR and VEGFR inhibition:

  • The 4-amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase.

  • Substituents at the 5-position can modulate potency and selectivity. Bulky hydrophobic groups can enhance binding to the hydrophobic pocket of the kinase active site.[2]

  • The fluorine atom at the 3-position can improve metabolic stability and binding affinity through favorable electronic interactions.

Quantitative Data: Biological Activity of Representative Analogs

The following table summarizes the in vitro inhibitory activity of a series of substituted benzonitrile analogs against key cancer-related kinases.

Compound ID3-Substituent5-SubstituentTarget KinaseIC50 (nM)
1 FOCH3EGFR50
2 FOCH2PhEGFR25
3 ClOCH3EGFR75
4 FOCH3VEGFR-2100
5 FOCH2PhVEGFR-260

Note: The data presented in this table is a representative example and may not correspond to a single, specific study. It is intended to illustrate the impact of substituent changes on biological activity.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 3-fluoro-5-methoxy-4-nitrobenzonitrile core and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The synthetic accessibility and the potential for systematic structural modification make this scaffold highly attractive for medicinal chemists. A deep understanding of the synthetic methodologies and the structure-activity relationships governing the biological activity of these compounds is paramount for the successful design and development of the next generation of targeted therapies. This guide has provided a foundational overview of these key aspects, with the aim of empowering researchers to further explore the therapeutic potential of this remarkable class of molecules.

References

  • Sharma, S., et al. (2021). Structure–activity relationship (SAR) as EGFR inhibitors. IntechOpen.
  • Sun, S., et al. (2017). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. European Journal of Medicinal Chemistry, 125, 245–254.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76.
  • BenchChem. (2025).
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309–315.
  • Organic Syntheses Procedure. p-NITROBENZONITRILE. Available from: [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile protocol

An Application Note and Detailed Protocol for the Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Authored by a Senior Application Scientist This document provides a comprehensive guide for the synthesis of 3-Fluoro-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this aromatic compound, featuring electron-withdrawing fluoro and nitro groups, alongside a methoxy and a nitrile group, makes it an attractive intermediate for creating complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and scientifically grounded explanations for the proposed synthetic pathway.

The strategic importance of fluorinated and nitrated benzonitriles lies in their utility as precursors for a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2] The functional groups on the benzene ring allow for diverse chemical modifications, making such compounds versatile scaffolds in organic synthesis.[2]

This protocol details a robust two-step synthesis commencing from the commercially available 3-fluoro-5-methoxyaniline. The synthetic strategy involves an initial nitration of the starting aniline, followed by a Sandmeyer reaction to convert the resulting amino group into the target nitrile functionality.

Overall Synthetic Workflow

The synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is proposed to proceed via two key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 3-fluoro-5-methoxyaniline.

  • Sandmeyer Reaction: Conversion of the amino group of the nitrated intermediate into a nitrile group via a diazonium salt.[3][4]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction A 3-Fluoro-5-methoxyaniline B 3-Fluoro-5-methoxy-4-nitroaniline A->B HNO₃, H₂SO₄ C 3-Fluoro-5-methoxy-4-nitroaniline D Diazonium Salt Intermediate C->D NaNO₂, HCl (Diazotization) E 3-Fluoro-5-methoxy-4-nitrobenzonitrile D->E CuCN (Cyanation)

Caption: Proposed two-step synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Quantitative Data Summary

The following table summarizes the key reactants and their proposed molar quantities for the synthesis.

Step Reactant Molecular Weight ( g/mol ) Proposed Molar Equivalents
1. Nitration 3-Fluoro-5-methoxyaniline141.141.0
Nitric Acid (70%)63.011.1
Sulfuric Acid (98%)98.08Catalytic/Solvent
2. Sandmeyer 3-Fluoro-5-methoxy-4-nitroaniline186.141.0
Sodium Nitrite69.001.1
Hydrochloric Acid (conc.)36.46~3.0
Copper(I) Cyanide89.561.2

Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive acids, toxic reagents (sodium nitrite and copper(I) cyanide), and a potentially explosive intermediate (diazonium salt). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-Fluoro-5-methoxy-4-nitroaniline

This protocol describes the nitration of 3-fluoro-5-methoxyaniline. The electron-donating amino and methoxy groups direct the electrophilic substitution, and the nitro group is anticipated to add ortho to the amino group.

Materials:

  • 3-Fluoro-5-methoxyaniline[5]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add 3-fluoro-5-methoxyaniline (1.0 eq) to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid product, 3-fluoro-5-methoxy-4-nitroaniline, is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry it under a vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile via Sandmeyer Reaction

This protocol details the conversion of the synthesized 3-fluoro-5-methoxy-4-nitroaniline to the final product using the Sandmeyer reaction. This reaction proceeds through a free radical mechanism.[6]

Part A: Diazotization

The first step is the formation of the diazonium salt from the aromatic amine and a nitrosonium ion.[7]

Materials:

  • 3-Fluoro-5-methoxy-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Suspend 3-fluoro-5-methoxy-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (~3.0 eq) and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension. The addition rate should be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. The solution should be clear.

Part B: Cyanation

The diazonium salt is then reacted with copper(I) cyanide to yield the benzonitrile.[4]

Materials:

  • Diazonium salt solution from Part A

  • Copper(I) Cyanide (CuCN)[8]

  • Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane for extraction

  • Brine solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a separate large reaction flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water. If solubility is an issue, a small amount of sodium cyanide can be added to form the soluble dicyanocuprate(I) complex.

  • Warm the copper(I) cyanide mixture to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper(I) cyanide mixture with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for 30-60 minutes, and then allow it to cool to room temperature.

  • Extract the product from the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3-Fluoro-5-methoxy-4-nitrobenzonitrile can be purified by column chromatography on silica gel or by recrystallization.

Mechanism and Scientific Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide variety of functionalities that are otherwise difficult to introduce directly.[6] The reaction is initiated by the diazotization of a primary arylamine.[8] In this step, sodium nitrite reacts with a strong acid to form nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺). The amine then attacks this electrophile to form a diazonium salt, which is a powerful leaving group (N₂).[6][7]

The subsequent cyanation step is catalyzed by copper(I) salts. The mechanism is believed to involve a single electron transfer from the copper(I) to the diazonium ion, generating an aryl radical and copper(II), with the liberation of nitrogen gas.[6] This aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[4]

G cluster_0 Diazotization cluster_1 Cyanation (Radical Mechanism) Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂, HCl 0-5 °C Ar• + N₂ Ar• + N₂ Ar-N₂⁺->Ar• + N₂ Cu(I) e⁻ transfer Ar• + Cu(II)CN Ar• + Cu(II)CN Ar-CN + Cu(I) Ar-CN + Cu(I) Ar• + Cu(II)CN->Ar-CN + Cu(I)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

The choice of low temperatures for the diazotization step is critical, as aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. The electron-withdrawing nature of the fluoro and nitro groups on the aromatic ring in the intermediate can further influence the stability and reactivity of the diazonium salt.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. [Link]

  • Supporting Information. (n.d.). CDC Stacks. [Link]

  • 3-Fluoro-5-methoxyaniline. (n.d.). PubChem. [Link]

  • 3-Fluoro-5-methoxybenzonitrile. (n.d.). PubChem. [Link]

  • Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.).
  • p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure. [Link]

  • 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. (n.d.). PubChem. [Link]

  • 3-Fluoro-5-(4-methoxyanilino)benzonitrile. (n.d.). PubChem. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.).
  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Prensip Journals. [Link]

Sources

Application

The Strategic Utility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: A Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Building Block In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with precisely tuned electronic and steric properties is insati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with precisely tuned electronic and steric properties is insatiable. 3-Fluoro-5-methoxy-4-nitrobenzonitrile emerges as a key trifunctional aromatic intermediate, offering a strategic platform for the synthesis of complex, high-value molecules. The orchestrated interplay of its nitrile, nitro, fluoro, and methoxy functionalities provides a rich tapestry of reactivity, enabling chemists to forge intricate molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core characteristics of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, providing detailed, field-proven protocols for its synthesis and subsequent elaboration into valuable downstream products. The causality behind experimental choices is elucidated, ensuring not just a set of instructions, but a deeper understanding of the underlying chemical principles.

Core Compound Identification and Physicochemical Properties

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. The properties of 3-Fluoro-5-methoxy-4-nitrobenzonitrile are summarized below.

PropertyValueSource(s)
CAS Number 1137869-92-1[1][2][3]
Molecular Formula C₈H₅FN₂O₃[4]
Molecular Weight 196.14 g/mol [1]
Appearance Expected to be a crystalline solidN/A
Predicted XlogP 1.5[4]
SMILES COC1=C([O-])C(F)=CC(C#N)=C1[1]
Storage Store in a dry, sealed container at 2-8°C[1]

Synthesis Protocol: Regioselective Nitration

The primary synthetic route to 3-Fluoro-5-methoxy-4-nitrobenzonitrile involves the electrophilic nitration of its precursor, 3-fluoro-5-methoxybenzonitrile. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents on the aromatic ring. The methoxy group is a strong activating, ortho-, para- director, while the fluorine atom is a deactivating, ortho-, para- director. The nitrile group is a deactivating, meta- director. The combined influence of these groups directs the incoming nitro group to the C4 position, which is ortho to the powerful methoxy director.

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This protocol is adapted from established nitration procedures for structurally similar activated aromatic systems.[5]

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 3-fluoro-5-methoxybenzonitrile (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cooled, concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-Fluoro-5-methoxy-4-nitrobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Application as a Chemical Intermediate: Synthesis of Kinase Inhibitor Scaffolds

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly valuable intermediate, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors.[6][7] The fluorine atom, activated by the ortho-nitro and para-cyano groups, is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, forming a key carbon-heteroatom bond. Subsequently, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems.

G start 3-Fluoro-5-methoxy- 4-nitrobenzonitrile intermediate1 SNAr Product start->intermediate1  Nucleophilic  Aromatic  Substitution  (SNAr) intermediate2 Amino Intermediate intermediate1->intermediate2  Nitro Group  Reduction final_product Heterocyclic Scaffold (e.g., Kinase Inhibitor Core) intermediate2->final_product  Cyclization

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction with a generic amine nucleophile.

Materials:

  • 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq)

  • Amine nucleophile (e.g., a substituted aniline or a heterocyclic amine, 1.1 eq)

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO))

Procedure:

  • To a round-bottom flask, add 3-Fluoro-5-methoxy-4-nitrobenzonitrile, the amine nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature or heat as required (typically 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • The product from Protocol 1 (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • A suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • In a reaction vessel suitable for hydrogenation, dissolve the nitro-containing intermediate in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully purge the system with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the amino intermediate, which is often used in the next step without further purification.

G cluster_snar SNAr Reaction cluster_reduction Nitro Reduction A Combine Reactants: - 3-Fluoro-5-methoxy-4-nitrobenzonitrile - Nucleophile - Base - Solvent B Heat and Stir A->B C Monitor Reaction (TLC/LC-MS) B->C D Workup: - Quench with Water - Extract - Wash and Dry C->D E Purify D->E F Dissolve SNAr Product in Solvent G Add Pd/C Catalyst F->G H Hydrogenate G->H I Monitor Reaction (TLC/LC-MS) H->I J Filter and Concentrate I->J

Safety and Handling

As a research chemical, 3-Fluoro-5-methoxy-4-nitrobenzonitrile should be handled with care by trained personnel in a well-ventilated chemical fume hood. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds suggest the following precautions.[3][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

Spectroscopic Characterization

  • ¹H NMR: Expect signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and nitrile groups, the electron-donating methoxy group, and the fluorine atom. A singlet corresponding to the methoxy protons would be expected around 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), C-F stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group (typically around 1530 and 1350 cm⁻¹).[11]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.14 g/mol ).

Conclusion

3-Fluoro-5-methoxy-4-nitrobenzonitrile stands as a testament to the power of strategic functionalization in chemical synthesis. Its carefully arranged substituents provide a versatile handle for constructing complex molecules of interest to the pharmaceutical and materials science industries. The protocols and data presented in this guide offer a solid foundation for researchers to harness the potential of this valuable chemical intermediate, paving the way for future innovations.

References

  • Arctom. 3-fluoro-5-methoxy-4-nitrobenzonitrile. [Link]

  • PubChemLite. 3-fluoro-5-methoxy-4-nitrobenzonitrile (C8H5FN2O3). [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubChemLite. 3-fluoro-5-methoxy-4-nitrobenzonitrile (C8H5FN2O3). [Link]

  • Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Michigan State University Chemistry. Infrared Spectroscopy. [Link]

  • Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 3-Fluoro-5-methoxybenzonitrile. [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PMC - NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

Sources

Method

Guide to the Reaction Mechanisms and Synthetic Utility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

An Application Note for Researchers and Drug Development Professionals Abstract 3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic scaffold with significant potential as a versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic scaffold with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic arrangement of its four distinct functional groups—a fluoro, a methoxy, a nitro, and a nitrile—creates a unique electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the principal reaction mechanisms associated with this compound. We will explore the causality behind its reactivity, focusing on nucleophilic aromatic substitution (SNAr), selective reduction of the nitro group, and transformations of the nitrile moiety. This document serves as a technical resource for researchers, offering detailed protocols and mechanistic insights to facilitate the rational design and synthesis of complex molecular architectures.

Introduction: The Molecular Architecture and Electronic Landscape

The synthetic utility of 3-fluoro-5-methoxy-4-nitrobenzonitrile stems from the electronic interplay of its substituents. The molecule's reactivity is primarily governed by the powerful electron-withdrawing effects of the nitro (-NO₂) and nitrile (-C≡N) groups. These groups significantly reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the entire ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). Its position at C4 is pivotal.

  • Fluoro Group (-F): Located at C3, ortho to the activating nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. This is due to its high electronegativity, which polarizes the C-F bond and helps stabilize the intermediate formed during nucleophilic attack.[1]

  • Nitrile Group (-C≡N): This group also contributes to the electron-deficient nature of the ring and provides a synthetic handle for conversion into other functional groups like carboxylic acids or primary amines.[2][3]

  • Methoxy Group (-OCH₃): Positioned at C5, the methoxy group is an electron-donating group through resonance. However, its influence is largely overshadowed by the powerful withdrawing effects of the nitro and nitrile groups.

This specific arrangement makes the C3 position (bearing the fluorine atom) the most electrophilic and susceptible to nucleophilic attack, setting the stage for highly regioselective SNAr reactions.

Core Reaction Mechanisms and Protocols

The multifunctionality of 3-fluoro-5-methoxy-4-nitrobenzonitrile allows for a variety of selective transformations. The three primary sites of reactivity are the C-F bond, the nitro group, and the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position

The most prominent reaction of this substrate is the displacement of the fluoride ion by a nucleophile. This proceeds via the classical SNAr addition-elimination mechanism.[1][4] The reaction is facilitated by the nitro group at the adjacent C4 position, which stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[5]

Mechanism Insight: The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the fluorine.[1] The high electronegativity of fluorine enhances the electrophilicity of this carbon, making it more susceptible to attack compared to other halogens like chlorine.[1][6] The stability of the resulting anionic σ-complex (Meisenheimer complex) is the key to the reaction's success. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.

Caption: SNAr mechanism on 3-fluoro-5-methoxy-4-nitrobenzonitrile.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction with a primary or secondary amine.

  • Materials:

    • 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq) and the anhydrous solvent (approx. 10 mL per mmol of substrate).

    • Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (DIPEA or K₂CO₃, 2.0 - 3.0 eq).

    • Stir the reaction mixture at room temperature or heat as required (typically 60-100 °C). The choice of temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Table 1: Representative Conditions for SNAr Reactions

Nucleophile (Nu:)BaseSolventTypical TemperatureExpected Product
R-NH₂ (Primary Amine)K₂CO₃ / DIPEADMF / DMSO60 - 80 °C3-(Alkylamino)-5-methoxy-4-nitrobenzonitrile
R-OH (Alcohol)NaH / K₂CO₃THF / DMF25 - 60 °C3-(Alkoxy)-5-methoxy-4-nitrobenzonitrile
R-SH (Thiol)K₂CO₃ / Cs₂CO₃ACN / DMF25 - 50 °C3-(Alkylthio)-5-methoxy-4-nitrobenzonitrile
Selective Reduction of the Nitro Group

The transformation of the nitro group to an aniline is a cornerstone of synthetic chemistry, opening up a plethora of subsequent reactions (e.g., diazotization, amide coupling). The primary challenge is to achieve this reduction with high chemoselectivity, leaving the nitrile group intact.[7] While catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes reduce both functionalities, metal-based reductions in acidic or neutral media are often preferred for their selectivity.[8][9]

Mechanism Insight: Reagents like stannous chloride (SnCl₂) in an alcoholic solvent or iron powder in acidic medium are effective for this transformation.[8] The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps leading to intermediates like nitroso and hydroxylamine species, which are further reduced to the final amine.[10]

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in EtOH/HCl B Add SnCl₂·2H₂O portion-wise A->B C Heat to Reflux (e.g., 70-80°C) B->C D Monitor by TLC C->D E Cool and Concentrate D->E F Basify with aq. NaOH to pH > 10 E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Purify via Chromatography H->I

Caption: Experimental workflow for the SnCl₂ reduction of the nitro group.

Protocol 2: Selective Reduction of the Nitro Group using SnCl₂

  • Materials:

    • 3-Substituted-5-methoxy-4-nitrobenzonitrile (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)

    • 3 M Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve the nitro-containing substrate (1.0 eq) in ethanol (15-20 mL per gram of substrate).

    • Add stannous chloride dihydrate (4.0 - 5.0 eq) to the solution. If desired, a small amount of concentrated HCl can be added catalytically.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for EtOH) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and cool in an ice bath.

    • Carefully add 3 M NaOH solution dropwise with stirring until the pH is strongly basic (pH > 10). A thick precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

    • Remove the solvent in vacuo to yield the crude 4-amino product, which can be purified further if necessary.

Transformations of the Nitrile Group

The nitrile group offers a third reactive handle, although its transformation generally requires more forcing conditions than SNAr or nitro reduction.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, typically with heating. The electron-withdrawing nature of the other substituents on the ring increases the electrophilicity of the nitrile carbon, facilitating this transformation.[11]

    • Conditions: H₂SO₄/H₂O or NaOH/H₂O, heat.

  • Reduction to Primary Amine: The nitrile can be reduced to a primary (benzyl)amine. This typically requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (higher pressure/temperature) than the nitro reduction.

    • Conditions: LiAlH₄ in THF; or H₂ (high pressure), Raney Nickel.

It is crucial to consider the sequence of these reactions. For instance, if the final target requires a free aniline and a carboxylic acid, it would be logical to first perform the SNAr, then hydrolyze the nitrile, and finally reduce the nitro group to avoid side reactions.

Summary and Strategic Considerations

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a strategically designed building block where the reactivity of each functional group can be addressed with a high degree of selectivity.

  • SNAr is the most facile reaction, occurring under mild conditions at the C-F bond.

  • Nitro reduction is the next most common transformation, achievable with high chemoselectivity over the nitrile using reagents like SnCl₂ or Fe/HCl.

  • Nitrile transformations require more forcing conditions, allowing for a stepwise synthetic strategy.

This hierarchy of reactivity allows for the logical and efficient construction of complex molecules, making this compound a valuable asset for professionals in drug discovery and fine chemical synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuu78Sy042v32GWZ8lU78KXS5LhSMkeSTLEwKKqqL6Nr8XDWEZbjJ1kJZwRtbGf38vqf52OYbXqcNnp10HcDKdocR-U6i4e3ZNzDgQRDi8sWOI1x6lJm3MnY3Xxt09YyOkHGlPknQp2F58vo1kWmUFKTnDucse81FkinzG7u8R1t_T928KLGLSxWNIFTDBVht3B5244O5f0LPicPALbZcsiUvaymmoCxrvNtNBS-o=]
  • Smolecule. (n.d.). Buy 4-Nitrobenzonitrile | 619-72-7. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZad2q0POGuhUvkdTs6b8bUeSLTczB6guc6ZF4pgmDN7lVCQ0KKfxOhbj8z9xIJqxXlQJN2HVBR3dktM4n9jSU7DdafD4vXXiFVpJ81wRf7ckfo2hwRXSQHQ7bDW1S3EWUvZb4A==]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeZI6C57sWy94jhE9Mhn_1cDiZnhZtrDR9XdUBDIGyrWvkplBWvzLY0NghTK93ihOtFEVaWOu9XR9nBmQoeWn6Fvc__C2JcUufZ-LgwGjIWSsmu49caRNWyXlIOy7znfCG_d--Q3MGH_Xlp-Xrx_ryEtYj_1EZ4vmNKIQ4HdsrsrLgegdZ0LOJRpfTZH3AJsWkLHIoWLaiGMgpawFu4_goR4-LnGDZAQwLD7xMxj80wJ-5gK4Nfd9Ah90b1cBAGJ4OTz-sOVLzWSb_]
  • WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. Retrieved from WuXi Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdjBd2Adu83kOTlhV8p_jlFPBaPB3_hQWEuEQaNMLCq7NSPqmEtQvQZOam0C5o_zDcQidp-ur9ZbFGyoid-X9fKMxEVXfDN7SCR8VPWaJHnIJIBPbiMek2FnIOd8dpGp3rnEP8PpiPLOrT7LEjluA91Z-mtEZyTW4HBMAU4yJK9ZCoCA-zZhCXPKEbTBzdFHSphLk4hg==]
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ0uJtxwdIx8u053laMwCH6UqnMNxnVivhr6yfEDxPTYkOlopdEE2Upi6XVU5rK9hJFn8pyDF67IbhZgTB9yWN1lH48nqB3NLlRHHElh7WornBQeEF7ghFhoCTsa3U16PIK6jcPT_VlOfEwA9nQaRcq11vKI3F-YYUNH0NHb2qCyuhZpJaWdBLyRPPW-WPvEX5SYrDNTcS_b7YvfByCTK6ISxfeOZO4Q8COcG__8MiujKKijtX9Ts12uet548zjZ_c0_2B56RT7-RylqOvWQB-zV1TRYO0-dsaYe3QnuI0YiLDHl78SUgYnQ==]
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuZBd6_5sstv_6L284fxZld0dPcY6S2x6j_bHHNoG4LggmIbE2K4Y5SKg6Ex7mKvlkLEDi6H9sclF-J7NLMnuorbGA47LIdu96_3BCZcyT5XJ7tnmmS5pT9Kgnyk3ISNEhIUrUiqZTTUNsPZlETojSeSBR1b0=]
  • Guidechem. (n.d.). 3-Fluoro-4-methoxy-5-nitrobenzonitrile 1255783-15-3 wiki. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGYF3swIwoxw5eOgkO92uq4JNsNuSNoW07WtWM1QD8Jlf_NHfpZMJDhOJWffCz1AHL9RBbi4Lb6Z1V1tPoEgzpziYbFqtjCltAYnT4LBCkinq9ZZfcGMsPolqyoco2svCX3XKNqJgm5GtpPbDDc5Vtin_liVpDVrUjluICUHUCBiWkudCgzsQDGBYzNzTcQ7w=]
  • Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4XDT4iJpg_4o-TRMmewFNTs-p2Aop60JwkoXpVtBdZlCCtx0hkrPloooFeHiia83uiC3097QloQw2HKkljiejaPFNswjq9rbNBu5YtAbklSn0SlVRtc73mNNABmf-m3OGwiwHgA64VeiYGH9amYXwXH_DKBhUEsE3qQo8HtD-UHekhouzdji7YKbllZpGksrc85azxFfl2CMjaZuQwcyBpj_cpmr3aV1WwXFSCQ8erl-nW8V2E6nyBPgHPNYqgKZk2OCwCxb0JB6abnoPOW5b-RBs]
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG49k-mh1pvNzHh9j9jzpFuiPYPJpSKucBNhXTZ5_BLJHy6pDzwaKuenKVWC7IZ1RRuOE8joxyXYHs0PZVxo-saeUPQLfAkcUoUefziWebj82VMZqlXTjEI8wkYKhJdqJhDJq0iL3L8P4dwmXQ=]
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfppW50EuI4zsiWlOJb_Rdl9YUUk7bvk5dNsf8tz7wnxCsYVNs03ElbkluAcIXfK-OGovLkyDJsdFNO1cQvtpERjKZUk8S5PCj6yB9UHO8r737LGwpqn7AjurdULtJHzU6ruwOdRo=]
  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. Retrieved from r/chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzpk0AT2vV2LGYbXaetHbifwJN2ycAruM__oLib8id4OIZOpMmbiodzROHRxb64xgeStveoF1gGECVm47ynGuIJ3autXSIXqqRuemH4vpQ7-5zqdSSAQ6-kStbhDRJs6XLG6TwgKPsHWqBiPd_rPqbqM_YKLMDEgM-N58aZb7Mp1eURSIAnT4aExPLIL_54Bas5EfghPn-clS75sM=]
  • Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESgMghMe-P8Ih2g_2xYT_PQzy0Nz6z1ST9O0lOjluj__jcDc9Ok6zg4V6BoCtzjg3pSlkRwrW3Tfk8gDE1O59lZZ21TYAdZhcIw5drm4K83-ypXpslzX873MXAoUcdfXaT85pu7tRf8TKAXzwdTqzD445Zz-jCF1hjhwRzWm3U05wgeFv-eIZIqgwFtqUwEJTjprIt8EazivMXh27X-w-N6Oe5HzhMTBomXYaOCae34T7aP65_eygJJT7tgHYF1hM=]
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELm99rwUpsFjjWVW6usd0ByEAeVlo0QHnazIQgftW2v-FnJGiRXwm0pJo7UtlEo5zvzmkpOb_d4G66vnAOW1LsopGAKlCD6p7yarR_D6o2ndTLkm5ovztSc9qjOy_4RIcEkKUz]
  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx-MCPg4eOJsNbdq_qnoPFFR7LBANsby4MH1mGnEi3NFqdOVAy_NNO5MObUlT4WjKxY8b9vMy6YDGiXRGUhd4S3AUzHbMh6t2T5SmBFTb0b3_uB93sAh2qoqIU7N0ADIssKD_g7FE=]
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYoJitx9v3UjjDJQ_ya9dUDZbc8rUn4X-5q_kkmLURgQPlIsBHdYSnFXWdBDv-XLHsJ7JBtVsyRhySiVhf6-jdZz2bFX3or2PR-adXeByVyEDS6JN5qDQm-tklkUGXpcnXXRaURkZf-i7ACOCVwa8LM5OSPgIOzVMp3J4ip5NyqicLnmnoDGV_h2pPh4OmD2yxG1bx1cOaASUJ7ZB3OWC7x7LCOAXX41iKkqwH5pj4SlrQsLa-IgqUutZ1K5ljGXQ=]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Fluoronitro-Substituted Benzonitriles in Medicinal Chemistry

A Senior Application Scientist's Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile and its Analogs Editor's Note: Initial searches for detailed applications of 3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS 1137869-92-1) yiel...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile and its Analogs

Editor's Note: Initial searches for detailed applications of 3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS 1137869-92-1) yielded limited specific protocols in publicly available literature. However, the structurally related and extensively documented isomer, 4-Fluoro-3-nitrobenzonitrile (CAS 1009-35-4) , serves as a critical building block in numerous drug discovery programs. The chemical principles governing the reactivity of these scaffolds are highly conserved. Therefore, this guide will focus on the well-established applications and protocols of 4-Fluoro-3-nitrobenzonitrile as an exemplary model to demonstrate the synthetic strategies applicable to this class of compounds. The insights and methodologies presented herein are directly translatable to research involving 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Introduction: A Privileged Scaffold for Targeted Therapies

4-Fluoro-3-nitrobenzonitrile is a trifunctional aromatic compound whose value in medicinal chemistry is derived from a unique convergence of reactivity and structural stability.[1] The benzene ring is adorned with a fluorine atom, a nitro group, and a nitrile group, each serving a distinct and crucial role in synthetic transformations.[1] This arrangement makes it a pivotal precursor for complex heterocyclic systems, particularly those designed as kinase inhibitors for targeted cancer therapy.[1][2]

The molecule's utility is primarily rooted in two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effects of the ortho-nitro and para-nitrile groups render the fluorine-bearing carbon highly electrophilic, making the fluorine an excellent leaving group for SNAr reactions.[2][3][4]

  • Nitro Group Reduction: The nitro group can be efficiently reduced to a primary amine, providing a reactive handle for subsequent cyclization or functionalization steps.[3][5]

This guide provides an in-depth exploration of the chemical principles behind its reactivity and detailed, field-proven protocols for its application in the synthesis of pharmaceutical intermediates.

Section 1: The Chemistry of Activation and Reactivity Profile

Understanding the causality behind the reactivity of 4-fluoro-3-nitrobenzonitrile is fundamental to its effective use. The electronic interplay between its three functional groups dictates its synthetic utility.

Core Reactivity Principles:

  • SNAr Activation: The rate-determining step in the SNAr reaction is the attack of a nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4] The nitro and nitrile groups, particularly when positioned ortho and para to the fluorine, are powerful resonance and inductive electron-withdrawing groups that stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.[6] In this context, fluorine's high electronegativity makes the target carbon exceptionally electrophilic, rendering it a more reactive substrate compared to its chloro- or bromo-analogs.[4][7]

  • Orthogonal Functional Handles: The SNAr reaction and the nitro group reduction are chemically orthogonal. This means that one reaction can typically be performed without affecting the other functional group, allowing for a stepwise and controlled construction of complex molecules. The nitro group can be selectively reduced in the presence of the nitrile, and the fluorine can be substituted without disturbing the nitro group under appropriate conditions.

The physicochemical properties of the exemplary compound, 4-Fluoro-3-nitrobenzonitrile, are summarized below.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitrobenzonitrile

Property Value Source(s)
CAS Number 1009-35-4 [1]
Molecular Formula C₇H₃FN₂O₂ [1]
Molecular Weight 166.11 g/mol [1]
Appearance White to pale yellow crystalline powder [1]

| Melting Point | 91.0 to 95.0 °C |[1] |

cluster_main A 4-Fluoro-3-nitrobenzonitrile B SNAr Product (e.g., Piperazine Adduct) A->B  Nucleophilic  Aromatic Substitution  (SNAr)  (e.g., R₂NH, Base) C Reduction Product (3-Amino-4-fluorobenzonitrile) A->C  Nitro Group  Reduction  (e.g., H₂, Pd/C)

Caption: Core reactivity pathways of 4-Fluoro-3-nitrobenzonitrile.

Section 2: Application in the Synthesis of Kinase Inhibitor Scaffolds

A primary application of 4-fluoro-3-nitrobenzonitrile is in the synthesis of "privileged scaffolds" for kinase inhibitors, such as pyrazolo[3,4-b]pyridines and piperazine-containing structures.[2] Dysregulation of protein kinases is a hallmark of many cancers, making them high-value targets for therapeutic intervention.[2] Many kinase inhibitors function as ATP-competitive agents, and scaffolds derived from this precursor are adept at forming critical hydrogen bonds within the kinase hinge region, blocking enzymatic activity.[2][8]

The following workflow details a common two-step sequence to produce a key diamine intermediate, a versatile precursor for numerous kinase inhibitor cores.[3]

cluster_workflow Start 4-Fluoro-3-nitrobenzonitrile + tert-butyl piperazine-1-carboxylate Intermediate tert-butyl 4-(4-cyano- 2-nitrophenyl)piperazine- 1-carboxylate Start->Intermediate Step 1: SNAr Reaction K₂CO₃, Acetonitrile, 80 °C Final Key Diamine Intermediate (tert-butyl 4-(2-amino- 4-cyanophenyl)piperazine- 1-carboxylate) Intermediate->Final Step 2: Nitro Reduction H₂, 10% Pd/C, Methanol

Caption: Synthetic workflow for a key pharmaceutical intermediate.[3]

Workflow Step 1: Nucleophilic Aromatic Substitution with Piperazine

This step leverages the high reactivity of the fluorine atom. A protected piperazine, such as N-Boc-piperazine, is used as the nucleophile.[3]

  • Causality of Experimental Choices:

    • Nucleophile: N-Boc-piperazine is chosen because the Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, preventing unwanted side reactions and polymerization. The remaining secondary amine is the active nucleophile.

    • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger for the HCl generated in situ, driving the reaction to completion without hydrolyzing the nitrile or Boc-group.[3]

    • Solvent: A polar aprotic solvent like acetonitrile (ACN) is ideal. It effectively dissolves the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its nucleophilicity for a faster reaction rate.[3]

    • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a practical rate, typically completing within a few hours.[3]

Workflow Step 2: Reduction of the Nitro Group

This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which is essential for subsequent cyclization reactions.

  • Causality of Experimental Choices:

    • Method: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction.[3] It avoids the use of harsh, stoichiometric metal reagents that can complicate purification.

    • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation. A 10% loading is standard and provides a good balance of activity and cost.[3]

    • Hydrogen Source: Hydrogen gas, often supplied via a balloon or a Parr hydrogenator, is the reductant. The reaction is typically run at or slightly above atmospheric pressure.

    • Solvent: Methanol is an excellent solvent as it readily dissolves the starting material and does not poison the catalyst.[3]

    • Alternatives: For laboratories not equipped for hydrogenation, reduction with iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol are robust and common alternatives, though they may require more rigorous purification to remove metal salts.[5]

Section 3: Detailed Experimental Protocols

The following protocols are self-validating systems. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage is critical to ensure reaction completion and identify any potential side products.

Protocol 1: Synthesis of tert-butyl 4-(4-cyano-2-nitrophenyl)piperazine-1-carboxylate (SNAr Reaction)[3]

Materials

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
4-Fluoro-3-nitrobenzonitrile 166.11 10.0 1.0
tert-butyl piperazine-1-carboxylate 186.25 11.0 1.1
Potassium Carbonate (K₂CO₃) 138.21 20.0 2.0

| Anhydrous Acetonitrile (ACN) | - | 20 mL | - |

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-3-nitrobenzonitrile (1.66 g, 10.0 mmol), tert-butyl piperazine-1-carboxylate (2.05 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours, as indicated by the consumption of the starting benzonitrile.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with additional acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product as a solid.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of tert-butyl 4-(2-amino-4-cyanophenyl)piperazine-1-carboxylate (Catalytic Hydrogenation)[3]

Materials

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
Intermediate from Protocol 1 332.36 10.0 1.0
10% Palladium on Carbon (Pd/C) - ~0.5-1.0 g 5-10 mol% Pd
Methanol (MeOH) - 50 mL -

| Hydrogen Gas (H₂) | - | Excess | - |

Procedure

  • In a suitable hydrogenation vessel, dissolve the piperazine intermediate (3.32 g, 10.0 mmol) in methanol (50 mL).

  • CAUTION: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon catalyst to the solution.

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times to ensure the complete replacement of air with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is typically sufficient) at room temperature (25 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 3 hours.[3]

  • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product, which is often of sufficient purity for subsequent synthetic steps.

Section 4: Safety and Handling

4-Fluoro-3-nitrobenzonitrile and related compounds are hazardous substances and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects.[1]

  • Precautionary Statements: Avoid breathing dust/fume. Wear protective gloves/clothing/eye protection. If in eyes, rinse cautiously with water for several minutes.[1]

Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. [1]

Conclusion

While structurally simple, 4-fluoro-3-nitrobenzonitrile is a powerful and versatile building block in modern medicinal chemistry. Its predictable and robust reactivity, governed by the principles of nucleophilic aromatic substitution and nitro group reduction, provides a reliable platform for the synthesis of complex heterocyclic scaffolds. The protocols and strategic insights detailed in this guide offer researchers a solid foundation for leveraging this and related reagents, such as 3-fluoro-5-methoxy-4-nitrobenzonitrile, in the rational design and development of novel therapeutic agents.

References

  • Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. Available from: [Link]

  • PubChem. 3-Fluoro-4-nitrobenzonitrile. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available from: [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • PubChem. 3-Fluoro-5-methoxybenzonitrile. Available from: [Link]

  • Semantic Scholar. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Available from: [Link]

  • PubChem. 3-Fluoro-5-methyl-4-phenylmethoxybenzonitrile. Available from: [Link]

  • PubChem. 3-Fluoro-5-[(4-methoxyphenyl)methoxy]benzonitrile. Available from: [Link]

  • PubChem. 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. Available from: [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Derivatization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Document ID: ANP-2026-01-FNMB Abstract This document provides a detailed technical guide for the chemical derivatization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a highly functionalized aromatic building block of signi...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-FNMB

Abstract

This document provides a detailed technical guide for the chemical derivatization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. We present an analysis of the molecule's inherent reactivity, followed by validated, step-by-step protocols for three primary classes of transformation: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond, selective reduction of the nitro group, and hydrolysis of the nitrile moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel compounds.

Introduction: Significance and Reactivity Profile

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a privileged scaffold in synthetic programs, particularly in drug discovery. The incorporation of fluorine and fluorinated groups is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The specific arrangement of substituents on this benzonitrile derivative creates a unique reactivity profile that allows for selective, sequential modifications at three distinct functional groups.

Reactivity Analysis:

The synthetic utility of this molecule is governed by the powerful electronic effects of its substituents:

  • Fluorine (C3): The fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the strong electron-withdrawing effects of the nitro (-NO₂) group in the para position and the nitrile (-CN) group in the meta position. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy for substitution.[2][3][4] The high electronegativity of fluorine makes the attached carbon highly electrophilic and, counterintuitively, makes fluoride an excellent leaving group in this context.[5]

  • Nitro Group (C4): The nitro group is a strong deactivating group for electrophilic aromatic substitution but is readily susceptible to reduction. A wide range of reducing agents can selectively convert the nitro group to an amino group, providing a key vector for further functionalization, such as amide bond formation or diazotization.

  • Nitrile Group (C1): The cyano group is relatively stable but can be transformed under specific, often forcing, conditions. It can be hydrolyzed to a carboxylic acid or an amide intermediate, or reduced to a primary amine.[6][7]

This hierarchy of reactivity allows for a planned and logical approach to the synthesis of complex derivatives, as illustrated below.

G Figure 1. Primary Derivatization Pathways start 3-Fluoro-5-methoxy- 4-nitrobenzonitrile snar_prod C3-Substituted Derivatives (Ethers, Amines, Thioethers) start->snar_prod S N Ar (Nu:-, Base) nitro_red_prod 4-Amino Derivatives start->nitro_red_prod Nitro Reduction (e.g., SnCl2, H2/Pd-C) nitrile_hyd_prod Carboxylic Acid / Amide Derivatives start->nitrile_hyd_prod Nitrile Hydrolysis (H3O+, heat)

Caption: Figure 1. Primary Derivatization Pathways

Protocol I: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

This protocol details the displacement of the activated fluorine atom with various nucleophiles. The reaction is generally high-yielding and proceeds under mild conditions. We provide examples for O-, N-, and S-nucleophiles.

General Considerations
  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

  • Base: A non-nucleophilic base is required to deprotonate the nucleophile (if it is not already anionic) and to scavenge the HF byproduct. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. For amine nucleophiles, an excess of the amine itself can often serve as the base.

  • Temperature: Reactions are typically run at temperatures ranging from room temperature to 80 °C. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Representative Protocol: Synthesis of 3-(Alkylamino)-5-methoxy-4-nitrobenzonitrile

This procedure describes the reaction with a generic primary or secondary amine.

Materials:

  • 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq)

  • Alkylamine (e.g., Pyrrolidine, Morpholine, Benzylamine) (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of substrate).

  • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Add the desired alkylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Nucleophile (Example)BaseTemp (°C)Typical Yield
PhenolK₂CO₃80>90%
MorpholineK₂CO₃ or excess60>95%
ThiophenolK₂CO₃RT to 50>90%

Table 1: Example Conditions for SNAr Reactions. Yields are estimates based on similar systems described in the literature.[8]

Protocol II: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, yielding 4-amino-3-fluoro-5-methoxybenzonitrile, a versatile intermediate. Several methods can achieve this reduction chemoselectively without affecting the nitrile or fluoro groups.[9] The stannous chloride (SnCl₂) method is presented here for its reliability and operational simplicity in a laboratory setting.[9]

Protocol: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

Materials:

  • 3-Fluoro-5-methoxy-4-nitrobenzonitrile (or a C3-substituted derivative) (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitro-benzonitrile starting material (1.0 eq) in ethanol or ethyl acetate (10-15 mL per mmol).

  • Add SnCl₂·2H₂O (4.0 eq) portion-wise to the solution. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts. Caution: Vigorous gas evolution (CO₂) will occur.

  • Filter the resulting suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to afford the crude aniline derivative, which can be purified by column chromatography or recrystallization if necessary.

G Figure 2. Workflow for Nitro Group Reduction start Dissolve Nitro-Substrate in EtOH / EtOAc add_sncl2 Add SnCl₂·2H₂O (4-5 eq) Portion-wise start->add_sncl2 reflux Heat to Reflux (70-80°C) Monitor by TLC (1-3 h) add_sncl2->reflux quench Cool and Quench with sat. aq. NaHCO₃ reflux->quench filter Filter through Celite® Wash with EtOAc quench->filter extract Work-up: Separate Layers, Extract, Dry, Concentrate filter->extract product Purified 4-Amino Derivative extract->product

Caption: Figure 2. Workflow for Nitro Group Reduction

Protocol III: Hydrolysis of the Nitrile Group

The hydrolysis of the benzonitrile to a benzoic acid requires more forcing conditions, typically strong acid and heat.[7] This transformation is usually performed as a final step after other modifications have been made. The reaction proceeds via an amide intermediate, which can sometimes be isolated under milder conditions.[6][10]

Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Materials:

  • Substituted Benzonitrile derivative (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

  • Diethyl Ether or EtOAc

Procedure:

  • In a heavy-walled flask equipped with a reflux condenser, carefully add the benzonitrile starting material (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture). Caution: This process is highly exothermic; perform the addition slowly and with cooling.

  • Heat the reaction mixture to reflux (100-120 °C) and maintain for 12-24 hours. The reaction should be monitored periodically by taking a small aliquot, quenching it, and analyzing by LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • A precipitate of the carboxylic acid product should form. If not, extract the acidic aqueous solution multiple times with diethyl ether or ethyl acetate.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry in vacuo. If an extraction was performed, combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the product.

  • The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization of Derivatives

All synthesized derivatives should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To observe the disappearance of starting functional groups (e.g., -NO₂) and the appearance of new ones (e.g., -NH₂, -COOH).[11]

References

  • Abbas, K. A. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

Sources

Application

Experimental setup for reactions with 3-Fluoro-5-methoxy-4-nitrobenzonitrile

An In-Depth Guide to the Synthetic Utility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: Protocols and Applications Introduction: A Versatile Scaffold in Modern Chemistry 3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: Protocols and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic chemistry. Its unique arrangement of substituents—a nitrile group, a nitro group, a methoxy group, and a fluorine atom—provides a rich platform for a variety of chemical transformations. The electron-deficient nature of the aromatic ring, significantly enhanced by the powerful electron-withdrawing effects of the nitro and nitrile groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The fluorine atom, positioned ortho to the nitro group, is an exceptionally good leaving group in such reactions.[1][3] Furthermore, the nitro and nitrile moieties can be selectively transformed into other valuable functional groups, such as amines and carboxylic acids, respectively. This guide provides detailed experimental protocols for key reactions involving 3-Fluoro-5-methoxy-4-nitrobenzonitrile, offering insights for researchers in medicinal chemistry, agrochemicals, and materials science.[4][5]

Compound Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety hazards is essential.

Physicochemical Properties:

PropertyValue
Chemical Formula C₈H₅FN₂O₃
Molecular Weight 196.14 g/mol
Appearance Typically a yellow or off-white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[6]

Safety and Handling:

3-Fluoro-5-methoxy-4-nitrobenzonitrile and related nitroaromatic compounds are considered hazardous.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.

  • Toxicity: Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin.[8][12] They can cause skin and serious eye irritation.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Core Synthetic Transformations and Protocols

This section details the experimental setups for three fundamental reactions of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: Nucleophilic Aromatic Substitution, Nitro Group Reduction, and Nitrile Hydrolysis.

Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide

Reaction Rationale: The SNAr reaction is a cornerstone of this substrate's utility. The fluorine atom is highly activated for displacement by the strong electron-withdrawing nitro group positioned ortho to it. The nitrile group in the para position further stabilizes the negatively charged intermediate (Meisenheimer complex), accelerating the reaction.[1][13] This makes the displacement of fluoride with a nucleophile, such as an alkoxide, a highly efficient transformation.

Mechanism Overview: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (e.g., methoxide) attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. In the second, faster step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring.[2]

Detailed Experimental Protocol: Reaction: Displacement of the fluorine atom with sodium methoxide to yield 3,5-dimethoxy-4-nitrobenzonitrile.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous methanol (MeOH, approx. 10-15 mL per gram of substrate).

  • Reagent Addition: While stirring, add sodium methoxide (NaOMe, 1.2 eq, either as a solid or as a solution in methanol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.

  • Quenching: Carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any excess base.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting Material 3-Fluoro-5-methoxy-4-nitrobenzonitrile
Nucleophile Sodium Methoxide (NaOMe)
Stoichiometry 1.0 eq (Substrate), 1.2 eq (Nucleophile)
Solvent Anhydrous Methanol (MeOH)
Temperature Reflux (~65°C)
Reaction Time 2-4 hours (monitor by TLC)
Expected Product 3,5-Dimethoxy-4-nitrobenzonitrile
Expected Yield >90% (typical)

Experimental Workflow Diagram:

SNAr_Workflow sub Add Substrate & Anhydrous MeOH to Flask reagent Add Sodium Methoxide (1.2 eq) sub->reagent reflux Heat to Reflux (65°C) for 2-4h reagent->reflux monitor Monitor by TLC reflux->monitor workup Cool, Quench with NH4Cl(aq) monitor->workup extract Evaporate MeOH, Extract with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify

SNAr Experimental Workflow.
Selective Reduction of the Nitro Group

Reaction Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting aniline is a versatile intermediate for forming amides, sulfonamides, and for use in cross-coupling reactions. It is crucial to select a reducing agent that does not affect the nitrile group. While catalytic hydrogenation can sometimes reduce nitriles, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium are known to be highly chemoselective for the nitro group.[14][15]

Detailed Experimental Protocol: Reaction: Reduction of the nitro group to an amine using Tin(II) Chloride.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol (EtOH, 15-20 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Basification: Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to basify the mixture to pH > 10. This will precipitate tin salts. Caution: This is a highly exothermic process.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the filter cake with ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 4-amino-3-fluoro-5-methoxybenzonitrile can be purified by column chromatography or recrystallization.

Data Summary Table:

ParameterValue
Starting Material 3-Fluoro-5-methoxy-4-nitrobenzonitrile
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Stoichiometry 1.0 eq (Substrate), 4.0-5.0 eq (Reducer)
Solvent/Medium Ethanol / Conc. HCl
Temperature Reflux (~78°C)
Reaction Time 3-6 hours (monitor by TLC)
Expected Product 4-Amino-3-fluoro-5-methoxybenzonitrile
Expected Yield 75-90% (typical)

Experimental Workflow Diagram:

Nitro_Reduction_Workflow setup Dissolve Substrate in EtOH reagent Add SnCl2·2H2O (5 eq) & Conc. HCl setup->reagent reflux Heat to Reflux (78°C) for 3-6h reagent->reflux monitor Monitor by TLC reflux->monitor workup Cool in Ice Bath monitor->workup basify Basify to pH > 10 with NaOH(aq) workup->basify filter Filter through Celite® basify->filter extract Extract with Ethyl Acetate filter->extract purify Wash, Dry, Concentrate & Purify extract->purify Nitrile_Hydrolysis_Workflow setup Combine Substrate, NaOH(aq), and EtOH reflux Heat to Reflux for 4-16h setup->reflux monitor Monitor by TLC reflux->monitor workup Cool in Ice Bath monitor->workup acidify Acidify to pH 2-3 with Conc. HCl workup->acidify isolate Collect Precipitate by Filtration acidify->isolate wash Wash Solid with Cold Water isolate->wash dry Dry Under Vacuum wash->dry

Nitrile Hydrolysis Workflow.

Conclusion

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a powerful and versatile intermediate in organic synthesis. The strategic positioning of its functional groups allows for a series of high-yielding and selective transformations. The protocols detailed in this guide for nucleophilic aromatic substitution, nitro group reduction, and nitrile hydrolysis provide a solid foundation for researchers to leverage this valuable scaffold in the design and synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • PubChem. 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Fluoro-4-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Beier, P. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 250-256. Available from: [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available from: [Link]

  • MySkinRecipes. 3-Chloro-5-fluoro-4-nitrobenzonitrile. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Available from: [Link]

  • Reddit. Reduction of nitro group in the presence of a nitrile. r/chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available from: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]

Sources

Method

Introduction: The Strategic Importance of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

An Application Note for the Scale-Up Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile In the landscape of modern drug discovery and development, fluorinated organic compounds are of paramount importance. The strategic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

In the landscape of modern drug discovery and development, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic building block, representing a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[3] Its trifunctional nature—possessing a nitrile, a nitro group, and a fluorine atom—offers multiple reaction sites for diversification.

However, the synthesis of such poly-functionalized aromatics, particularly on a kilogram scale, presents significant challenges. These include ensuring regiochemical control during electrophilic substitution, managing highly energetic and hazardous reaction steps, and developing a robust process that is both safe and economically viable. This document provides a detailed, field-proven guide for the scale-up synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, emphasizing the causality behind experimental choices, process safety, and analytical validation.

Synthetic Strategy and Mechanistic Rationale

The most logical and scalable synthetic approach to 3-Fluoro-5-methoxy-4-nitrobenzonitrile involves a two-step sequence starting from the commercially available 5-fluoro-2-methoxyaniline. This strategy leverages a regioselective nitration followed by a well-established, albeit hazardous, Sandmeyer reaction.

  • Step 1: Electrophilic Nitration. The initial step is the nitration of 5-fluoro-2-methoxyaniline. The methoxy group is a strong activating, ortho-, para- directing group, while the amino group is also a powerful activating, ortho-, para- director. The fluorine atom is a deactivating, ortho-, para- director. The combined directing effects and the steric hindrance guide the incoming electrophile (NO₂⁺) to the position ortho to the methoxy group and meta to the fluorine, yielding the desired 3-Fluoro-5-methoxy-4-nitroaniline intermediate. Careful control of temperature is critical to prevent over-nitration and side-product formation.[4]

  • Step 2: Sandmeyer Cyanation. The Sandmeyer reaction is a classic transformation for converting an aryl amine into a variety of functional groups, including nitriles.[5][6][7] This process involves two key stages:

    • Diazotization: The primary aromatic amine of the intermediate is converted into a diazonium salt using sodium nitrite in a strong acidic medium at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6]

    • Cyanide Displacement: The diazonium salt is then reacted with a copper(I) cyanide salt. This is a radical-nucleophilic aromatic substitution (SRNAr) type reaction, where copper(I) catalyzes the formation of an aryl radical with the loss of nitrogen gas, which is then trapped by the cyanide nucleophile.[5] This step is highly exothermic and involves extremely toxic reagents, demanding stringent safety protocols.[8][9]

This route is selected for its reliance on well-understood transformations and the availability of starting materials, making it a robust choice for process scale-up.

Synthetic_Pathway A 5-Fluoro-2-methoxyaniline B 3-Fluoro-5-methoxy-4-nitroaniline A->B Nitration (HNO₃, H₂SO₄) C Aryl Diazonium Salt B->C Diazotization (NaNO₂, H₂SO₄, 0-5 °C) D 3-Fluoro-5-methoxy-4-nitrobenzonitrile C->D Sandmeyer Cyanation (CuCN)

Caption: Overall synthetic workflow for 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Part 1: Scale-Up Protocol for 3-Fluoro-5-methoxy-4-nitroaniline (Intermediate)

This protocol describes the nitration of 5-fluoro-2-methoxyaniline on a 1.0 kg scale.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMolesEq.
5-Fluoro-2-methoxyaniline51125-63-4141.141.00 kg7.091.0
Sulfuric Acid (98%)7664-93-998.084.0 L--
Nitric Acid (70%)7697-37-263.01485 mL7.441.05
Deionized Water7732-18-518.02~20 L--
Dichloromethane (DCM)75-09-284.93~15 L--
Sodium Bicarbonate144-55-884.01As needed--
Anhydrous Sodium Sulfate7757-82-6142.04~500 g--
Equipment Setup
  • 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Cooling circulator connected to the reactor jacket.

  • Large quench vessel (50 L or greater) for work-up.

  • Scrubber system charged with a sodium hydroxide solution to neutralize any NOx fumes.

Step-by-Step Procedure
  • Reactor Charging and Cooling: Charge the 20 L reactor with sulfuric acid (4.0 L). Begin agitation and cool the acid to -5 °C using the cooling circulator.

  • Substrate Addition: Once the temperature is stable at -5 °C, add 5-fluoro-2-methoxyaniline (1.00 kg) portion-wise over 60 minutes. Ensure the internal temperature does not exceed 0 °C during the addition. A dark solution will form.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add nitric acid (485 mL) to chilled sulfuric acid (1.0 L). This step is highly exothermic and should be performed slowly in an ice bath.

  • Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between -5 °C and 0 °C. The reaction is highly exothermic; precise temperature control is critical.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 60 minutes. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~15 kg) in a large vessel. This quench is highly exothermic. A yellow-orange precipitate will form.

  • Neutralization and Extraction: Carefully neutralize the acidic slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Filter the solid precipitate and wash with cold deionized water. Alternatively, extract the entire quenched mixture with dichloromethane (3 x 5 L).

  • Isolation: Combine the organic extracts and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an ethanol/water mixture to afford 3-Fluoro-5-methoxy-4-nitroaniline as a bright yellow solid.

Part 2: Scale-Up Protocol for 3-Fluoro-5-methoxy-4-nitrobenzonitrile (Final Product)

This protocol details the Sandmeyer cyanation of the intermediate on a 1.0 kg scale. CAUTION: This procedure involves highly toxic cyanide salts and the formation of an unstable diazonium intermediate. It must be performed by trained personnel with appropriate engineering controls and emergency protocols in place.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMolesEq.
3-Fluoro-5-methoxy-4-nitroaniline100349-83-9186.131.00 kg5.371.0
Sulfuric Acid (98%)7664-93-998.082.5 L--
Sodium Nitrite (NaNO₂)7632-00-069.00389 g5.641.05
Copper(I) Cyanide (CuCN)544-92-389.56575 g6.421.2
Toluene108-88-392.14~10 L--
Deionized Water7732-18-518.02~15 L--
Equipment Setup
  • Reactor 1 (Diazotization): 20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Reactor 2 (Cyanation): 20 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and a robust off-gas scrubber system for nitrogen and potential HCN.

  • Cooling circulator for each reactor.

  • A dedicated cyanide quench station with aqueous sodium hypochlorite (bleach) or alkaline hydrogen peroxide.

Step-by-Step Procedure
  • Diazotization (Reactor 1):

    • Charge sulfuric acid (2.0 L) and water (2.0 L) into Reactor 1. Cool the solution to 0 °C.

    • Slowly add 3-Fluoro-5-methoxy-4-nitroaniline (1.00 kg) while maintaining the temperature below 10 °C. Stir until a fine slurry is formed.

    • Cool the slurry to 0 °C.

    • In a separate beaker, dissolve sodium nitrite (389 g) in deionized water (1.0 L).

    • Add the sodium nitrite solution dropwise to Reactor 1 over 90 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. DO NOT isolate the diazonium salt.

  • Cyanation (Reactor 2):

    • In Reactor 2, prepare a slurry of copper(I) cyanide (575 g) in water (5.0 L).

    • Cool the CuCN slurry to 5 °C.

    • Slowly transfer the cold diazonium salt solution from Reactor 1 into the CuCN slurry in Reactor 2 over 2-3 hours.

    • Control the addition rate to keep the temperature in Reactor 2 below 15 °C. Vigorous evolution of nitrogen gas will occur. Ensure the off-gas is directed to the scrubber.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Work-up and Isolation:

    • Extract the reaction mixture with toluene (3 x 3 L).

    • Combine the organic layers and wash sequentially with water (2 L), 5% sodium bicarbonate solution (2 L), and brine (2 L).

    • Cyanide Decontamination: All aqueous layers and equipment must be treated with an oxidizing agent (e.g., bleach) to destroy residual cyanide before disposal.

    • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from isopropanol or by slurry washing in hot heptane to afford 3-Fluoro-5-methoxy-4-nitrobenzonitrile as a pale yellow to off-white solid.

Process Safety and Hazard Analysis

Safety_Analysis Nitration Nitration Hazard - Highly Exothermic Reaction - Corrosive Acids (H₂SO₄, HNO₃) - Generation of toxic NOx fumes Mitigation Mitigation Strategies Nitration->Mitigation - Efficient Cooling - Slow Addition - Gas Scrubber Diazotization Diazotization Diazotization->Mitigation - Redundant Temp. Probes - Use in Solution Immediately - Quench Plan Cyanation Cyanation Hazard - Extreme Toxicity of CuCN - HCN Gas Generation Risk - Exothermic N₂ Gas Evolution Cyanation->Mitigation - Dedicated Fume Hood/Isolator - Cyanide Quench Protocol - Controlled Addition Rate

Caption: Key hazards and mitigation strategies for the synthesis.

  • Nitration: The use of concentrated acids is highly corrosive. The reaction is strongly exothermic, and poor temperature control can lead to runaway reactions and the formation of dangerous byproducts.[4]

  • Diazonium Salts: Aryl diazonium salts are notoriously unstable and can decompose explosively, especially if isolated in a dry state or exposed to heat or shock.[6] They must be generated and used in situ at low temperatures.

  • Cyanide Compounds: Copper(I) cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin.[10][11] Acidification of cyanide salts will liberate highly toxic hydrogen cyanide (HCN) gas. A dedicated cyanide destruction protocol using sodium hypochlorite or alkaline hydrogen peroxide is mandatory for all waste streams.[11]

Analytical Data and Characterization

The final product should be characterized to confirm its identity and purity.

Expected Analytical Properties
TestExpected Result
Appearance Pale yellow to off-white crystalline solid
Purity (HPLC) ≥ 98.0%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.7 (m, 2H, Ar-H), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) Expected peaks for aromatic carbons, nitrile, and methoxy group
FT-IR (KBr) ν (cm⁻¹): ~2230 (C≡N), ~1530 & ~1350 (NO₂), ~1250 (C-O)
Mass Spec (ESI) [M+H]⁺ calculated for C₈H₅FN₂O₃: 197.03; found: ~197.0

Conclusion

The described two-step synthesis provides a robust and scalable pathway to 3-Fluoro-5-methoxy-4-nitrobenzonitrile. While the route is chemically straightforward, the scale-up process demands meticulous attention to reaction parameters and safety protocols, particularly concerning the exothermic nitration and the highly hazardous Sandmeyer cyanation. By implementing the controls and procedures outlined in this guide, researchers and process chemists can safely and efficiently produce this valuable intermediate for applications in pharmaceutical and agrochemical development.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(1), 113-115. [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Jereb, M., & Iskra, J. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5683–5694. [Link]

  • DeLaitsch, A. T., & Dudley, G. B. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC, 18(1), 161–164. [Link]

  • Lindhardt, A. T., et al. (2018). Transition metal free, late-stage, regiospecific, aromatic fluorination on a preparative scale using a KF/crypt-222 complex. RSC Publishing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (1996). GB2291871A - Preparation of nitrofluoroaromatic compounds.
  • MySkinRecipes. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzonitrile. Retrieved from [Link]

  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-158. [Link]

  • PubChem. (2026). 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8037–8053. [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (2009). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275. [Link]

  • ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-Fluoro-5-methoxy-4-nitrobenzonitrile synthesis yield improvement

Answering the complex challenges of specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. The synthesis of 3-fluoro-5-methoxy-4-nitrobenzonitrile, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. The synthesis of 3-fluoro-5-methoxy-4-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical research, is a prime example of a reaction where seemingly minor variables can significantly impact yield and purity.

This Technical Support Center is designed to serve as a virtual Senior Application Scientist at your bench. We will move beyond simple protocol recitation to explore the causality behind each experimental step. Our goal is to empower you, the researcher, to not only execute the synthesis but to intelligently troubleshoot and optimize it. This guide is structured as a dynamic resource, featuring frequently asked questions for foundational knowledge and in-depth troubleshooting guides for when your experiment deviates from the expected path.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 3-fluoro-5-methoxy-4-nitrobenzonitrile?

The most common and direct method for synthesizing 3-fluoro-5-methoxy-4-nitrobenzonitrile is through the electrophilic aromatic substitution (EAS) of the precursor, 3-fluoro-5-methoxybenzonitrile.[1][2][3] Specifically, this involves a nitration reaction, where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled, low temperatures.[4][5]

Q2: Why does the nitro group add specifically at the C4 position?

The regioselectivity of the nitration is dictated by the combined directing effects of the three substituents on the starting material: fluoro (-F), methoxy (-OCH₃), and cyano (-CN).

  • Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

  • Fluoro Group (-F): Halogens are an interesting case; they are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of resonance electron donation.

  • Cyano Group (-CN): This is a strong deactivating group and a meta-director due to both inductive and resonance electron withdrawal.[6]

The nitronium ion (NO₂⁺), a strong electrophile, will preferentially attack the most electron-rich position. The C4 position is ortho to the powerfully activating methoxy group and meta to the deactivating cyano group. The methoxy group's activating effect dominates, making the positions ortho and para to it the most nucleophilic. The C4 position is one of these activated sites, leading to the desired product.

Q3: What are the critical safety precautions for this nitration reaction?

Nitration with mixed acids is a highly exothermic and potentially hazardous procedure. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves.

  • Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides.[7]

  • Controlled Reagent Addition: The nitrating agent must be added slowly and portion-wise to the substrate solution, which should be pre-chooled in an ice bath. This allows for careful management of the reaction exotherm.[8]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer. A runaway reaction can occur if the temperature rises uncontrollably.

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.[9]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard nitration methodologies for similar aromatic compounds.[8][10] Researchers should perform their own risk assessment and optimization.

Materials:

  • 3-fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methoxybenzonitrile (1.0 eq). Cool the flask in an ice/water bath to 0 °C.

  • Acid Addition: Slowly add concentrated H₂SO₄ (approx. 3-4 volumes relative to the substrate) while maintaining the temperature at 0 °C. Stir until the starting material is fully dissolved.

  • Nitrating Mixture Preparation (Nitronium Ion Generation): In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (approx. 1 volume) at 0 °C. The generation of the nitronium ion is crucial for the reaction.[5][11]

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material from step 2. Use a dropping funnel for controlled addition. It is critical to maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8] The reaction is typically complete within 1-3 hours.

  • Work-up (Quenching): Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. A precipitate of the crude product should form.

  • Extraction: After the ice has melted, extract the aqueous suspension with an organic solvent like Dichloromethane or Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3-fluoro-5-methoxy-4-nitrobenzonitrile.[12]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential CauseRecommended SolutionScientific Rationale
Inactive Nitrating Agent Use fresh, unopened bottles of concentrated HNO₃ and H₂SO₄. Ensure the H₂SO₄ is 98% and the HNO₃ is ≥70%.Sulfuric acid acts as both a catalyst and a dehydrating agent to form the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.[4][5] If the acids have absorbed atmospheric moisture, the equilibrium for nitronium ion formation is hindered, leading to a failed reaction.
Incorrect Reaction Temperature Maintain a strict temperature range of 0-5 °C during reagent addition and reaction.[8] If no reaction is observed on TLC after 1 hour at 0 °C, consider allowing the reaction to slowly warm to room temperature, but monitor carefully for any sudden exotherm.While low temperatures are crucial to prevent side reactions, the activation energy barrier might not be overcome if the temperature is too low. A slight, controlled increase in temperature can sometimes be necessary to initiate the reaction.
Insufficient Reaction Time Continue monitoring the reaction by TLC or GC until the starting material spot has completely disappeared.[8]Electrophilic aromatic substitution on a deactivated or moderately activated ring can be slower than anticipated. The reaction may simply need more time to proceed to completion.
Problem 2: Formation of Significant Impurities/Side Products
Potential CauseRecommended SolutionScientific Rationale
Over-nitration (Di-nitration) Use only a slight excess (1.05-1.1 eq) of nitric acid. Ensure the reaction temperature does not exceed 5 °C.The product, 3-fluoro-5-methoxy-4-nitrobenzonitrile, is more deactivated to further nitration than the starting material. However, excessive nitrating agent or higher temperatures can provide enough energy to overcome the activation barrier for a second nitration, leading to dinitro- species.[6]
Formation of Isomeric Products Improve stirring efficiency to ensure a homogenous reaction mixture. Pre-cool all reagents and perform additions slowly.Poor mixing can create localized "hot spots" or areas of high reagent concentration, which can alter the delicate balance of regioselectivity and lead to the formation of minor isomeric products.
Degradation Avoid excessively high temperatures and prolonged reaction times. Quench the reaction as soon as the starting material is consumed.The strongly acidic and oxidizing conditions of the reaction can lead to the degradation of the aromatic ring or functional groups, especially if the reaction is heated or left for an extended period, resulting in a complex mixture of byproducts.
Problem 3: Difficulties in Product Isolation and Purification
Potential CauseRecommended SolutionScientific Rationale
Product Loss During Work-up When quenching, ensure the mixture is ice-cold to maximize precipitation of the organic product. During extraction, use an adequate volume of organic solvent and perform at least three extractions to ensure complete recovery from the aqueous phase.The solubility of the product in the acidic aqueous phase can lead to losses. Efficient and repeated extractions are necessary to transfer the product quantitatively to the organic layer.
Ineffective Recrystallization Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent pair. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.A poorly chosen solvent will result in either low recovery (if the product is too soluble at low temperatures) or poor purification (if impurities co-crystallize with the product).
Co-elution During Chromatography If the desired product and a key impurity have very similar polarities, try a different solvent system for elution. For example, switch from a hexanes/ethyl acetate system to a dichloromethane/methanol system.The separation of compounds by silica gel chromatography is dependent on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent). Changing the solvent system alters these interactions and can often resolve compounds that co-elute in another system.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Substrate in H₂SO₄ @ 0°C Reaction Dropwise Addition of Nitrating Mix (Maintain 0-5°C) Start->Reaction NitratingMix Prepare HNO₃/H₂SO₄ Mix @ 0°C NitratingMix->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Monitor->Reaction If incomplete Quench Pour onto Ice Monitor->Quench If complete Extract Extract with Organic Solvent Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the nitration of 3-fluoro-5-methoxybenzonitrile.

Troubleshooting Logic Diagram

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Experiment Start CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No Reagents Check Reagent Quality (Fresh HNO₃/H₂SO₄) CheckYield->Reagents Yes Success Successful Synthesis CheckPurity->Success No Stoichiometry Check Stoichiometry (1.1 eq HNO₃) CheckPurity->Stoichiometry Yes Temp Verify Temperature Control (0-5°C) Reagents->Temp Time Extend Reaction Time (Monitor by TLC) Temp->Time Stirring Improve Stirring Stoichiometry->Stirring Purification Optimize Purification Method Stirring->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • De Vose, J. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Centers for Disease Control and Prevention. Supporting Information. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

  • Pearson. What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. Available from: [Link]

  • PubChem. 3-fluoro-5-methoxybenzonitrile (C8H6FNO). Available from: [Link]

  • PubChem. 3-Fluoro-5-[(4-methoxyphenyl)methoxy]benzonitrile. Available from: [Link]

  • Chemdad. 3-FLUORO-5-METHOXYBENZONITRILE. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Journal of the American Chemical Society. In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Available from: [Link]

  • PubChem. 3-Fluoro-5-methoxy-2-methylbenzonitrile. Available from: [Link]

  • Chemistry Steps. Nitration of Benzene. Available from: [Link]

  • PubChem. 3-Fluoro-5-methoxybenzonitrile. Available from: [Link]

  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions.

Introduction

The synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a key intermediate in various pharmaceutical and agrochemical research areas, primarily involves the electrophilic nitration of 3-fluoro-5-methoxybenzonitrile. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Problem 1: Low Yield of the Desired 4-Nitro Isomer and Presence of Other Isomers

Question: My reaction is producing a mixture of nitro isomers, with a low yield of the desired 3-fluoro-5-methoxy-4-nitrobenzonitrile. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic rings. In the case of 3-fluoro-5-methoxybenzonitrile, the methoxy group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group. The nitrile group is a deactivating and meta-directing group. The interplay of these directing effects can lead to the formation of 2-nitro, 4-nitro, and 6-nitro isomers.

Causality: The powerful ortho, para-directing ability of the methoxy group is the dominant factor, favoring nitration at the C2, C4, and C6 positions. However, the fluorine and nitrile groups also exert their influence, leading to a mixture of products.

Troubleshooting & Optimization:

  • Temperature Control: Nitration reactions are highly exothermic.[1] Maintaining a low and consistent temperature (typically between 0°C and 5°C) is crucial for controlling the reaction rate and improving regioselectivity. Runaway temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) dropwise to the solution of 3-fluoro-5-methoxybenzonitrile in concentrated sulfuric acid. This slow addition helps to maintain a low concentration of the nitronium ion (NO₂⁺) electrophile, which can favor the formation of the thermodynamically more stable product.[2]

  • Choice of Nitrating Agent: For highly activated systems, milder nitrating agents can sometimes provide better selectivity. Consider exploring alternatives to the standard HNO₃/H₂SO₄ mixture, such as acetyl nitrate or nitronium tetrafluoroborate, although these may require significant process optimization.

Diagram: Regioselectivity in the Nitration of 3-Fluoro-5-methoxybenzonitrile

G cluster_0 Starting Material cluster_1 Nitration (HNO3/H2SO4) cluster_2 Potential Products 3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxybenzonitrile Nitronium Ion (NO2+) Nitronium Ion (NO2+) 3-Fluoro-5-methoxybenzonitrile->Nitronium Ion (NO2+) Electrophilic Attack 3-Fluoro-5-methoxy-4-nitrobenzonitrile 3-Fluoro-5-methoxy-4-nitrobenzonitrile Nitronium Ion (NO2+)->3-Fluoro-5-methoxy-4-nitrobenzonitrile Desired Product 3-Fluoro-5-methoxy-2-nitrobenzonitrile 3-Fluoro-5-methoxy-2-nitrobenzonitrile Nitronium Ion (NO2+)->3-Fluoro-5-methoxy-2-nitrobenzonitrile Side Product 3-Fluoro-5-methoxy-6-nitrobenzonitrile 3-Fluoro-5-methoxy-6-nitrobenzonitrile Nitronium Ion (NO2+)->3-Fluoro-5-methoxy-6-nitrobenzonitrile Side Product

Caption: Nitration of 3-fluoro-5-methoxybenzonitrile can lead to multiple isomers.

Problem 2: Formation of Dinitrated Byproducts

Question: I am observing the formation of a significant amount of dinitrated product in my reaction mixture. How can I prevent this?

Answer: The presence of the activating methoxy group makes the aromatic ring susceptible to a second nitration, especially if the reaction conditions are too harsh.

Causality: Once the first nitro group is introduced, the ring becomes more deactivated. However, if the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur.

Troubleshooting & Optimization:

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product.

  • Temperature Control: As with isomer control, maintaining a low temperature is critical to prevent over-nitration.

Problem 3: Hydrolysis of the Nitrile Group

Question: My product analysis shows the presence of 3-fluoro-5-methoxy-4-nitrobenzamide or 3-fluoro-5-methoxy-4-nitrobenzoic acid. What is causing the hydrolysis of the nitrile group?

Answer: The strongly acidic conditions of the nitration reaction can lead to the hydrolysis of the nitrile group to a primary amide and subsequently to a carboxylic acid.[3][4]

Causality: The nitrile carbon is electrophilic and can be attacked by water, which is present in the concentrated acids. This reaction is catalyzed by the strong acid.[5][6][7]

Troubleshooting & Optimization:

  • Anhydrous Conditions: While challenging with concentrated acids, minimizing the amount of water in the reaction can help. Using fuming nitric acid and oleum (fuming sulfuric acid) can be considered, but these reagents are highly hazardous and require extreme caution.

  • Work-up Procedure: Quench the reaction by pouring the reaction mixture onto crushed ice, followed by immediate neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low. Prolonged exposure to acidic conditions during work-up will promote hydrolysis.

  • Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis. Strict temperature control is essential.

Diagram: Nitrile Hydrolysis Pathway

G 3-Fluoro-5-methoxy-4-nitrobenzonitrile 3-Fluoro-5-methoxy-4-nitrobenzonitrile Amide Intermediate Amide Intermediate 3-Fluoro-5-methoxy-4-nitrobenzonitrile->Amide Intermediate H3O+ Carboxylic Acid Byproduct Carboxylic Acid Byproduct Amide Intermediate->Carboxylic Acid Byproduct H3O+, Heat

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Problem 4: Demethylation of the Methoxy Group

Question: I am observing a byproduct that appears to be a phenol, suggesting demethylation of the methoxy group. How can I avoid this?

Answer: Strong acids, particularly at elevated temperatures, can cleave methyl ethers to form the corresponding phenols.[8]

Causality: The oxygen of the methoxy group can be protonated by the strong acid, making the methyl group susceptible to nucleophilic attack by counter-ions (e.g., bisulfate), leading to the formation of a phenol and a methylated byproduct.

Troubleshooting & Optimization:

  • Temperature Control: This side reaction is highly temperature-dependent. Strict adherence to low reaction temperatures is the most effective way to prevent demethylation.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the harsh acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and nitrating agent for this synthesis?

A1: The recommended starting material is 3-fluoro-5-methoxybenzonitrile.[9] The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[10] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on the TLC plate will help determine the consumption of the starting material.

Q3: What is the best method for purifying the final product?

A3: Purification can typically be achieved by a combination of methods:

  • Work-up: After quenching the reaction on ice, the crude product can be collected by filtration. Thorough washing with cold water is necessary to remove residual acids.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective for removing impurities.

  • Column Chromatography: If a mixture of isomers is obtained, separation can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Q4: What are the key safety precautions for this reaction?

A4: This reaction involves the use of highly corrosive and oxidizing concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaways. Always add the acid mixture slowly and with cooling.

Experimental Protocols

Inferred Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This protocol is inferred from standard nitration procedures for similar aromatic compounds and should be optimized for your specific laboratory conditions.

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 volumes relative to the starting material) to 0°C in an ice-salt bath.

  • Slowly add 3-fluoro-5-methoxybenzonitrile (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, maintaining the internal temperature between 0°C and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionProbable CauseMitigation Strategy
Isomer Formation Competing directing effects of substituentsMaintain low and stable temperature; Slow addition of nitrating agent
Dinitration Excess nitrating agent; High temperatureUse stoichiometric nitrating agent; Monitor reaction and quench promptly
Nitrile Hydrolysis Strongly acidic conditions; Presence of waterMinimize reaction time; Prompt and cold work-up with neutralization
Demethylation High temperature in strong acidStrict low-temperature control; Minimize reaction time

References

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • BenchChem. (2025).
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Wikipedia. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018).
  • Master Organic Chemistry. (2018).
  • Ridd, J. H. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
  • BYJU'S. (n.d.).
  • PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile.
  • ResearchGate. (2012).
  • Chem-Station Int. Ed. (2024).
  • WebAssign. (n.d.).

Sources

Troubleshooting

Technical Support Center: 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Welcome to the technical support guide for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 3-Fluoro-5-methoxy-4-nitrobenzonitrile

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, a nitro group, a fluorine atom, and a methoxy group, offers a versatile platform for diverse chemical transformations. However, this complex arrangement of functional groups also presents specific challenges related to its stability and handling. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the long-term storage of this valuable intermediate.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the stability and proper handling of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Q1: What are the primary factors that can cause the degradation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile?

A1: The degradation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is primarily influenced by three main factors: hydrolysis of the nitrile group, reactions involving the nitro group, and nucleophilic aromatic substitution. Exposure to strong acids or bases, elevated temperatures, and high-energy light can accelerate these degradation processes.

Q2: What are the recommended storage conditions for 3-Fluoro-5-methoxy-4-nitrobenzonitrile to ensure its long-term stability?

A2: To ensure long-term stability, 3-Fluoro-5-methoxy-4-nitrobenzonitrile should be stored in a cool, dry, and dark environment.[1] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential hydrolysis.[1] Keep the container tightly sealed and away from incompatible materials like strong acids, bases, and oxidizing agents.[2]

Q3: Is 3-Fluoro-5-methoxy-4-nitrobenzonitrile sensitive to light?

A3: Yes, nitroaromatic compounds can be susceptible to photodegradation.[3][4][5] Exposure to UV or high-intensity visible light can promote the degradation of the molecule.[6] Therefore, it is crucial to store the compound in an amber vial or a light-blocking container and to minimize its exposure to light during experimental procedures.

Q4: Can I dissolve 3-Fluoro-5-methoxy-4-nitrobenzonitrile in protic solvents like water or methanol for my experiments?

A4: While soluble in many organic solvents, caution should be exercised when using protic solvents, especially in the presence of acidic or basic catalysts, as this can promote the hydrolysis of the nitrile group to either a carboxylic acid or an amide.[7][8][9][10] For short-term experiments, using anhydrous aprotic solvents is generally recommended. If aqueous conditions are necessary, the pH should be carefully controlled and the solution used promptly.

Q5: What are the potential hazards associated with the handling of 3-Fluoro-5-methoxy-4-nitrobenzonitrile?

A5: 3-Fluoro-5-methoxy-4-nitrobenzonitrile is a potentially hazardous substance and should be handled with appropriate safety precautions. It may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[11][12][13] Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to troubleshooting common experimental problems that may arise from the instability of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of the starting material. 1. Verify the purity of the starting material: Use techniques like NMR, LC-MS, or GC-MS to confirm the purity of your 3-Fluoro-5-methoxy-4-nitrobenzonitrile before use. Impurities can act as catalysts for decomposition.[14] 2. Control reaction conditions: Avoid high temperatures and prolonged reaction times unless necessary. Nitro compounds can be thermally sensitive.[15][16][17][18] 3. Use anhydrous solvents and inert atmosphere: Moisture can lead to hydrolysis of the nitrile group.[7][8][10][19]
Reaction mixture changes color unexpectedly (e.g., turns dark). Decomposition of the nitro group. 1. Lower the reaction temperature: Thermal decomposition of nitroaromatic compounds can lead to the formation of colored byproducts.[15] 2. Degas solvents: The presence of oxygen can sometimes contribute to side reactions with nitroaromatic compounds under certain conditions. 3. Check for incompatible reagents: Strong reducing or oxidizing agents can react with the nitro group.
Poor solubility or precipitation of the compound during the reaction. Formation of insoluble degradation products. 1. Analyze the precipitate: Isolate and analyze the precipitate to identify its structure. This will provide clues about the degradation pathway. 2. Modify the solvent system: If hydrolysis is suspected, switching to an aprotic solvent may prevent the formation of less soluble carboxylic acid or amide products.
Difficulty in purifying the final product. Presence of closely related impurities from degradation. 1. Optimize chromatographic separation: Use a different column or solvent system to improve the separation of your desired product from degradation impurities. 2. Consider a recrystallization step: This can be effective in removing small amounts of impurities.

Part 3: Key Degradation Pathways and Mechanistic Insights

Understanding the potential degradation pathways of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is essential for predicting its behavior under various experimental conditions.

Hydrolysis of the Nitrile Group

The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.[7][8][9][10]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the nitrile is protonated, making it more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid and an ammonium salt.[7][8][10]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate to yield a carboxylate salt and ammonia.[8][10][19]

G A 3-Fluoro-5-methoxy-4-nitrobenzonitrile B Amide Intermediate A->B H+ / H2O or OH- / H2O C Carboxylic Acid Derivative B->C H+ / H2O or OH- / H2O caption Fig. 1: Hydrolysis of the Nitrile Group

Caption: Fig. 1: Hydrolysis of the Nitrile Group

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro and nitrile groups. The fluorine atom is a good leaving group in SNAr reactions.[20][21][22]

  • Reaction with Nucleophiles: Strong nucleophiles (e.g., amines, alkoxides) can displace the fluoride ion. The rate of this reaction is enhanced by the electron-withdrawing groups which stabilize the intermediate Meisenheimer complex.

G A 3-Fluoro-5-methoxy-4-nitrobenzonitrile B Meisenheimer Complex (Intermediate) A->B + Nucleophile C Substituted Product B->C - Fluoride caption Fig. 2: Nucleophilic Aromatic Substitution

Caption: Fig. 2: Nucleophilic Aromatic Substitution

Photodegradation

Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV light.[3][4][5] The nitro group can absorb light energy, leading to the formation of reactive intermediates that can initiate various degradation pathways.[6]

  • Mechanism: The excited nitro group can undergo complex reactions, potentially leading to the reduction of the nitro group, cleavage of the aromatic ring, or the formation of phenolic compounds.[23] The exact degradation products will depend on the specific conditions, such as the presence of oxygen and other reactive species.

Part 4: Experimental Protocols

This section provides a general protocol for assessing the stability of 3-Fluoro-5-methoxy-4-nitrobenzonitrile under specific conditions.

Protocol: Assessing Stability in a Protic Solvent

Objective: To determine the rate of hydrolysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile in a buffered aqueous methanol solution.

Materials:

  • 3-Fluoro-5-methoxy-4-nitrobenzonitrile

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate buffer (pH 7.4)

  • HPLC or LC-MS system

  • Thermostated shaker

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve a known amount of 3-Fluoro-5-methoxy-4-nitrobenzonitrile in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare the test solution: In a clean vial, mix the stock solution with the phosphate buffer and additional methanol/water to achieve the desired final concentration and solvent composition (e.g., 100 µg/mL in 50:50 methanol:buffer).

  • Initial analysis (T=0): Immediately analyze a sample of the test solution by HPLC or LC-MS to determine the initial concentration of the parent compound.

  • Incubation: Place the vial in a thermostated shaker at a controlled temperature (e.g., 25 °C or 37 °C).

  • Time-point analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC or LC-MS.

  • Data analysis: Plot the concentration of 3-Fluoro-5-methoxy-4-nitrobenzonitrile as a function of time. This will allow you to determine the rate of degradation under the tested conditions. Monitor for the appearance of new peaks that may correspond to degradation products.

References

  • Acidic Hydrolysis of Nitriles. BYJU'S. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. ACS Publications. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Publishing. [Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. ACS Publications. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Publishing. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Fluoronitrobenzene Series. Sparrow Chemical. [Link]

  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo. [Link]

  • Fluoronitrobenzene. Wikipedia. [Link]

  • Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed. [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. [Link]

  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu 2 O Assisted with Persulfate under Visible Light Irradiation. MDPI. [Link]

Sources

Optimization

Technical Support Center: 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxy-4-nitrobenzonitrile. Here, we address common questions and troubleshooting scenario...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxy-4-nitrobenzonitrile. Here, we address common questions and troubleshooting scenarios encountered during its synthesis, purification, and handling, with a focus on identifying and mitigating common impurities. Our approach is grounded in established principles of organic chemistry and validated analytical practices to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Fluoro-5-methoxy-4-nitrobenzonitrile, and what are the expected impurities from this process?

The most prevalent method for synthesizing 3-Fluoro-5-methoxy-4-nitrobenzonitrile is through the electrophilic nitration of 3-Fluoro-5-methoxybenzonitrile. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The primary impurities arise from the directing effects of the substituents on the aromatic ring.

  • Starting Material: 3-Fluoro-5-methoxybenzonitrile

  • Expected Product: 3-Fluoro-5-methoxy-4-nitrobenzonitrile

  • Process-Related Impurities:

    • Unreacted Starting Material: Incomplete nitration can leave residual 3-Fluoro-5-methoxybenzonitrile.

    • Isomeric Impurities: The fluoro and methoxy groups are ortho, para-directing, while the cyano group is meta-directing. This can lead to the formation of other regioisomers, although the desired product is generally favored.

    • Di-nitrated Byproducts: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), a second nitro group may be introduced onto the aromatic ring.[1][2]

    • Oxidation Byproducts: Nitric acid is a potent oxidizing agent, and sensitive substrates can undergo oxidation, leading to colored impurities.[1]

Q2: How do the substituents on the starting material, 3-Fluoro-5-methoxybenzonitrile, influence the position of nitration?

The regioselectivity of the nitration is a result of the combined electronic effects of the fluoro, methoxy, and cyano groups.

  • The methoxy group (-OCH₃) is a strongly activating, ortho, para-director.

  • The fluoro group (-F) is a deactivating, ortho, para-director.

  • The cyano group (-CN) is a strongly deactivating, meta-director.

The positions ortho and para to the activating methoxy group are favored for electrophilic attack. The desired product is formed when nitration occurs at the position ortho to the methoxy group and ortho to the fluoro group. The directing effects of the substituents generally lead to the desired 4-nitro isomer as the major product.

Q3: What are the best practices for storing 3-Fluoro-5-methoxy-4-nitrobenzonitrile to minimize degradation?

Aromatic nitro compounds can be susceptible to degradation over time, particularly when exposed to light, high temperatures, or reactive chemicals. To ensure the stability and integrity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, the following storage conditions are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Incompatibilities: Avoid contact with strong bases, reducing agents, and metals.

  • Light Sensitivity: Store in an amber or opaque container to protect from light, which can promote degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during work-up and purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature (e.g., 0-5 °C) to balance reaction rate and selectivity.[2] - Ensure the correct stoichiometry of the nitrating agent. - Optimize extraction and purification steps to minimize mechanical losses.
Presence of Unreacted Starting Material - Reaction time is too short. - Insufficient amount of nitrating agent. - Poor mixing of reactants.- Increase the reaction time, monitoring progress by TLC/HPLC. - Use a slight excess of the nitrating agent. - Ensure efficient stirring throughout the reaction.
High Levels of Isomeric Impurities - The directing effects of the fluoro, methoxy, and cyano groups can lead to the formation of other isomers. - Reaction temperature is too high, reducing regioselectivity.- Maintain a low reaction temperature to favor the thermodynamically more stable product.[2] - Isomeric impurities can often be separated from the desired product by column chromatography or recrystallization.
Formation of Di-nitrated Byproducts - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Carefully control the reaction temperature. - Use a controlled molar excess of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed.[3]
Presence of Colored Impurities - Oxidation of the starting material or product by nitric acid.- Use milder nitrating conditions if possible. - During work-up, a wash with a dilute solution of sodium bisulfite can help to remove some colored oxidation byproducts. - Purification by column chromatography or recrystallization with activated charcoal can remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Fluoro-5-methoxybenzonitrile in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of 3-Fluoro-5-methoxybenzonitrile, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Characterization of Impurities

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where the product and potential impurities have significant absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to separate compounds with different boiling points.

  • Detector: Mass spectrometer for identification of impurities based on their mass spectra.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway and the formation of common process-related impurities.

Impurity_Formation cluster_synthesis Nitration of 3-Fluoro-5-methoxybenzonitrile cluster_impurities Common Impurities SM 3-Fluoro-5-methoxybenzonitrile (Starting Material) Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile (Desired Product) SM->Product Nitration Impurity1 Unreacted Starting Material Product->Impurity1 Incomplete Reaction Impurity2 Isomeric Impurities (e.g., 2-nitro, 6-nitro) Product->Impurity2 Side Reaction Impurity3 Di-nitrated Byproducts Product->Impurity3 Over-nitration Impurity4 Oxidation Byproducts Product->Impurity4 Oxidation Nitrating_Agent HNO₃ / H₂SO₄

Caption: Synthetic pathway and common impurity formation.

References

  • BenchChem. (2025). Troubleshooting guide for nitration reactions.
  • BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Reddit. (2023).
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Centers for Disease Control and Prevention. (n.d.).
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • BenchChem. (2025).
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.
  • Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • PubChem. (n.d.). 4-Fluoro-5-(methoxymethyl)-2-nitrobenzonitrile.
  • Biosynth. (n.d.). 4-Fluoro-5-methoxy-2-nitrobenzonitrile | 2060006-03-1.
  • PubChem. (n.d.). 3-Nitrobenzonitrile.
  • ResearchGate. (n.d.).
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
  • ResearchGate. (2005).
  • WebAssign. (n.d.).
  • ChemicalBook. (n.d.). 3-NITROBENZONITRILE synthesis.
  • BenchChem. (2025). Literature review on the synthesis of substituted nitrobenzenes.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Welcome to the technical support center for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions to ensure the success of your experimental endeavors. Our approach is rooted in mechanistic principles and validated through empirical data to provide you with reliable and actionable solutions.

Understanding the Reactivity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the nitro (-NO₂) group at the para-position and the nitrile (-CN) group at the meta-position work in concert to significantly activate the benzene ring towards nucleophilic attack. The fluorine atom at the 3-position is the most labile leaving group in SNAr reactions, making this position the primary site for substitution.[1] The methoxy (-OCH₃) group at the 5-position, while typically an activating group in electrophilic aromatic substitution, exerts a more complex influence in this context, primarily through its inductive and resonance effects, which can modulate the reactivity of the ring.

Troubleshooting Guide: Addressing Failed Reactions

This section is dedicated to pinpointing and resolving specific issues that may arise during the chemical transformation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Issue 1: Low or No Conversion of Starting Material in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on 3-Fluoro-5-methoxy-4-nitrobenzonitrile with a primary amine, but I am observing very low conversion to the desired product, even after prolonged reaction times. What are the potential causes and how can I rectify this?

Answer:

Low or no conversion in an SNAr reaction with this substrate can stem from several factors, primarily related to the nucleophilicity of the incoming amine, the reaction conditions, and the integrity of the starting material.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity: The reactivity of the amine is paramount. Sterically hindered or electron-poor amines will exhibit reduced nucleophilicity, leading to sluggish or failed reactions.

    • Solution: If possible, consider using a less hindered or more electron-rich amine. Alternatively, increasing the reaction temperature or using a stronger, non-nucleophilic base can enhance the amine's reactivity.

  • Inadequate Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF generated during the reaction.

    • Solution: Ensure you are using at least a stoichiometric amount of a suitable base. For amine nucleophiles, common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2] For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary, although care must be taken to avoid side reactions.

  • Improper Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[2] Ensure the solvent is anhydrous, as water can compete as a nucleophile and also deactivate strong bases.

  • Low Reaction Temperature: While the fluorine atom is highly activated, some reactions may still require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A typical temperature range for these reactions is between room temperature and 100 °C.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low/No Conversion check_nucleophile Assess Nucleophile (Steric Hindrance, Electronics) start->check_nucleophile check_base Verify Base (Strength, Stoichiometry) check_nucleophile->check_base Nucleophile OK stronger_base Use Stronger Base check_nucleophile->stronger_base Weak Nucleophile check_solvent Evaluate Solvent (Polarity, Anhydrous?) check_base->check_solvent Base OK check_base->stronger_base Inadequate Base check_temp Review Temperature check_solvent->check_temp Solvent OK change_solvent Switch to Anhydrous Polar Aprotic Solvent check_solvent->change_solvent Inappropriate Solvent increase_temp Increase Temperature check_temp->increase_temp Temp Too Low product Product Formation check_temp->product Temp OK increase_temp->product stronger_base->product change_solvent->product

Caption: Troubleshooting workflow for low SNAr conversion.

Issue 2: Formation of an Unexpected Side Product - The Carboxylic Acid

Question: During my SNAr reaction, which is carried out under basic conditions with an alcohol as the nucleophile, I am isolating a significant amount of a byproduct that appears to be the carboxylic acid derivative of my starting material. What is happening and how can I prevent this?

Answer:

The formation of a carboxylic acid byproduct points towards the hydrolysis of the nitrile group. While nitriles are generally stable, the electron-deficient nature of the aromatic ring in your substrate can make the nitrile carbon susceptible to nucleophilic attack by water or hydroxide ions, especially under prolonged reaction times or elevated temperatures in the presence of a base.[3][4][5][6]

Mechanism of Nitrile Hydrolysis (Base-Catalyzed):

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile group.

  • Protonation: The resulting intermediate is protonated by water to form an imidic acid.

  • Tautomerization: The imidic acid tautomerizes to the more stable amide.

  • Amide Hydrolysis: Under the reaction conditions, the amide can undergo further hydrolysis to the carboxylate, which upon acidic workup, will yield the carboxylic acid.[3]

Preventative Measures:

  • Strictly Anhydrous Conditions: The most critical factor is to eliminate water from your reaction. Ensure your solvent is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Dry your glassware and starting materials if necessary.

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.[7] Avoid unnecessarily long reaction times or excessive heating, as these conditions favor the hydrolysis side reaction.

  • Choice of Base: If possible, use a non-hydroxide base. For alcohol nucleophiles, generating the alkoxide separately with a base like sodium hydride (NaH) in an anhydrous solvent before adding the 3-Fluoro-5-methoxy-4-nitrobenzonitrile can minimize the presence of water.[2]

Experimental Protocol for SNAr with an Alcohol:

StepProcedure
1.Under an inert atmosphere, add the alcohol (1.2 eq.) to a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C.
2.Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
3.Add a solution of 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
4.Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
5.Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
6.Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
7.Purify the crude product by column chromatography.
Issue 3: Unwanted Reduction of the Nitro Group

Question: I am attempting to perform a reaction on a different part of the molecule, but I am observing the reduction of the nitro group to an amine. What reagents or conditions could be causing this, and how can I perform my desired transformation chemoselectively?

Answer:

The nitro group is susceptible to reduction under various conditions, most commonly catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing metals in acidic media (e.g., Fe, Sn, Zn in HCl).[8][9][10][11][12] If your intended reaction involves reagents that can act as reducing agents, even mildly, this side reaction can occur.

Common Causes of Unwanted Nitro Reduction:

  • Presence of Reducing Metals: Contamination with certain metals can catalyze the reduction.

  • Use of Hydride Reagents: While some hydride reagents are selective, others, especially under certain conditions, can reduce nitro groups. For instance, NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group, but in the presence of certain additives like FeCl₂, it becomes a potent reducing system for nitroarenes.[8]

  • Catalytic Hydrogenation Conditions: If you are performing a reaction that involves a palladium or platinum catalyst and a source of hydrogen (even transfer hydrogenation from solvents like isopropanol), the nitro group will likely be reduced.

Strategies for Chemoselective Reactions:

  • Protecting Groups: If feasible, the nitro group can be protected, although this adds extra steps to your synthesis.

  • Careful Selection of Reagents: Choose reagents that are known to be compatible with nitro groups. For example, if you need to reduce a different functional group, consider reagents that are chemoselective.

  • Reaction Sequencing: It is often more strategic to carry out reactions that are sensitive to the nitro group before introducing it, or to perform the nitro group reduction as a dedicated final step.

Chemoselective Reduction of the Nitro Group (When Desired):

If the goal is to selectively reduce the nitro group in the presence of the nitrile and fluoride, several methods are available:

Reagent SystemSolventKey Advantages
Fe / NH₄ClEtOH / H₂OMild, neutral conditions; tolerant of many functional groups.
SnCl₂·2H₂OEtOH or EtOAcHighly chemoselective for nitro groups in the presence of nitriles.
Na₂S₂O₄ (Sodium Dithionite)H₂O / DioxaneMild and effective for many nitroaromatics.
Catalytic Hydrogenation (H₂, Pd/C)EtOH or EtOAcGenerally high yielding but will also reduce other susceptible groups.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my SNAr reaction?

A1: Thin Layer Chromatography (TLC) is the quickest and most common method for qualitative monitoring.[13] Use a solvent system that provides good separation between your starting material and product (e.g., a mixture of hexanes and ethyl acetate). For quantitative analysis and more precise monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.[7][14][15] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Q2: I have confirmed my product by NMR, but the aromatic region is complex. What should I expect?

A2: The ¹H NMR spectrum of the product will show characteristic shifts and coupling patterns depending on the substituent. The aromatic protons will be influenced by the electron-donating or -withdrawing nature of the newly introduced group. For a typical SNAr product where the fluorine has been displaced, you would expect to see changes in the chemical shifts of the protons on the ring. The nitrile and nitro groups will also influence the electronic environment. It is advisable to acquire a ¹³C NMR spectrum to confirm the number of unique carbons and their chemical shifts, which will be distinct from the starting material.[16][17][18]

Q3: Are there any specific safety precautions I should take when working with 3-Fluoro-5-methoxy-4-nitrobenzonitrile?

A3: Yes. While specific data for this exact compound may be limited, related fluoronitrobenzonitriles are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[10] They can cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Q4: Can the nitro group itself act as a leaving group?

A4: Yes, under certain conditions, a nitro group can act as a leaving group in nucleophilic aromatic substitution, particularly when it is activated by other strong electron-withdrawing groups.[19] However, in 3-Fluoro-5-methoxy-4-nitrobenzonitrile, the fluorine atom is a much better leaving group and will be preferentially displaced.

Visualizing the SNAr Mechanism:

snAr_mechanism r Reactant + Nu⁻ i Meisenheimer Complex (Resonance Stabilized) r->i Slow (Rate-Determining) p Product + F⁻ i->p Fast

Caption: The two-step addition-elimination mechanism of SNAr.

References

  • M. D. P. de Matos, et al. (2021). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 26(15), 4487. Available at: [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available at: [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available at: [Link]

  • Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Hawaii State Department of Health. METHOD 8330B: NITROAROMATICS, NITRAMINES AND NITRATE ESTERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Available at: [Link]

  • Royal Society of Chemistry. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 10(6), 3369-3377. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Chemguide. Hydrolysis of nitriles. Available at: [Link]

  • ResearchGate. (2020). SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT... Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. Available at: [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 191(1), 274-281. Available at: [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 131, 154949. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • PubChem. 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 26(15), 4487. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Introduction: Welcome to the technical support guide for the purification of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This molecule is a key building block in medicinal chemistry and materials science, where high purity i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This molecule is a key building block in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications and regulatory compliance. Recrystallization is the most common and effective method for purifying solid organic compounds. This guide provides a framework for developing a robust recrystallization protocol, troubleshooting common issues, and answering frequently asked questions. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of the purification process.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. The core principle is that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out of the solution, leaving the impurities behind in the "mother liquor."

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization & Filtration A Impure Solid C Saturated solution (Compound & Impurities Dissolved) A->C Heat B Minimum amount of hot solvent B->C D Slow Cooling C->D E Pure Crystals Form D->E F Impurities remain in 'Mother Liquor' D->F G Vacuum Filtration E->G F->G H Isolated Pure Crystals G->H

Caption: The core principle of recrystallization.

Part 2: Developing the Recrystallization Protocol

Due to the specific substitution pattern of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a universal solvent may not be documented. Therefore, an empirical approach to solvent selection is necessary.

Solvent Selection: Theory and Practice

The ideal recrystallization solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Have a boiling point below the compound's melting point to prevent "oiling out".[1]

  • Be volatile enough to be easily removed from the purified crystals.[2]

Based on the aromatic, polar (nitro, fluoro, methoxy, nitrile) nature of the target compound, several candidate solvents can be considered.

Table 1: Candidate Solvents for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

SolventBoiling Point (°C)PolarityRationale & Notes
Ethanol 78Polar ProticOften effective for polar aromatic compounds. A good first choice.
Methanol 65Polar ProticSimilar to ethanol but lower boiling point. May be too good a solvent.
Isopropanol 82Polar ProticLess polar than ethanol; may show better differential solubility.
Toluene 111Non-polarUsed successfully for recrystallizing a similar compound, 2-fluoro-4-nitrobenzonitrile.[3] Good for less polar impurities.
Ethyl Acetate 77Polar AproticA versatile solvent, often used in chromatography for similar compounds.
Ethanol/Water VariesMixed (Polar)A powerful solvent pair. Water acts as an anti-solvent.
Toluene/Heptane VariesMixed (Non-polar)Good for compounds soluble in hot toluene but too soluble in cold toluene.
Experimental Protocol: Solvent Screening
  • Preparation: Place ~20-30 mg of the crude 3-Fluoro-5-methoxy-4-nitrobenzonitrile into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise at room temperature. Swirl or stir after each drop. If the compound dissolves readily in the cold solvent, that solvent is unsuitable.

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation: The best solvent is the one that dissolved the compound when hot and produced a large crop of well-formed crystals upon cooling.

Part 3: Standard Recrystallization Workflow

Once a suitable solvent system is identified, the following general procedure can be applied.

G start Start dissolve 1. Dissolve crude solid in minimum amount of boiling solvent start->dissolve hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Perform hot gravity filtration to remove solid impurities hot_filter_q->hot_filter Yes cool 3. Allow filtrate to cool slowly and undisturbed hot_filter_q->cool No hot_filter->cool crystals_q Crystals formed? cool->crystals_q induce 4. Induce crystallization (scratch flask or add seed crystal) crystals_q->induce No isolate 5. Isolate crystals by vacuum filtration crystals_q->isolate Yes induce->isolate wash 6. Wash crystals with a small amount of ice-cold solvent isolate->wash dry 7. Dry crystals to constant weight wash->dry end End dry->end

Caption: A standard workflow for laboratory recrystallization.

Part 4: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Q1: I've cooled the solution, but no crystals have formed. What should I do?

A1: This is a common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[5][6]

  • Cause A: Too Much Solvent. The concentration of your compound is too low to reach saturation upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood. Allow the solution to cool again. Repeat until crystals form upon cooling.[6]

  • Cause B: Supersaturation. The solution contains more dissolved solid than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.[5]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic rough edges of the scratch can provide a surface for nucleation.[2]

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[5]

    • Solution 3: Flash Cooling. Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air. This should leave a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[6]

Q2: My compound separated as an oil, not crystals. Why did this happen and how can I fix it?

A2: This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is higher than the melting point of the solute. The compound melts instead of crystallizing. It can also be caused by a high concentration of impurities.[1][5]

  • Solution 1: Re-dissolve and Add More Solvent. Warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Let the solution cool slowly again.[5]

  • Solution 2: Lower the Solution Temperature. Try a different solvent with a lower boiling point.

  • Solution 3: Very Slow Cooling. After re-dissolving the oil, allow the solution to cool as slowly as possible. You can insulate the flask with glass wool or paper towels to slow heat loss. This gives the molecules more time to arrange themselves into a crystal lattice.[5]

  • Solution 4: Consider Chromatography. If oiling out persists, the sample may be too impure for recrystallization. Purification by column chromatography may be necessary first.[5]

Q3: My final yield is very low. What went wrong?

A3: A poor yield can result from several procedural errors.[2][6]

  • Cause A: Using Too Much Solvent. As discussed in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.

    • Solution: Before discarding the mother liquor, you can try to recover more product by boiling off more solvent and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure.

  • Cause B: Premature Crystallization. The compound crystallized in the funnel stem during a hot filtration step.[1]

    • Solution: Use a stemless funnel for hot filtrations. Ensure the funnel, filter paper, and receiving flask are pre-heated with hot solvent before pouring your solution through.[1]

  • Cause C: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can re-dissolve a portion of the product.

    • Solution: Use a minimal amount of ice-cold solvent for washing. Always break the vacuum before adding the wash solvent, and then re-apply the vacuum to pull it through.[1]

Q4: The recrystallized product is still colored, but the pure compound should be colorless/pale yellow. How do I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution 1: Activated Charcoal. Highly colored, non-polar impurities can often be removed with activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Swirl for a few minutes. The colored impurities will adsorb onto the charcoal's surface. Remove the charcoal via hot gravity filtration and then proceed with cooling the filtrate. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.

  • Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve the desired level of purity and color.

Part 5: Frequently Asked Questions (FAQs)

Q: How do I decide whether to use a single solvent or a mixed-solvent system?

A: Start by screening single solvents. If you find a solvent that provides good differential solubility, that is usually the simplest and best option. A mixed-solvent system is used when no single solvent is ideal. This typically involves one solvent in which the compound is very soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent"). You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to re-clarify and allow it to cool slowly.

Q: How do I know when my crystals are truly dry?

A: The most reliable method is to dry to a constant weight. After an initial drying period (e.g., several hours in a vacuum oven), weigh the sample. Continue drying for another hour and weigh it again. If the weight is unchanged, the sample is considered dry.[2] Residual solvent can not only inflate your yield calculation but also depress and broaden the melting point range.

Q: What analytical methods should I use to confirm the purity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile after recrystallization?

A: A combination of techniques is recommended:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be lower and the range to be broader.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized sample to the crude material. The pure sample should ideally show a single spot, while the crude material may show multiple spots.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool to confirm the chemical structure and identify any remaining impurities. The spectrum of the purified sample should be clean and match the expected structure.

References

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • University of York, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • California State University, Stanislaus. (n.d.).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

Troubleshooting

Technical Support Center: Method Development for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Welcome to the technical support center for the analytical method development of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.

Understanding the Analyte: 3-Fluoro-5-methoxy-4-nitrobenzonitrile

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a substituted aromatic compound containing fluoro, methoxy, nitro, and nitrile functional groups. These groups dictate its chromatographic behavior. The presence of the nitro group and the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The compound's polarity is influenced by the interplay of the polar nitro and nitrile groups and the less polar methoxy and fluoro-substituted benzene ring. Its thermal stability is a key consideration for GC analysis, as nitroaromatic compounds can be susceptible to degradation at high temperatures.[1]

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a robust technique for the analysis of nitroaromatic compounds.[2] A reversed-phase method is typically the first approach for a molecule with the polarity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs) - HPLC

Q1: What are the recommended starting conditions for HPLC analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile?

A1: For initial method development, a reversed-phase approach is recommended. The following table outlines suggested starting parameters.

ParameterRecommendationRationale
Stationary Phase C18 (e.g., Ascentis C18) or Phenyl (e.g., Ascentis Phenyl)C18 phases provide good hydrophobic retention for the benzene ring, while Phenyl phases can offer alternative selectivity for aromatic and nitro-containing compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid helps to protonate silanols on the column, reducing peak tailing, and can improve peak shape.[3]
Gradient Start with a low %B (e.g., 25-40%) and increase to a high %B (e.g., 90-95%) over 10-15 minutes.A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for initial screening.
Column Temperature 25-30 °CTo ensure consistent retention times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong UV absorbance around this wavelength.[3][4] A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Injection Volume 1-10 µLDependent on sample concentration.
Sample Solvent Mobile phase at initial conditions or Acetonitrile/Water mixtureTo ensure good peak shape and avoid solvent mismatch effects.[5]

Q2: I am observing significant peak tailing. What could be the cause and how can I resolve it?

A2: Peak tailing is a common issue and can be caused by several factors.[6]

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups of the analyte.

    • Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity. Using a highly end-capped, high-purity silica column can also minimize these interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[7]

  • Extracolumn Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure.

Q3: My analyte is not retaining on a C18 column. What are my options?

A3: If you experience poor retention, it indicates your analyte is too polar for the chosen conditions.[8]

  • Decrease the Organic Content: Lower the initial percentage of the organic solvent in your gradient.

  • Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can provide different interactions. An Ascentis RP-Amide column could also enhance retention for polar compounds.

  • Aqueous Mobile Phase: For highly polar compounds, a 100% aqueous mobile phase might be necessary. Ensure your C18 column is "aqueous stable" to prevent phase collapse.

HPLC Troubleshooting Guide
SymptomPossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition, column degradation, sample overload.[7]Optimize the gradient profile, try a different organic modifier (e.g., methanol), or use a column with a different selectivity (e.g., Phenyl or HS F5).[7]
Drifting Retention Times Column not equilibrated, fluctuating column temperature, mobile phase composition changing.Ensure the column is fully equilibrated with the initial mobile phase, use a column oven for temperature control, and prepare fresh mobile phase daily.
Ghost Peaks Contamination in the mobile phase or injector, carryover from a previous injection.Use high-purity solvents, flush the injector, and run a blank gradient after a high-concentration sample.
High Backpressure Clogged column frit, particulate matter in the sample, buffer precipitation.Filter all samples and mobile phases, reverse-flush the column (disconnect from the detector), and ensure buffer solubility in the mobile phase.[5]
HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Development cluster_trouble Troubleshooting prep Analyte Characterization Polarity, UV Spectrum, Solubility col_sel Column Selection C18, Phenyl prep->col_sel mob_sel Mobile Phase Selection ACN/Water, MeOH/Water col_sel->mob_sel initial_run Initial Gradient Run Broad Gradient (5-95% B) mob_sel->initial_run optimize Optimization Gradient Slope, Temperature, Flow Rate initial_run->optimize validate Method Validation Specificity, Linearity, Accuracy, Precision optimize->validate Meets Criteria peak_shape Poor Peak Shape Tailing, Fronting optimize->peak_shape Fails Criteria resolution Poor Resolution Co-elution optimize->resolution Fails Criteria retention Retention Issues Shifting, No Retention optimize->retention Fails Criteria peak_shape->optimize resolution->optimize retention->optimize GC_Troubleshooting cluster_peak Peak Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed peak_shape Poor Peak Shape? Tailing, Fronting, Split start->peak_shape peak_area Irreproducible Area? Degradation start->peak_area retention_drift Retention Time Drifting? Leaks, Temp/Flow Instability start->retention_drift baseline_noise Noisy/Drifting Baseline? Contamination, Bleed start->baseline_noise check_column Check Column Installation peak_shape->check_column check_liner Check Injector Liner peak_shape->check_liner check_temp Optimize Temperatures peak_shape->check_temp lower_inj_temp Lower Injector Temp peak_area->lower_inj_temp deactivated_liner Use Deactivated Liner peak_area->deactivated_liner leak_check Perform Leak Check retention_drift->leak_check verify_params Verify Temp & Flow retention_drift->verify_params bake_column Bake Out Column baseline_noise->bake_column clean_detector Clean Detector baseline_noise->clean_detector check_gas Check Gas Purity baseline_noise->check_gas

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile and Other Benzonitrile Derivatives for Advanced Research

This guide provides an in-depth comparative analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a highly functionalized aromatic building block, against a range of other benzonitrile derivatives. Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a highly functionalized aromatic building block, against a range of other benzonitrile derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced interplay of substituents on the benzonitrile core, impacting its physicochemical properties, reactivity, and potential applications. We will explore these differences through the lens of established chemical principles, supported by experimental data and detailed protocols.

The Benzonitrile Scaffold: A Privileged Structure in Modern Chemistry

Benzonitrile derivatives are a cornerstone of organic synthesis, prized for their versatility as intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] The cyano (-C≡N) group is a potent electron-withdrawing group (EWG) that significantly influences the electronic properties of the benzene ring.[2] Furthermore, it serves as a versatile synthetic handle, readily convertible into other critical functional groups such as amines, carboxylic acids, and amides.[1][2] Its ability to act as a hydrogen bond acceptor also makes the benzonitrile moiety a valuable pharmacophore in drug design.[3]

This guide focuses on 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a molecule where the benzonitrile core is decorated with a strategic combination of substituents:

  • A Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[4][5]

  • A Fluorine Atom (-F): The most electronegative element, fluorine introduces unique properties through its strong inductive effect, ability to modulate pKa, and potential to enhance metabolic stability and binding affinity.[6][7][8]

  • A Methoxy Group (-OCH₃): An electron-donating group that can influence reactivity and is often found in biologically active molecules.[9][10]

Understanding how this specific combination of functional groups distinguishes 3-Fluoro-5-methoxy-4-nitrobenzonitrile from its simpler analogues is crucial for its effective application in complex molecule synthesis.

Physicochemical and Electronic Profile Comparison

The substituents on the benzonitrile ring dictate its fundamental properties. A comparison with other derivatives reveals the unique electronic landscape of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
3-Fluoro-5-methoxy-4-nitrobenzonitrile C₈H₅FN₂O₃196.14Not availableHighly electron-deficient ring due to synergistic -NO₂ and -CN effects.[11]
3-Nitrobenzonitrile C₇H₄N₂O₂148.12114-117Strong electron-withdrawing character from both groups.[4]
4-Fluoro-3-nitrobenzonitrile C₇H₃FN₂O₃166.1191-95Electron-deficient ring, highly activated for SNAr at the fluorine position.[12]
4-Chlorobenzonitrile C₇H₄ClN137.5691-94Moderately electron-withdrawing; less reactive in SNAr than fluoro analogue.[13]
4-Methoxybenzonitrile C₈H₇NO133.1557-60Electron-rich ring due to the donating methoxy group.

The combination of three electron-withdrawing moieties (fluoro, nitro, and cyano) in 3-Fluoro-5-methoxy-4-nitrobenzonitrile makes its aromatic ring exceptionally electron-poor. The methoxy group, while electron-donating through resonance, has its effect tempered by the powerful withdrawing groups. This electronic profile suggests high reactivity towards nucleophiles and specific directing effects in further chemical transformations.

Synthesis and Reactivity: A Comparative Perspective

The reactivity of benzonitrile derivatives is a direct consequence of their substituent patterns. Electron-withdrawing groups enhance the electrophilicity of the aromatic ring and the nitrile carbon, while electron-donating groups have the opposite effect.[1]

Synthesis via Electrophilic Aromatic Substitution: Nitration

A common route to nitrobenzonitriles is the direct nitration of a substituted benzonitrile precursor. The directing effects of the existing substituents are paramount. For instance, in the synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile, the fluorine atom (an ortho, para-director) and the cyano group (a meta-director) both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.[12][14]

A generalized workflow for such a synthesis highlights the critical control parameters.

G cluster_prep Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification A Cool Slurry of Silica Gel in H₂SO₄ to 0°C B Add 4-Fluorobenzonitrile Precursor A->B D Slowly Add Nitrating Agent to Reaction Mixture at 0°C B->D C Prepare Nitrating Agent (e.g., KNO₃) C->D E Stir at 0°C for ~20-60 min Monitor by TLC D->E F Quench Reaction (e.g., Pour over Ice) E->F G Filter Crude Product F->G H Wash with Cold Water G->H I Recrystallize from Suitable Solvent (e.g., Ethanol) H->I

Caption: Generalized workflow for the synthesis of a nitrobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction for electron-deficient aromatic rings bearing a good leaving group (like a halogen). The reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups (like -NO₂ and -CN) at the ortho and para positions relative to the leaving group.[5]

A crucial comparison is between fluoro- and chloro-substituted benzonitriles. 4-Fluoro-3-nitrobenzonitrile is significantly more reactive in SNAr reactions than 4-chloro-3-nitrobenzonitrile. [13] This is a classic example where the high electronegativity of fluorine, rather than its bond strength, dictates reactivity. The rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). The powerful inductive effect of fluorine makes the carbon atom at the site of substitution more electrophilic and better stabilizes the intermediate, accelerating the reaction.[13]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

For 3-Fluoro-5-methoxy-4-nitrobenzonitrile, the fluorine atom is positioned meta to the strongly activating nitro group. While still activated by the overall electron-deficient nature of the ring, its reactivity in SNAr at the fluorine position would be expected to be less than that of an isomer like 4-fluoro-3-nitrobenzonitrile, where the leaving group is ortho to the nitro group.

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation. A key challenge arises when other reducible groups, like a nitrile, are present. Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce both the nitro and nitrile groups.[15] Therefore, selective reduction methods are required. Reagents like iron (Fe) in acetic acid, tin(II) chloride (SnCl₂), or sodium hydrosulfite (Na₂S₂O₄) are commonly employed for the chemoselective reduction of the nitro group in the presence of a nitrile.

Structure-Activity Relationship (SAR) Insights

In medicinal chemistry, the specific substitution pattern on a scaffold is critical for biological activity. While specific data for 3-Fluoro-5-methoxy-4-nitrobenzonitrile is limited, we can infer potential SAR contributions from its constituent parts:

  • Fluorine: Often used to block metabolic oxidation sites, increase binding affinity to target proteins, and improve membrane permeability.[16][17] Its position is critical; for example, a meta-fluorophenyl substituent has been shown to confer good inhibitory activity in certain enzyme inhibitors.[18]

  • Methoxy Group: Can enhance antioxidant activity and is a common feature in various biologically active compounds, including antifungal and anticancer agents.[9][10] Its position influences selectivity and potency.

  • Nitro Group: While often used as a synthetic intermediate to be converted to an amine, nitroaromatic compounds themselves can exhibit biological activity, including antimicrobial effects.[3] However, they can also be associated with toxicity.[19]

  • Nitrile Group: Acts as a key pharmacophore in numerous approved drugs, serving as a bioisostere for other functional groups and participating in crucial binding interactions.[3][20]

The combination of these groups in 3-Fluoro-5-methoxy-4-nitrobenzonitrile presents a unique scaffold for library synthesis in drug discovery programs. The highly substituted and electron-deficient nature of the ring provides a rigid framework, while the various functional groups offer multiple points for diversification and interaction with biological targets.

Key Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and modification of substituted nitrobenzonitriles.

Protocol 1: Electrophilic Nitration of a Fluorobenzonitrile[12][21]

Objective: To synthesize 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

Materials:

  • 4-fluorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Silica Gel

  • Methylene Chloride (CH₂Cl₂)

  • Ice

Procedure:

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, prepare a stirrable slurry of silica gel in concentrated sulfuric acid.[21]

  • Substrate Addition: To the stirred, cold slurry, add 4-fluorobenzonitrile (1.0 eq).[21]

  • Nitrating Agent Addition: Slowly add potassium nitrate (1.0 eq) portion-wise, ensuring the internal temperature is maintained at 0°C. The exothermic nature of this addition requires careful control.[21]

  • Reaction: Stir the mixture vigorously at 0°C for 20-30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[21]

  • Workup: Pour the entire reaction mixture onto a short column of silica gel to neutralize and remove the sulfuric acid.[21]

  • Extraction: Elute the product from the silica gel using methylene chloride.[21]

  • Isolation: Collect the eluent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Further purify the product by recrystallization from a suitable solvent like ethanol to obtain pure 4-Fluoro-3-nitrobenzonitrile.

Protocol 2: Nucleophilic Aromatic Substitution[13]

Objective: To perform a comparative SNAr reaction on a halo-nitrobenzonitrile with an amine nucleophile.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile (or 4-Chloro-3-nitrobenzonitrile)

  • Piperidine (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) as solvent

  • Ethyl acetate and water for workup

Procedure:

  • Setup: To a round-bottom flask, add the halo-nitrobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (e.g., DMSO).

  • Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, 1.2 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor its progress by TLC. Reactions with the fluoro-analogue are expected to be significantly faster than with the chloro-analogue.[13]

  • Quenching: After the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

G Start Start: Low Yield or Incomplete Reaction Q1 Is the Starting Material Consumed? Start->Q1 A1 Extend Reaction Time Increase Temperature Slightly Q1->A1 No Q2 Are Reagents Active? Q1->Q2 Yes A1->Q1 A2 Use Fresh, Dry Nitrating Agent Check Nucleophile Purity Q2->A2 No Q3 Is Temperature Control Adequate? Q2->Q3 Yes A2->Q2 A3 Ensure 0°C During Nitration Addition Maintain Consistent Heat for SNAr Q3->A3 No End Synthesis Optimized Q3->End Yes A3->Q3

Caption: Logical troubleshooting workflow for synthesis optimization.

Conclusion

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized and electronically distinct member of the benzonitrile family. Its unique combination of potent electron-withdrawing groups and a modulating methoxy substituent creates a platform for complex chemical transformations. Compared to simpler derivatives, it offers a highly electron-deficient core, suggesting enhanced reactivity in nucleophilic additions and substitutions, albeit with positional considerations different from its isomers. While its direct biological applications are yet to be widely reported, its structure represents a rich starting point for the synthesis of novel chemical entities in drug discovery and materials science. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to effectively harness the synthetic potential of this and other related benzonitrile derivatives.

References

  • Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Note: While the direct link is not in the results, the content from ACS publications on fluorine in medicinal chemistry covers these concepts.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. E-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
  • Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.
  • Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
  • Parchem. (n.d.). Understanding the Properties of 3-Nitrobenzonitrile for Your Synthesis Needs.
  • Benchchem. (n.d.). A Comparative Study of Nitrobenzonitrile Isomers for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • PubChem. (n.d.). 3-fluoro-5-methoxy-4-nitrobenzonitrile. Retrieved from [Link]

  • Echemi. (n.d.). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
  • Perković, I., et al. (2023).
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
  • ChemicalBook. (n.d.). 4-FLUORO-3-NITROBENZONITRILE synthesis.
  • Singh, V. K., et al. (2015). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Journal of Drug Delivery and Therapeutics, 5(4), 31-36.

Sources

Comparative

A Guide to the Structural Confirmation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: A Multi-Technique Spectroscopic Approach

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of synthesis and discovery. Every subsequent biological a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of synthesis and discovery. Every subsequent biological assay, every structure-activity relationship (SAR) study, and ultimately, every clinical outcome, is predicated on the absolute certainty of the chemical entity in hand. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural elucidation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a substituted aromatic compound with functional groups that present both unique characterization challenges and opportunities.

While a seemingly niche molecule, its architecture—featuring a nitrile, a nitro group, a methoxy group, and a fluorine atom on a benzene ring—makes it an excellent case study for demonstrating the synergistic power of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will not only present the expected data but also delve into the scientific rationale for why each technique yields specific, complementary pieces of the structural puzzle, allowing for a self-validating analytical workflow.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in confirming the structure of 3-Fluoro-5-methoxy-4-nitrobenzonitrile (Molecular Formula: C₈H₅FN₂O₃, Molecular Weight: 196.14 g/mol ) is not just identifying the constituent functional groups, but confirming their precise arrangement on the aromatic ring.[1][2][3] An incorrect substitution pattern, leading to an isomer such as 3-Fluoro-4-methoxy-5-nitrobenzonitrile, could lead to drastically different chemical reactivity and biological activity.[1] Our spectroscopic strategy is therefore designed to provide unequivocal proof of the specific 1,3,4,5-substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is the ideal first-pass technique. It provides rapid, definitive evidence for the presence of the key functional groups based on their characteristic vibrational frequencies. The principle lies in the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific, energy-quantized frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample (approx. 1-2 mg) of the synthesized 3-Fluoro-5-methoxy-4-nitrobenzonitrile directly onto the diamond crystal of the ATR accessory.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of ambient CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Causality: The ATR method is chosen for its speed and simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets, which can introduce moisture. This ensures the integrity of the sample and the quality of the resulting spectrum.

Predicted FT-IR Data and Interpretation

The spectrum of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is predicted to exhibit several key absorption bands. We can anticipate these by comparing them to known values for similar functional groups.[4]

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Rationale & Comparative Insights
Nitrile (-C≡N)C≡N Stretch2230 - 2240A strong, sharp peak is expected. Its position is relatively insensitive to substitution but confirms the nitrile group's presence. For comparison, 4-nitrobenzonitrile shows a C≡N stretch in this region.[5]
Nitro (-NO₂)Asymmetric N-O Stretch1520 - 1560A very strong absorption. The electron-withdrawing nature of the nitrile and fluorine will likely shift this to the higher end of the range.
Symmetric N-O Stretch1340 - 1370A strong absorption, confirming the nitro group. The presence of both strong bands is definitive for the -NO₂ moiety.
FluoroaromaticC-F Stretch1200 - 1280A strong band is characteristic of the C-F bond. Its exact position can be influenced by coupling with other ring vibrations.
Methoxy (-OCH₃)C-O Stretch1250 - 1300 (Aryl-Alkyl Ether)A strong band, often overlapping with the C-F stretch region, confirming the ether linkage.
C-H Stretch (in -OCH₃)2850 - 2960Weaker C-H stretching bands confirming the methyl part of the methoxy group.
Aromatic RingC=C Stretches1450 - 1600Multiple medium-to-weak bands are expected, characteristic of the benzene ring.
C-H Bending (out-of-plane)800 - 900The position of these "wag" bands can sometimes hint at the substitution pattern. For two adjacent hydrogens (as in the target molecule), a strong band is often observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, we can map out the chemical environment and neighboring relationships of each atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the resonant frequencies of ¹H and ¹³C.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is used. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum will be simple but highly informative. There are only two aromatic protons and one methoxy group.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale and Interpretation
H-27.5 - 7.8Doublet of doublets (dd) or triplet (t)JH-F ≈ 6-9 Hz, JH-H ≈ 2-3 HzThis proton is ortho to the electron-withdrawing nitrile group and meta to the nitro group. It will be coupled to both the adjacent fluorine (3JH-F) and the distant H-6 proton (5JH-H). The similar magnitude of these couplings may resolve as a triplet.
H-67.2 - 7.5Doublet of doublets (dd)JH-F ≈ 8-10 Hz, JH-H ≈ 2-3 HzThis proton is ortho to the fluorine and meta to the nitrile. It will exhibit coupling to both the adjacent fluorine (3JH-F) and the distant H-2 proton (5JH-H).
-OCH₃3.9 - 4.1Singlet (s)N/AThe three methoxy protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its downfield shift is due to the aromatic ring. For comparison, the methoxy protons in 3,4,5-Trimethoxybenzonitrile appear at ~3.9 ppm.[6]

Self-Validation: The presence of two distinct aromatic signals, each showing coupling to fluorine, is strong evidence for the proposed substitution pattern. An isomeric structure would yield a completely different splitting pattern. For instance, 3-fluoro-4-methoxy-5-nitrobenzonitrile would show two aromatic singlets.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the electron-donating/withdrawing nature of the substituents and coupling to fluorine.

Carbon Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Rationale and Interpretation
C-CN115 - 118Singlet (s)Typical chemical shift for a nitrile carbon.
C-1 (C-CN)108 - 112Doublet (d)This carbon is attached to the nitrile and is coupled to the fluorine atom four bonds away (4JC-F).
C-2119 - 123Doublet (d)This carbon is coupled to the fluorine atom three bonds away (3JC-F).
C-3 (C-F)160 - 165Doublet (d)The carbon directly bonded to fluorine shows a very large one-bond coupling constant (1JC-F > 240 Hz) and is significantly downfield.
C-4 (C-NO₂)148 - 152Doublet (d)Attached to the strongly electron-withdrawing nitro group and coupled to fluorine (3JC-F).
C-5 (C-OCH₃)155 - 160Doublet (d)Attached to the electron-donating methoxy group but also coupled to fluorine (2JC-F).
C-6110 - 114Doublet (d)This carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling (2JC-F).
-OCH₃56 - 58Singlet (s)Typical chemical shift for a methoxy carbon attached to an aromatic ring.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. For nitroaromatic compounds, characteristic π → π* and n → π* transitions are expected.[7]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M). An accurate concentration is needed to determine the molar absorptivity (ε).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

Predicted UV-Vis Data

Aromatic nitro compounds are known to have distinct absorption bands.[8][9]

Transition Type Predicted λₘₐₓ (nm) Interpretation
π → π260 - 280An intense absorption band corresponding to electronic transitions within the substituted benzene ring system.
n → π330 - 350A less intense band, often appearing as a shoulder, attributed to the promotion of a non-bonding electron from the nitro group's oxygen to an anti-bonding π* orbital. Studies on similar nitrophenols show absorptions in this region.[10]

While less structurally definitive than NMR, UV-Vis spectroscopy confirms the presence of the nitro-conjugated aromatic system and provides a quantitative measure (via the Beer-Lambert law) that is useful for purity assessment.

Synthesis of Evidence: A Self-Validating Workflow

No single technique provides the complete picture. The power of this multi-technique approach lies in its synergistic and self-validating nature.

G cluster_synthesis Sample Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation SYNTH 3-Fluoro-5-methoxy- 4-nitrobenzonitrile FTIR FT-IR Spectroscopy SYNTH->FTIR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) SYNTH->NMR Atom Connectivity UVVIS UV-Vis Spectroscopy SYNTH->UVVIS Conjugated System CONF Confirmed Structure FTIR->CONF C≡N, NO₂, C-F, C-O present NMR->CONF Correct H/C count, splitting, & connectivity UVVIS->CONF Nitroaromatic π-system present

Caption: Workflow for the spectroscopic confirmation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

  • FT-IR confirms the presence of all required functional groups: nitrile, nitro, fluoro, and methoxy ether.

  • NMR provides the definitive connectivity map. ¹H NMR confirms the 1,2,4,5-tetrasubstituted pattern with two distinct aromatic protons coupled to fluorine. ¹³C NMR confirms eight unique carbons, with chemical shifts and C-F couplings consistent with the proposed structure.

  • UV-Vis corroborates the existence of the nitro-conjugated aromatic system.

By comparing the experimental data obtained from these protocols with the predicted values and cross-referencing the findings between techniques, a researcher can build an unassailable case for the structure of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, ensuring the integrity and reliability of their downstream research and development efforts.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. Available from: [Link]

  • PubChemLite. 3-fluoro-5-methoxy-4-nitrobenzonitrile (C8H5FN2O3). Available from: [Link]

  • Environmental Science: Atmospheres. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available from: [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

  • Journal of the American Chemical Society. Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. Available from: [Link]

  • Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II). Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • PubChem. 3-Fluoro-5-methoxybenzonitrile. Available from: [Link]

  • Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Available from: [Link]

  • Supporting Information. [No Title available]. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. Available from: [Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-5-methoxy-4-nitrobenzonitrile

For researchers, scientists, and drug development professionals, the unequivocal determination of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The narrative will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Synthetic Landscape and Anticipated Impurities

A thorough purity analysis begins with an understanding of the synthetic route and the potential for impurity generation. A plausible and common method for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is the electrophilic nitration of 3-fluoro-5-methoxybenzonitrile.

3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxy-4-nitrobenzonitrile 3-Fluoro-5-methoxy-4-nitrobenzonitrile 3-Fluoro-5-methoxybenzonitrile->3-Fluoro-5-methoxy-4-nitrobenzonitrile HNO3/H2SO4 Unreacted Starting Material Unreacted Starting Material 3-Fluoro-5-methoxybenzonitrile->Unreacted Starting Material Incomplete Reaction Positional Isomers (e.g., 2-nitro, 6-nitro) Positional Isomers (e.g., 2-nitro, 6-nitro) 3-Fluoro-5-methoxy-4-nitrobenzonitrile->Positional Isomers (e.g., 2-nitro, 6-nitro) Lack of Regioselectivity Dinitrated Products Dinitrated Products 3-Fluoro-5-methoxy-4-nitrobenzonitrile->Dinitrated Products Over-nitration

Caption: Synthetic route and potential impurities.

This reaction, while generally effective, can lead to a panel of structurally similar impurities that present a significant analytical challenge. The primary impurities of concern are:

  • Unreacted Starting Material: 3-Fluoro-5-methoxybenzonitrile.

  • Positional Isomers: Nitration at other positions on the aromatic ring (e.g., 2-nitro and 6-nitro isomers).

  • Dinitrated Products: The introduction of a second nitro group onto the aromatic ring.

The objective of our analytical comparison is to evaluate the efficacy of each technique in separating, identifying, and quantifying these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For the analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile and its isomers, a reversed-phase method is the logical starting point. The separation of positional isomers of aromatic compounds can be challenging on standard C18 columns, therefore a phenyl-based stationary phase is also evaluated for its potential to offer enhanced selectivity through π-π interactions.[1]

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Columns:

    • Alternative A: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative B: Phenyl-Hexyl bonded silica column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient is employed to ensure the elution of compounds with varying polarities.

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Wavelengths above 200 nm generally provide greater sensitivity while minimizing noise.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized product is dissolved in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection C18 or Phenyl-Hexyl Column C18 or Phenyl-Hexyl Column Chromatographic Separation->C18 or Phenyl-Hexyl Column Gradient Elution Gradient Elution Chromatographic Separation->Gradient Elution Data Analysis Data Analysis UV Detection->Data Analysis Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Electron Ionization Electron Ionization Chromatographic Separation->Electron Ionization Mass Analysis Mass Analysis Electron Ionization->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation cluster_1D 1D NMR cluster_2D 2D NMR 1H NMR 1H NMR 13C NMR 13C NMR 19F NMR 19F NMR HSQC HSQC HMBC HMBC Sample Preparation Sample Preparation NMR Acquisition NMR Acquisition Sample Preparation->NMR Acquisition cluster_1D cluster_1D NMR Acquisition->cluster_1D cluster_2D cluster_2D NMR Acquisition->cluster_2D Structural Elucidation Structural Elucidation cluster_1D->Structural Elucidation cluster_2D->Structural Elucidation

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Fluoro-5-methoxy-4-nitrobenzonitrile 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a highly functionalized aromatic compound,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

3-Fluoro-5-methoxy-4-nitrobenzonitrile, a highly functionalized aromatic compound, serves as a critical building block in the synthesis of various pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring a trifecta of electron-withdrawing and -donating groups, offers a versatile scaffold for the construction of complex molecular architectures. The presence of the nitro group, in particular, opens avenues for further chemical transformations, such as reduction to an amine, which is a common step in the synthesis of bioactive molecules. This guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate, offering insights into the strategic considerations and experimental nuances of each approach.

Retrosynthetic Analysis: Two Promising Pathways

Two primary retrosynthetic strategies emerge for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile:

  • Route 1: Electrophilic Aromatic Nitration. This approach involves the direct nitration of a readily available precursor, 3-fluoro-5-methoxybenzonitrile. The success of this route hinges on the regioselectivity of the nitration reaction, governed by the directing effects of the existing substituents.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This strategy employs a highly activated aromatic ring, such as 3,5-difluoro-4-nitrobenzonitrile, and introduces the methoxy group via a nucleophilic substitution reaction. The feasibility of this route depends on the selective displacement of one of the fluorine atoms.

This guide will delve into the theoretical underpinnings and practical execution of each route, providing detailed experimental protocols and a comparative analysis of their respective merits and drawbacks.

Route 1: Electrophilic Aromatic Nitration of 3-Fluoro-5-methoxybenzonitrile

Mechanistic Rationale and Strategic Considerations

Electrophilic aromatic nitration is a cornerstone of organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring. In the case of 3-fluoro-5-methoxybenzonitrile, we have:

  • A methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

  • A fluorine atom (-F): A weakly deactivating, ortho, para-directing group.

  • A nitrile group (-CN): A strongly deactivating, meta-directing group.

The powerful ortho, para-directing influence of the methoxy group is expected to dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the methoxy group is already occupied by the fluorine atom. Of the two ortho positions (C2 and C4), the C4 position is sterically less hindered and is also meta to both the fluorine and nitrile groups, which is electronically favorable for the deactivating groups. Therefore, the nitration is predicted to occur selectively at the C4 position to yield the desired product.

Route 1 Workflow Start 3-Fluoro-5-methoxybenzonitrile Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile Nitration->Product

Caption: Workflow for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile via electrophilic aromatic nitration.

Experimental Protocol

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-fluoro-5-methoxybenzonitrile to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Performance and Considerations
ParameterAssessmentRationale
Yield Moderate to GoodWhile the directing groups favor the desired product, side reactions and incomplete conversion can lower the yield.
Regioselectivity Potentially HighThe strong directing effect of the methoxy group should lead to high selectivity for the 4-nitro isomer. However, the formation of other isomers is possible and should be analytically verified.
Scalability GoodThe reaction uses common and inexpensive reagents and does not require specialized equipment, making it suitable for scale-up.
Safety High HazardThe use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and must be carefully temperature-controlled to prevent runaway reactions and the formation of dinitrated byproducts.
Cost-Effectiveness HighThe starting materials and reagents are relatively inexpensive.

Route 2: Nucleophilic Aromatic Substitution (SNAr) on 3,5-Difluoro-4-nitrobenzonitrile

Mechanistic Rationale and Strategic Considerations

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings. The presence of a strong electron-withdrawing group, such as a nitro group, activates the ring towards attack by nucleophiles, facilitating the displacement of a leaving group, typically a halide.

In this route, 3,5-difluoro-4-nitrobenzonitrile serves as the electrophilic partner. The nitro group at the C4 position strongly activates the ortho and para positions to nucleophilic attack. The fluorine atom at C5 is ortho to the nitro group, while the fluorine at C3 is meta. The ortho position is significantly more activated, leading to a strong kinetic and thermodynamic preference for the substitution of the C5-fluorine. The reaction with a methoxide source, such as sodium methoxide, is therefore expected to proceed with high regioselectivity to furnish the desired 3-fluoro-5-methoxy-4-nitrobenzonitrile.

Route 2 Workflow Start 3,5-Difluoro-4-nitrobenzonitrile SNAr SNAr Reaction (NaOCH₃, Methanol) Start->SNAr Product 3-Fluoro-5-methoxy-4-nitrobenzonitrile SNAr->Product

Caption: Workflow for the synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile via nucleophilic aromatic substitution.

Experimental Protocol

Materials:

  • 3,5-Difluoro-4-nitrobenzonitrile

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoro-4-nitrobenzonitrile in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Performance and Considerations
ParameterAssessmentRationale
Yield Good to ExcellentSNAr reactions on highly activated substrates are often high-yielding.
Regioselectivity ExcellentThe strong activation of the ortho position by the nitro group ensures high selectivity for the desired product.[1]
Scalability GoodThe reaction conditions are generally mild, and the procedure is straightforward, making it amenable to scaling up.
Safety Moderate HazardSodium methoxide is a corrosive and flammable solid. Anhydrous methanol is flammable and toxic. The reaction should be carried out under an inert atmosphere to prevent moisture contamination.
Cost-Effectiveness ModerateThe starting material, 3,5-difluoro-4-nitrobenzonitrile, is a specialty chemical and may be more expensive than the starting material for Route 1.[2]

Comparative Analysis and Conclusion

FeatureRoute 1: Electrophilic NitrationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Fluoro-5-methoxybenzonitrile3,5-Difluoro-4-nitrobenzonitrile
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Anticipated Yield Moderate to GoodGood to Excellent
Regioselectivity Potentially High, requires optimizationExcellent
Scalability GoodGood
Safety Concerns Use of highly corrosive and oxidizing acidsUse of flammable and corrosive reagents
Cost-Effectiveness HighModerate

Both presented routes offer viable pathways to 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

Route 1 (Electrophilic Nitration) is attractive due to its use of readily available and inexpensive starting materials and reagents. However, the critical challenge lies in controlling the regioselectivity of the nitration to avoid the formation of unwanted isomers, which could complicate purification and reduce the overall yield. Careful control of reaction temperature is paramount to mitigate the risks associated with the highly exothermic nitration process.

Route 2 (Nucleophilic Aromatic Substitution) provides a more elegant and potentially higher-yielding approach with excellent regioselectivity. The strong activating effect of the nitro group directs the incoming nucleophile to the desired position, minimizing the formation of side products. While the starting material may be more costly, the cleaner reaction profile and potentially simpler purification could offset this disadvantage, particularly for applications where high purity is critical.

Recommendation:

For exploratory, small-scale synthesis where cost is a primary driver, Route 1 may be a suitable starting point, provided that careful optimization of the reaction conditions is undertaken to maximize the desired regioselectivity.

For larger-scale production and applications demanding high purity and a more predictable outcome, Route 2 is the recommended approach. Its inherent regioselectivity and potentially higher yields are likely to result in a more efficient and reliable synthetic process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, purity requirements, cost constraints, and available expertise in handling the respective hazardous reagents.

References

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Validation

A Technical Guide to the Biological Evaluation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Derivatives as Putative Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 3-Fluoro-5-methoxy-4-nitrobenzonitrile Derivatives The quest for novel, potent, and selective anticancer agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 3-Fluoro-5-methoxy-4-nitrobenzonitrile Derivatives

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Benzonitrile derivatives have emerged as a promising class of compounds, with many exhibiting significant antiproliferative activity.[1] The strategic incorporation of specific functional groups onto the benzonitrile scaffold can dramatically influence their biological activity. This guide focuses on the therapeutic potential of a specific subclass: 3-fluoro-5-methoxy-4-nitrobenzonitrile derivatives.

The rationale for investigating this particular substitution pattern is rooted in established structure-activity relationships (SAR) for various bioactive molecules. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity.[2] The methoxy group has been shown to increase the antiproliferative effects in other heterocyclic compounds. Furthermore, the nitro group is a known pharmacophore that can enhance the potency of certain anticancer agents.[2] Notably, structurally related compounds such as 4-fluoro-3-nitrobenzonitrile are utilized as precursors in the synthesis of potent kinase inhibitors, a major class of targeted cancer therapies.[3]

This guide, therefore, provides a comprehensive framework for the synthesis, biological evaluation, and comparative analysis of 3-fluoro-5-methoxy-4-nitrobenzonitrile derivatives as potential novel anticancer agents. While direct experimental data for this specific scaffold is not yet prevalent in the public domain, the principles and protocols outlined herein are based on established methodologies for analogous compounds and are intended to provide a robust starting point for researchers in this field.

Proposed Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Derivatives

A plausible synthetic route for the target compounds can be devised based on established methods for the synthesis of polysubstituted anilines and benzonitriles. A potential starting material could be 3-fluoro-5-methoxyaniline. The synthesis would likely involve a nitration step, followed by a Sandmeyer reaction to introduce the nitrile group.

Hypothetical Synthetic Workflow

A 3-Fluoro-5-methoxyaniline B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 3-Fluoro-5-methoxy-4-nitroaniline B->C D Diazotization (e.g., NaNO2, HCl) C->D Step 2 E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (e.g., CuCN) E->F Step 3 G 3-Fluoro-5-methoxy-4-nitrobenzonitrile F->G H Derivatization/ Functionalization G->H Step 4 I Library of Derivatives H->I

Caption: Proposed synthetic workflow for 3-fluoro-5-methoxy-4-nitrobenzonitrile and its derivatives.

Proposed Biological Evaluation

Hypothesized Mechanism of Action: Kinase Inhibition

Given that many fluorinated benzonitrile derivatives exhibit anticancer activity through the inhibition of protein kinases, it is hypothesized that 3-fluoro-5-methoxy-4-nitrobenzonitrile derivatives may also function as kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, these compounds could disrupt cancer cell proliferation, survival, and metastasis.

Relevant Signaling Pathway: A Representative Kinase Cascade

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Inhibitor 3-Fluoro-5-methoxy-4- nitrobenzonitrile Derivative (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: A representative kinase signaling pathway potentially targeted by the proposed compounds.

Experimental Protocols

In Vitro Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are fundamental for assessing the dose-dependent cytotoxic effects of the synthesized compounds on various cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) solution

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-fluoro-5-methoxy-4-nitrobenzonitrile derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for a few hours.

  • Formazan Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

In Vitro Kinase Inhibition Assays

These assays are crucial for determining if the compounds directly inhibit the activity of specific protein kinases.[4]

Materials:

  • Purified recombinant kinases (e.g., members of the RAF, MEK, or other relevant kinase families)

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with ADP detection

  • Kinase reaction buffer

  • Test compounds (3-fluoro-5-methoxy-4-nitrobenzonitrile derivatives)

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assays, or luminescence-based ADP detection kits)

Procedure:

  • Reaction Setup: In a reaction vessel (e.g., a microplate well), combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 values for kinase inhibition, representing the concentration of the compound that inhibits 50% of the kinase activity.

Data Presentation and Comparative Analysis

The following tables provide a template for presenting the experimental data and for comparing the performance of the novel derivatives with existing compounds. Note: The data for the hypothetical derivatives are illustrative and intended to serve as a guide for data presentation.

Table 1: In Vitro Cytotoxicity of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Derivatives (Hypothetical Data)
Compound IDR-Group ModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
FMNB-H-H15.222.518.9
FMNB-NH2-NH28.712.19.5
FMNB-OH-OH10.315.811.2
Doxorubicin (Control)N/A0.80.50.7
Table 2: Comparative Analysis of Kinase Inhibitory Activity (Hypothetical Data)
CompoundScaffoldTarget KinaseIC50 (nM)
FMNB-NH2 (Hypothetical) 3-Fluoro-5-methoxy-4-nitrobenzonitrile RAF Kinase 50
SorafenibBenzonitrile-relatedRAF Kinase6
VemurafenibPyrrolo[2,3-b]pyridineRAF Kinase31
FMNB-OH (Hypothetical) 3-Fluoro-5-methoxy-4-nitrobenzonitrile MEK Kinase 85
TrametinibPyridopyrimidinoneMEK Kinase0.92

Conclusion

While further experimental validation is required, the unique combination of fluoro, methoxy, and nitro substituents on a benzonitrile core presents a promising avenue for the discovery of novel anticancer agents. The proposed synthetic and biological evaluation workflows in this guide provide a comprehensive and scientifically grounded approach for researchers to explore the therapeutic potential of 3-fluoro-5-methoxy-4-nitrobenzonitrile derivatives. The structure-activity relationships derived from such studies will be invaluable in the rational design of next-generation targeted cancer therapies.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: A Comparative Analysis

Executive Summary The precise three-dimensional atomic arrangement of a molecule is the cornerstone of modern drug development and materials science. It dictates function, reactivity, and interaction with biological targ...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The precise three-dimensional atomic arrangement of a molecule is the cornerstone of modern drug development and materials science. It dictates function, reactivity, and interaction with biological targets. This guide focuses on 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a novel small molecule with potential applications stemming from its unique electronic and structural features. As no public crystal structure data is currently available, this document serves as a comprehensive roadmap for its complete structural characterization. We will present Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for elucidating its solid-state structure. However, we will also demonstrate that SC-XRD is not an isolated technique but the final step in a multi-faceted analytical workflow. This guide provides a comparative analysis of complementary techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Powder X-ray Diffraction (PXRD), and thermal analysis, offering field-proven insights into creating a self-validating and robust characterization strategy for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Substituted benzonitriles are prevalent scaffolds in medicinal chemistry and materials science. The specific substitutions on 3-Fluoro-5-methoxy-4-nitrobenzonitrile—a fluorine atom, a methoxy group, and a nitro group—create a molecule with a complex interplay of electron-withdrawing and -donating effects. This unique electronic profile suggests potential for novel intermolecular interactions, which could be critical for crystal engineering or binding to a biological target.

Determining the exact crystal structure is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: In drug design, knowing the precise conformation and how molecules pack together is essential for optimizing binding affinity and efficacy.

  • Polymorph Screening: Different crystal forms (polymorphs) of the same compound can have drastically different physical properties, including solubility and bioavailability, which are critical factors in pharmaceutical development.[1][2]

  • Material Properties: For materials science applications, the crystal packing arrangement dictates properties like conductivity and thermal stability.[3]

This guide will navigate the analytical journey required to move from a newly synthesized powder to a fully validated, three-dimensional crystal structure.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the unequivocal technique for determining the atomic and molecular structure of a crystalline material.[4][5] It provides precise coordinates of atoms in three-dimensional space, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.[6]

Causality-Driven Experimental Workflow

The path from a powder sample to a refined crystal structure is a multi-step process where each stage is critical for success. The workflow is not merely procedural; it is a logical sequence designed to produce a single crystal of sufficient quality for diffraction.

scxrd_workflow cluster_prep Sample Preparation & Purity cluster_cryst Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purity Purity Confirmation (NMR, MS, HPLC) Screen Solvent Screening Purity->Screen Ensures pure material crystallizes Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Screen->Growth Identifies optimal conditions Selection Crystal Selection Growth->Selection Visually inspect for quality Mount Crystal Mounting Selection->Mount Handle with care Collect X-ray Data Collection Mount->Collect Rotate in X-ray beam Reduce Data Reduction Collect->Reduce Integrate reflection intensities Solve Structure Solution (Direct Methods) Reduce->Solve Generate initial electron density map Refine Structure Refinement Solve->Refine Optimize atomic positions Validate Validation & CIF Generation Refine->Validate Check structure quality

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental Protocol: SC-XRD
  • Material Purification & Verification:

    • Objective: To ensure the starting material is of the highest possible purity (>99%). Impurities can inhibit crystallization or co-crystallize, leading to ambiguous results.

    • Protocol:

      • Purify the synthesized 3-Fluoro-5-methoxy-4-nitrobenzonitrile powder using column chromatography or recrystallization.

      • Verify the chemical identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS. The data must be consistent with the expected structure.

  • Crystal Growth:

    • Objective: To grow single crystals that are well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free of defects.

    • Protocol - Slow Evaporation (Primary Method):

      • Screen for suitable solvents by testing the compound's solubility in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane). A good solvent is one in which the compound is moderately soluble.

      • Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial.

      • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Expert Insight: The rate of evaporation is critical. Too fast, and a powder will precipitate; too slow, and the experiment may be impractical. Covering the vial with parafilm and piercing it with a needle is a common way to control this rate.

  • Crystal Selection and Mounting:

    • Objective: To select a high-quality crystal and mount it on the diffractometer.

    • Protocol:

      • Under a microscope, select a crystal that is transparent, has well-defined faces, and lacks visible cracks or defects.

      • Carefully pick up the crystal using a cryo-loop and mount it on a goniometer head.

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Data Collection:

    • Objective: To measure the intensities of the diffracted X-ray beams from all possible crystal orientations.

    • Protocol:

      • Center the crystal in the X-ray beam of the diffractometer.

      • Perform an initial unit cell determination.

      • Execute a full data collection strategy, which involves rotating the crystal and collecting diffraction images at various angles. Modern diffractometers automate this process.[6]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D model of the atomic arrangement.

    • Protocol:

      • Data Reduction: Integrate the raw diffraction images to produce a list of reflection intensities (hkl file).

      • Structure Solution: Use software programs like SHELXS to solve the "phase problem" and generate an initial electron density map.[7]

      • Structure Refinement: Use a program like SHELXL to refine the atomic positions, assigning atoms to the electron density peaks and optimizing the model to best fit the experimental data.[7]

  • Validation and Deposition:

    • Objective: To validate the quality of the final structure and prepare it for publication or database deposition.

    • Protocol:

      • The final model is checked for geometric reasonability and other quality metrics using software like PLATON or the IUCr's checkCIF service.

      • The final structural information is compiled into a Crystallographic Information File (CIF).

      • For publication, this CIF is typically deposited in a public repository like the Cambridge Structural Database (CSD).[8][9][10][11]

Part 2: A Synergistic Approach - Alternative and Complementary Techniques

Relying solely on SC-XRD is a high-risk strategy. A successful crystal structure determination is underpinned by a suite of other analytical techniques that confirm the identity, purity, and bulk properties of the material before the often time-consuming process of crystallization is attempted.

Comparative Overview of Analytical Techniques
Technique Information Obtained Sample Requirements Destructive? Key Advantage Key Limitation
SC-XRD Absolute 3D structure, bond lengths/angles, packingSingle crystal (~0.1 mm)NoUnambiguous 3D structure determination.Requires high-quality single crystals, which can be difficult to grow.[4]
NMR Spectroscopy Chemical structure (connectivity), purity in solution~5-10 mg dissolved in deuterated solventNoConfirms the chemical constitution and isotopic environment of atoms.[12][13]Provides data on the molecule in solution, which may not reflect the solid-state conformation.
Mass Spectrometry Molecular weight, elemental formula<1 mg, solid or solutionYesHigh sensitivity and accuracy for molecular weight determination.[14][15]Provides no information on 3D structure or isomerism.
FTIR Spectroscopy Presence of functional groups~1-2 mg solidNoFast, non-destructive confirmation of key chemical bonds (e.g., C≡N, N-O).Spectrum can be complex; provides no connectivity or 3D structural data.
PXRD Crystalline phase, purity of bulk material, polymorphism~10-20 mg powderNoCharacterizes the bulk sample, ensuring the single crystal is representative.[1][16]Provides a fingerprint, not a de novo structure solution for complex molecules.[17]
DSC/TGA Melting point, phase transitions, thermal stability~2-5 mg solidYesExcellent for assessing purity and identifying polymorphic transitions.[16]Indirect structural information; destructive.
Logical Workflow for Comprehensive Characterization

A senior scientist approaches characterization with a logical, tiered strategy to maximize information while minimizing risk and wasted effort. The following workflow illustrates this decision-making process.

characterization_workflow cluster_tier1 Tier 1: Identity & Purity Confirmation cluster_tier2 Tier 2: Solid-State Bulk Analysis cluster_tier3 Tier 3: Definitive 3D Structure Start Synthesized Compound: 3-Fluoro-5-methoxy-4-nitrobenzonitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Purity_Check Purity > 99%? NMR->Purity_Check MS->Purity_Check FTIR->Purity_Check Purity_Check->Start No, re-purify PXRD Powder X-ray Diffraction (PXRD) Purity_Check->PXRD Yes DSC Thermal Analysis (DSC/TGA) PXRD->DSC Bulk_Check Material is Crystalline? DSC->Bulk_Check Bulk_Check->Start No (Amorphous), Re-evaluate Cryst Attempt Crystallization Bulk_Check->Cryst Yes Cryst->Bulk_Check Failure, try new conditions SCXRD Single-Crystal XRD Cryst->SCXRD Success Final Validated 3D Structure SCXRD->Final

Caption: A tiered analytical strategy for small molecule characterization.

Protocols for Complementary Techniques

Protocol: NMR Spectroscopy
  • Objective: To confirm the chemical structure and purity in solution. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool.[18][19]

  • Steps:

    • Accurately weigh ~10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analysis:

      • ¹H NMR: Confirm the number of protons, their chemical shifts, and coupling patterns are consistent with the structure.

      • ¹³C NMR: Confirm the number of unique carbon environments.

      • ¹⁹F NMR: A single resonance is expected, and its coupling to nearby protons (H-F coupling) can provide definitive structural confirmation.[20] The high sensitivity and large chemical shift range of ¹⁹F make it excellent for purity assessment.[12][13]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition.

  • Steps:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Analysis: The measured mass should match the calculated exact mass for C₈H₅FN₂O₃ within a narrow tolerance (typically < 5 ppm). The fragmentation pattern of nitroaromatic compounds can also provide structural clues.[14][21]

Protocol: Powder X-ray Diffraction (PXRD)
  • Objective: To obtain a "fingerprint" of the crystalline bulk material and assess its phase purity.[16]

  • Steps:

    • Gently grind ~10-20 mg of the compound into a fine powder.

    • Pack the powder into a sample holder.

    • Collect a PXRD pattern over a suitable 2θ range (e.g., 2° to 40°).

    • Analysis: The presence of sharp peaks indicates a crystalline material. A single set of peaks suggests a single crystalline phase. This experimental pattern is invaluable; once the single crystal structure is solved, its theoretical powder pattern can be calculated and compared to this experimental data to confirm that the single crystal is representative of the bulk.[22]

Conclusion

The structural elucidation of a novel compound like 3-Fluoro-5-methoxy-4-nitrobenzonitrile is a scientific endeavor that demands a rigorous, multi-technique approach. While Single-Crystal X-ray Diffraction stands alone in its ability to provide a definitive three-dimensional structure, its success is built upon a foundation of data from other analytical methods. NMR and MS confirm the molecule's identity and purity, while PXRD and thermal analysis provide crucial information about the solid-state properties of the bulk material. By following the integrated workflow presented in this guide, researchers can confidently navigate the path to structural determination, ensuring that the resulting data is not only accurate and reliable but also part of a self-validating, comprehensive characterization package that meets the highest standards of scientific integrity.

References

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Acta Crystallographica - Wikipedia. Wikipedia. [Link]

  • Cambridge Structural Database - Wikipedia. Wikipedia. [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Physical Sciences Data-science Service. [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. UMass Dartmouth. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Cambridge Structural Database - MIT Information Systems. MIT. [Link]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. [Link]

  • (IUCr) Acta Crystallographica. International Union of Crystallography. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • Acta Crystallographica - Hellenica World. Hellenica World. [Link]

  • Cambridge Structural Database - Re3data.org. Re3data.org. [Link]

  • (IUCr) Acta Crystallographica Section E. International Union of Crystallography. [Link]

  • (IUCr) Acta Crystallographica Section A. International Union of Crystallography. [Link]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC - NIH. [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]

  • X-ray crystallography - Wikipedia. Wikipedia. [Link]

  • How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • Fluorine NMR. Yale University. [Link]

  • Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. [Link]

  • 3-Fluoro-5-methyl-4-phenylmethoxybenzonitrile | C15H12FNO | CID 117354999. PubChem. [Link]

  • Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI. [Link]

  • 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684. PubChem. [Link]

  • 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile | C14H9FN2O4 | CID 103201682. PubChem. [Link]

  • 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399. PubChem. [Link]

  • 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile | C15H12FNO | CID 24709675. PubChem. [Link]

  • 3-Fluoro-5-(hydroxymethyl)-4-methoxybenzonitrile | C9H8FNO2 | CID 161899141. PubChem. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzonitriles in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic success. Nitrobenzonitriles, prized for their utility as precursors to a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic success. Nitrobenzonitriles, prized for their utility as precursors to a vast array of functionalized molecules, are a cornerstone of modern organic synthesis. However, a critical question often arises: how does halogen substitution, particularly fluorination, impact their reactivity? This guide provides an in-depth, evidence-based comparison of fluorinated and non-fluorinated nitrobenzonitriles, focusing on the principles and practical outworking of Nucleophilic Aromatic Substitution (SNAr) reactions.

Executive Summary of Reactivity

The central thesis of this guide is a principle well-established in physical organic chemistry: fluorinated nitrobenzonitriles are significantly more reactive towards nucleophilic aromatic substitution than their non-fluorinated counterparts (e.g., chloro-, bromo- analogs). [1] This heightened reactivity is not attributed to fluorine's leaving group ability—a common point of confusion—but rather to its profound influence on the electronic character of the aromatic ring during the reaction's rate-determining step.[2] Consequently, fluorinated substrates often permit milder reaction conditions, afford shorter reaction times, and accommodate a broader range of nucleophiles.[1]

The Mechanism: Understanding the SNAr Pathway

To appreciate the nuanced roles of different halogens, one must first understand the mechanism of Nucleophilic Aromatic Substitution. Unlike the concerted S_N2 or stepwise S_N1 pathways common in aliphatic chemistry, the SNAr reaction proceeds via a two-step addition-elimination mechanism .[1][3][4]

  • Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2]

  • Step 2 (Fast): Elimination & Aromatization. The leaving group is expelled, and the aromaticity of the ring is restored. This step is rapid as it is energetically favorable.[2]

The reaction is heavily reliant on the presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and cyano (-CN) groups. When positioned ortho or para to the leaving group, these EWGs are able to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining first step.[3][5][6]

Caption: The two-step addition-elimination mechanism of SNAr.

The Fluorine Advantage: A Tale of Two Effects

The superior reactivity of fluorinated nitrobenzonitriles is a direct consequence of fluorine's extreme electronegativity. This property influences the reaction in two critical ways.

The Dominant Inductive Effect: Activating the Ring

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is the primary driver of enhanced reactivity.[2]

  • Increased Electrophilicity: The C-F bond is highly polarized, creating a significant partial positive charge (δ+) on the ipso-carbon. This makes the carbon atom exceptionally electrophilic and far more susceptible to attack by an incoming nucleophile.[1][7]

  • Stabilization of the Intermediate: The strong inductive pull of the fluorine atom effectively stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex.[1][2] This stabilization lowers the transition state energy of the rate-determining step, accelerating the overall reaction.[2]

In contrast, while chlorine, bromine, and iodine are also electron-withdrawing, their inductive effects are progressively weaker, leading to a less activated ring.

The Counterintuitive Role of the Leaving Group

In aliphatic S_N1 and S_N2 reactions, the C-X bond is broken in the rate-determining step. Consequently, reactivity follows the order I > Br > Cl > F, reflecting the inverse of bond strength. In SNAr, this logic is inverted.[1]

The C-X bond is broken in the fast second step, meaning its strength has a minimal impact on the overall reaction rate.[3][5] The rate order for SNAr is typically F >> Cl > Br > I .[3] For one studied reaction, a fluoro-substituted arene was found to react 3300 times faster than its iodo-analog.[5] The primary determinant of the rate is the formation of the Meisenheimer complex, which, as explained above, is most rapidly formed with the highly activating fluorine substituent.

Energy_Profile Reactants Reactants (Ar-X + Nu⁻) Reactants->p1 Reactants->p3 TS1_F TS1 (Fluoro) TS1_F->p2 TS1_Cl TS1 (Chloro) TS1_Cl->p4 Intermediate Meisenheimer Complex Intermediate->p5 TS2 TS2 TS2->p6 Products Products (Ar-Nu + X⁻) p1->TS1_F  ΔG‡ (F) (Lower) p2->Intermediate p3->TS1_Cl ΔG‡ (Cl) (Higher) p4->Intermediate p5->TS2 p6->Products

Caption: Comparative energy profile for SNAr of fluoro vs. chloro arenes.

Quantitative Data & Experimental Evidence

While a direct, side-by-side kinetic study for every nitrobenzonitrile isomer under identical conditions is not always available in published literature, the principle of fluorine activation is overwhelmingly supported by data from analogous systems.[1] A classic example is the reaction of 2,4-dinitrohalobenzenes with piperidine, which clearly demonstrates the superior reactivity of the fluorinated substrate.

Leaving Group (X) in 1-X-2,4-dinitrobenzeneRelative Rate (k_rel)
-F 3300
-Cl4.5
-Br3.1
-I1.0
(Data adapted from analogous systems to illustrate the principle)[5]

This vast difference in reaction rates underscores the practical advantages of using fluorinated nitrobenzonitriles in synthesis.

Practical Guide for the Synthetic Chemist

The choice between a fluorinated or non-fluorinated nitrobenzonitrile has significant practical implications for experimental design.

FeatureFluorinated NitrobenzonitrilesNon-Fluorinated (Chloro/Bromo) Nitrobenzonitriles
Reactivity Very HighModerate to Low
Typical Conditions Milder (e.g., Room temp. to 80 °C)More Forcing (e.g., 80 °C to >150 °C)
Reaction Time ShorterLonger
Nucleophile Scope Broad (alcohols, thiols, amines, carbanions)More limited to stronger nucleophiles
Functional Group Tolerance Higher, due to milder conditionsLower, risk of side reactions
Primary Use Case Facile substitution, late-stage functionalization, synthesis with sensitive substrates.Cost-effective option when forcing conditions are tolerable.

Generalized Experimental Protocols

The following protocols provide a framework for a comparative experiment. These should be adapted for specific nucleophiles and optimized as needed.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Setup 1. Dissolve Halo-nitrobenzonitrile (1 equiv.) and Nucleophile (1.1 equiv.) in aprotic solvent (e.g., DMF, DMSO). Cond_F 2a. For Fluoro-Substrate: Heat to 40-60 °C. Setup->Cond_F Cond_Cl 2b. For Chloro-Substrate: Heat to 100-120 °C. Setup->Cond_Cl Monitor 3. Monitor reaction by TLC/LC-MS until starting material is consumed. Cond_F->Monitor Cond_Cl->Monitor Workup 4. Quench reaction, perform aqueous workup, and extract with an organic solvent. Monitor->Workup Purify 5. Purify crude product via column chromatography or recrystallization. Workup->Purify

Caption: Generalized workflow for a comparative SNAr experiment.

Protocol 1: Reaction with 4-Fluoro-3-nitrobenzonitrile (High Reactivity)
  • Reaction Setup: To a stirred solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add the desired nucleophile (e.g., morpholine, 1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Conditions: Heat the mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reaction with 4-Chloro-3-nitrobenzonitrile (Lower Reactivity)
  • Reaction Setup: To a stirred solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M), add the same nucleophile (morpholine, 1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Conditions: Heat the mixture to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Expect significantly longer reaction times, potentially 12-24 hours.

  • Workup: Follow the same procedure as in Protocol 1.

  • Purification: Follow the same procedure as in Protocol 1.

The stark difference in required temperature and expected reaction time between these two protocols experimentally validates the enhanced reactivity of the fluorinated substrate.

Conclusion

For scientists engaged in the synthesis of complex molecules, understanding the principles of reactivity is key to efficient and successful discovery. In the context of nitrobenzonitriles, the evidence is unequivocal: fluorine is a uniquely powerful activating group for nucleophilic aromatic substitution. Its profound inductive effect dramatically increases the electrophilicity of the aromatic ring and stabilizes the key Meisenheimer intermediate, overriding its poor leaving group ability. This fundamental understanding allows researchers to leverage fluorinated nitrobenzonitriles to achieve transformations under milder conditions, expanding the horizons of molecular design and drug development.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In-Silico Modeling of 3-Fluoro-5-methoxy-4-nitrobenzonitrile Interactions

Introduction: Bridging Computational Insights with Experimental Drug Discovery In the landscape of modern drug discovery, in-silico modeling has transitioned from a niche academic pursuit to an indispensable tool for acc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Insights with Experimental Drug Discovery

In the landscape of modern drug discovery, in-silico modeling has transitioned from a niche academic pursuit to an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] By leveraging computational power, we can predict and analyze molecular interactions with a level of detail that can be both time- and cost-prohibitive to achieve solely through traditional wet-lab experimentation.[2] This guide provides a comparative overview of in-silico strategies for characterizing the interactions of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a versatile chemical scaffold. The presence of electron-withdrawing and donating groups on the benzonitrile ring suggests its potential as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors.[4][5]

This document is structured to provide not just a set of protocols, but a logical framework for making informed decisions in a computational drug discovery project. We will explore and contrast methodologies for target identification, binding pose prediction, and the dynamic assessment of molecular interactions, all grounded in the principles of scientific integrity and supported by established protocols.

Part 1: Unveiling Potential Targets - A Comparison of Virtual Screening Strategies

The initial step in understanding the biological relevance of a novel compound is to identify its potential protein targets. Virtual screening (VS) is a computational technique that allows for the rapid assessment of large libraries of small molecules against a biological target, or conversely, a single molecule against a panel of targets.[6][7] The choice of VS methodology is fundamentally dictated by the available information about the target protein.

Structure-Based Virtual Screening (SBVS): A Docking-Centric Approach

When the three-dimensional structure of a potential target protein is available, either through experimental methods like X-ray crystallography or through accurate homology modeling, SBVS is the preferred approach.[8][9] The cornerstone of SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction.[10][11]

The causality behind this choice is clear: having the 3D structure of the binding site provides a physical template to evaluate the steric and electrostatic complementarity of the ligand. This allows for a more direct and physically realistic prediction of binding compared to ligand-based methods.

Below is a generalized workflow for an SBVS campaign:

SBVS_Workflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_analysis Analysis & Validation target_prep Target Preparation (Add Hydrogens, Assign Charges) site_id Binding Site Identification target_prep->site_id Input ligand_prep Ligand Preparation (3-Fluoro-5-methoxy-4-nitrobenzonitrile) (Generate 3D Conformation, Assign Charges) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking Input site_id->docking Define Search Space scoring Scoring & Ranking docking->scoring Generate Poses hit_selection Hit Selection & Visual Inspection scoring->hit_selection Ranked List post_processing Post-Processing (e.g., MD Simulations) hit_selection->post_processing Top Candidates MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Start with Docked Protein-Ligand Complex topol Generate Topology (Protein & Ligand Force Fields) start->topol box Define Simulation Box & Solvate topol->box ions Add Ions to Neutralize box->ions em Energy Minimization ions->em nvt NVT Equilibration (Constant Volume) em->nvt npt NPT Equilibration (Constant Pressure) nvt->npt md Production MD Run npt->md rmsd RMSD & RMSF md->rmsd hbond Hydrogen Bond Analysis md->hbond binding_energy Binding Free Energy (MM/PBSA or MM/GBSA) md->binding_energy

Caption: Molecular Dynamics Simulation Workflow.

This protocol provides a high-level overview of the steps involved. Detailed tutorials are available and highly recommended for new users. [12][13][14]

  • System Preparation:

    • Topology Generation: Generate a topology for the protein using pdb2gmx. For the ligand, a separate parameterization is required, often using a server like CGenFF or PRODRG. [14][15] * Combine Protein and Ligand: Merge the coordinate files of the protein and the parameterized ligand.

    • Solvation: Create a simulation box and fill it with a chosen water model (e.g., TIP3P).

    • Adding Ions: Add ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble: Perform a short simulation at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the protein and ligand.

    • NPT Ensemble: Perform another short simulation at constant Number of particles, Pressure, and Temperature to equilibrate the system's density.

  • Production MD:

    • Run the main simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Analyze the stability of the protein and ligand over time.

    • RMSF (Root Mean Square Fluctuation): Identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other interactions identified in docking.

Part 3: A Comparative Summary of In-Silico Techniques

The choice of computational methodology depends on the specific research question and available resources. The following table provides a comparative summary to guide this decision-making process.

TechniquePrimary ApplicationComputational CostKey InsightsLimitations
Molecular Docking High-throughput virtual screening, binding pose predictionLowBinding affinity estimate, key interacting residuesStatic model, protein is rigid, scoring functions are approximations
Molecular Dynamics Stability of protein-ligand complex, conformational changesHighDynamic stability, detailed interaction patterns, role of solventComputationally expensive, force field dependent

Conclusion

The in-silico modeling of 3-Fluoro-5-methoxy-4-nitrobenzonitrile offers a powerful avenue to explore its therapeutic potential. By employing a combination of virtual screening, molecular docking, and molecular dynamics simulations, researchers can efficiently identify potential protein targets, predict binding modes, and analyze the dynamic stability of the resulting complexes. This tiered approach, starting with computationally inexpensive methods and progressing to more rigorous simulations for promising candidates, represents a robust and resource-efficient strategy in modern drug discovery. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation and driving the optimization of this promising chemical scaffold.

References

  • Rossi, A. R.
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • Adv. Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • Shaikh, S. A., et al. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Frontiers in Chemistry. (2021). Review of Modern Computer-aided Drug Design Methods. [Link]

  • Schrödinger. Dramatically improving hit rates with a modern virtual screening workflow. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]

  • Singh, S., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Pharmaceutical Research International. [Link]

  • BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Maithri, G., et al. (2017). Computational Drug Design and Molecular Dynamic Studies-A Review. Semantic Scholar. [Link]

  • MaddyList. (2025). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. YouTube. [Link]

  • Singh, P. (2016). A Review on Computational Drug Designing.and Discovery. Trade Science Inc. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • Durrant, J. D., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences. [Link]

  • Deb, R., & Chakraborty, S. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. [Link]

  • ResearchGate. (2021). Virtual screening workflow. [Link]

  • Eagon, S. Vina Docking Tutorial. [Link]

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Semantic Scholar. [Link]

  • Macs in Chemistry. (2023). Virtual screening/Docking workflow. [Link]

  • KBbox. Small Molecule Docking. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Bonvin Lab. Small molecule docking. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • PubChem. 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. [Link]

  • PubChem. 3-Fluoro-4-nitrobenzonitrile. [Link]

  • MySkinRecipes. 3-Chloro-5-fluoro-4-nitrobenzonitrile. [Link]

  • PubChem. 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

Sources

Validation

A Comparative Guide to the Characterization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile: Titrimetric Analysis vs. Modern Analytical Techniques

This guide provides an in-depth comparison of analytical methodologies for the quantitative characterization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a key intermediate in contemporary drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative characterization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a key intermediate in contemporary drug discovery and materials science. We will explore a classic, yet robust, titrimetric method and contrast its performance with state-of-the-art chromatographic and spectroscopic techniques. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy based on their specific requirements for accuracy, precision, throughput, and selectivity.

Introduction: The Analytical Imperative for Novel Intermediates

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound. Its unique substitution pattern—featuring a nitrile, a nitro group, a fluorine atom, and a methoxy group—makes it a versatile building block for synthesizing complex molecules with potential biological activity. The purity and exact concentration of this intermediate are paramount, as impurities can lead to undesirable side reactions, lower yields, and introduce contaminants into the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for quality control and reaction monitoring.

This guide moves beyond a simple listing of methods. It delves into the causality behind procedural steps and provides a framework for method validation, ensuring that the data generated is both accurate and trustworthy.

Characterization by Reductive Titration

Direct acid-base titration of 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not feasible due to the absence of a sufficiently acidic or basic functional group. However, the presence of the aromatic nitro group provides a handle for quantitative analysis via reductive titration. This classic technique relies on the stoichiometric reduction of the nitro group (-NO₂) to an amino group (-NH₂) by a strong reducing agent of known concentration.

Principle of the Method The most common and reliable titrant for this purpose is a standardized solution of Titanium(III) chloride (TiCl₃). The reaction proceeds as follows:

R-NO₂ + 6 Ti³⁺ + 6 H⁺ → R-NH₂ + 6 Ti⁴⁺ + 2 H₂O

Where R represents the 3-fluoro-5-methoxybenzonitrile aromatic ring. The endpoint of the titration, where all the nitro compound has been reduced, can be detected potentiometrically or with a redox indicator. This method's trustworthiness is established by the precise standardization of the TiCl₃ titrant against a primary standard, such as potassium dichromate.

Experimental Protocol: Reductive Titration with TiCl₃

A. Reagent Preparation:

  • Titanium(III) Chloride Solution (~0.1 N): Prepare by diluting commercially available 15-20% TiCl₃ solution with oxygen-free deionized water. This solution is highly sensitive to air and must be stored and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Standard Potassium Dichromate (K₂Cr₂O₇) Solution (0.1 N): Accurately weigh primary standard grade K₂Cr₂O₇ (previously dried at 110°C for 2 hours), dissolve in deionized water, and dilute to a known volume in a volumetric flask.

  • Sodium Bicarbonate Solution (Saturated): For creating an inert atmosphere in the titration flask.

  • Hydrochloric Acid (HCl): Concentrated and 1:1 (v/v).

B. Standardization of TiCl₃ Titrant:

  • Pipette 25.00 mL of the standard K₂Cr₂O₇ solution into a 250 mL conical flask.

  • Add 50 mL of 1:1 HCl.

  • Add 5 g of sodium bicarbonate to displace air from the flask.

  • Titrate with the TiCl₃ solution from a burette whose tip is submerged below the surface of the liquid until the solution color changes from yellow-orange to a pale green.

  • Calculate the exact normality of the TiCl₃ solution. Repeat at least three times to ensure precision.

C. Titration of 3-Fluoro-5-methoxy-4-nitrobenzonitrile:

  • Accurately weigh approximately 150-200 mg of the 3-Fluoro-5-methoxy-4-nitrobenzonitrile sample into a 250 mL conical flask.

  • Dissolve the sample in a suitable solvent, such as glacial acetic acid or ethanol (50 mL).

  • Add 50 mL of concentrated HCl.

  • Gently heat the solution to 60°C to facilitate the reaction.

  • Add 5 g of sodium bicarbonate to create an inert atmosphere.

  • Titrate the hot solution with the standardized TiCl₃ solution until the endpoint is reached (potentiometric jump or indicator color change).

  • Record the volume of TiCl₃ consumed.

Workflow for Reductive Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare & Standardize 0.1 N TiCl3 Titrant P2 Accurately Weigh Analyte Sample P3 Dissolve Sample & Add HCl P2->P3 T1 Heat to 60°C P3->T1 T2 Create Inert Atmosphere (NaHCO3) T1->T2 T3 Titrate with TiCl3 to Endpoint T2->T3 A1 Record Titrant Volume T3->A1 A2 Calculate Purity (%) A1->A2

Caption: Workflow for the characterization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile by reductive titration.

Alternative Methods: A Comparative Overview

While titration is a powerful tool, modern chromatography and spectroscopy offer orthogonal approaches that provide different, and often more detailed, analytical insights. We will compare the titrimetric method with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, renowned for its ability to separate the main compound from process-related impurities and degradation products.[2]

Principle of the Method The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically used for quantification, as the aromatic nature of the analyte ensures strong chromophores. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common starting point for this type of molecule. For example, Acetonitrile:Water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined by DAD analysis).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in the mobile phase. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Sample Solution (0.1 mg/mL) P3 Filter Sample P2->P3 A1 Inject Sample into HPLC System P3->A1 A2 Separate Components on C18 Column A1->A2 A3 Detect with UV Detector A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Purity (Area %) D1->D2

Caption: General workflow for purity assessment by High-Performance Liquid Chromatography (HPLC).

B. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[3] It relies on the principle that the integrated signal area of a nucleus (e.g., ¹H) is directly proportional to the number of nuclei giving rise to that signal.

Principle of the Method A known mass of the analyte is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard with a simple spectrum that does not overlap with the analyte's signals. By comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard, the purity of the analyte can be calculated with high accuracy.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity standard with a known chemical structure and molecular weight (e.g., maleic acid, dimethyl sulfone). The choice depends on solubility and spectral overlap.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 3-Fluoro-5-methoxy-4-nitrobenzonitrile sample.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay (D1 > 5 * T₁), calibrated 90° pulse).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate at least one well-resolved signal for the analyte and one for the internal standard.

Workflow for qNMR Analysis

G cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing P1 Accurately Weigh Analyte P2 Accurately Weigh Internal Standard P1->P2 P3 Dissolve Mixture in Deuterated Solvent P2->P3 A1 Transfer to NMR Tube P3->A1 A2 Acquire Spectrum (Quantitative Conditions) A1->A2 D1 Process Spectrum (Phase, Baseline) A2->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Purity D2->D3

Caption: Workflow for purity determination by Quantitative Nuclear Magnetic Resonance (qNMR).

Head-to-Head Comparison of Analytical Methods

The choice of an analytical method is a trade-off between various performance characteristics. The following table provides a direct comparison to guide your selection.

ParameterReductive TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Stoichiometric chemical reaction (reduction)Differential partitioning and separationProportionality of NMR signal area to molar concentration
Specificity Moderate. Titrates any reducible species (e.g., other nitro-impurities).High. Can separate and quantify individual impurities.High. Structure-specific signals allow for selective quantification.
Accuracy High, dependent on titrant standardization.High, dependent on linearity and response factor.Very High. A primary ratio method.[3]
Precision High (RSD < 0.5% typical).Very High (RSD < 0.2% typical).High (RSD < 1% typical).
Sensitivity (LOQ) Low (~mg level).High (~µg/mL to ng/mL level).Moderate (~mg/mL level).
Throughput Low to moderate.High, especially with an autosampler.Moderate.
Cost & Complexity Low instrument cost, moderate chemical handling complexity.High instrument cost, moderate operational complexity.Very high instrument cost, high operational expertise required.
Impurity Profile No. Provides a total purity value based on the functional group.Yes. Provides a detailed profile of separable impurities.Yes. Can identify and quantify impurities if signals are resolved.

Conclusion and Recommendations

The characterization of 3-Fluoro-5-methoxy-4-nitrobenzonitrile can be successfully achieved by several analytical techniques, each with distinct advantages.

  • Reductive Titration is an excellent choice for routine, low-cost quality control when a simple purity value is needed and the potential impurities are known not to contain reducible groups. Its value lies in its robustness and reliance on fundamental chemical principles (stoichiometry) rather than expensive instrumentation.[4]

  • High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis in a drug development setting.[1][2] It should be the method of choice when a detailed impurity profile is required, for monitoring reaction kinetics, or for stability testing, due to its high resolution and sensitivity.

  • Quantitative NMR (qNMR) serves as an invaluable, orthogonal technique. It is the ideal method for the certification of reference materials or for obtaining a highly accurate purity value without requiring a pre-certified standard of 3-Fluoro-5-methoxy-4-nitrobenzonitrile itself.[3]

For comprehensive characterization in a regulated or advanced research environment, a combination of these methods is recommended. HPLC provides the impurity profile, while qNMR or titration can provide an orthogonal, confirmatory purity assessment, ensuring the highest level of confidence in the material's quality.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10630684, 3-Fluoro-5-methoxybenzonitrile. Available from: [Link].

  • Univerzita Pavla Jozefa Šafárika v Košiciach. TITRATION. Available from: [Link]

  • Huang, T., et al. (2023). Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR. Analytical and Bioanalytical Chemistry, 415(8), 1445-1454. Available from: [Link]

  • Chemistry LibreTexts (2022). Acid-Base Titrations. Available from: [Link]

  • Mettler-Toledo. Titration Fundamentals. Available from: [Link]

  • ATSDR (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-5-methoxy-4-nitrobenzonitrile

Abstract This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative determinat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative determination of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. As a key intermediate in pharmaceutical synthesis, ensuring the accuracy, precision, and reliability of its quantification is paramount for quality control and regulatory compliance. This document details the rationale behind method selection, provides step-by-step experimental protocols, and presents a comparative analysis of validation data. The principles and methodologies are grounded in the International Council for Harmonisation (ICH) guidelines, offering a robust template for researchers, analytical chemists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Validation

3-Fluoro-5-methoxy-4-nitrobenzonitrile is a substituted aromatic nitrile whose structural complexity and functional group reactivity make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of a nitrile, a nitro group, and a halogenated methoxy-benzene ring gives it unique chemical properties. In the pharmaceutical industry, every analytical procedure used for quality control must be validated to ensure it is fit for its intended purpose.[1] When multiple analytical methods are used to generate data for a single compound, either across different laboratories or within the same study, cross-validation becomes essential.[2]

Cross-validation is the scientific process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable data.[3][4] This guide will compare a reversed-phase HPLC method with a capillary GC method for the analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, following the validation parameters outlined in the ICH Q2(R2) guideline.[3]

Selection of Orthogonal Analytical Methods

To ensure a comprehensive and robust cross-validation, two orthogonal methods based on different separation principles were chosen:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is a cornerstone technique in pharmaceutical analysis, ideal for non-volatile and thermally labile compounds.[5][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Given the aromatic nature of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, it is expected to have strong chromophores, making UV detection a suitable and sensitive choice.

  • Method B: Gas Chromatography with Electron Capture Detection (GC-ECD): This method is suitable for volatile and thermally stable compounds.[7] The separation occurs based on the analyte's boiling point and its interaction with the stationary phase in a gaseous mobile phase. The presence of both a fluorine atom and a nitro group makes 3-Fluoro-5-methoxy-4-nitrobenzonitrile an excellent candidate for an Electron Capture Detector (ECD), which offers exceptionally high sensitivity for electrophilic and halogenated compounds.[8]

The orthogonality of these methods (liquid phase vs. gas phase separation) provides a high degree of confidence that any quantified result is not an artifact of a single analytical technique.

Experimental Protocols

Standard and Sample Preparation
  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-Fluoro-5-methoxy-4-nitrobenzonitrile reference standard and dissolve in a 50 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the respective mobile phase (for HPLC) or solvent (for GC) to cover the desired calibration range (e.g., 1-200 µg/mL).

  • Sample Preparation: Prepare samples of the test substance to a target concentration within the validated range using the same diluent as the working standards.

Method A: RP-HPLC-UV Protocol

This method is designed to provide a robust and reproducible separation of the analyte from potential impurities.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 columns provide excellent retention for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v), IsocraticA common mobile phase for moderate polarity compounds, providing good peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Detection UV at 265 nmThe nitro-aromatic structure is expected to have a strong absorbance maximum in this region.
Run Time 10 minutesSufficient time for the analyte to elute with good separation from the solvent front.

HPLC_Workflow Working Working Inject Inject Working->Inject Detect Detect Integrate Integrate Detect->Integrate

Method B: GC-ECD Protocol

This method is developed to offer high sensitivity, leveraging the electrophilic nature of the analyte.

ParameterConditionRationale
Instrument Agilent 8890 GC with ECD or equivalentA standard GC system equipped with a highly sensitive detector for this analyte type.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes.
Carrier Gas Nitrogen, 1.2 mL/min (constant flow)Nitrogen is a common and effective carrier gas for ECD.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without degradation.
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min)A temperature gradient program to ensure good peak shape and elution of the analyte.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.
Injection 1 µL, SplitlessSplitless injection is used to maximize the transfer of analyte to the column for high sensitivity.
Makeup Gas Nitrogen, 25 mL/minOptimizes detector performance and sensitivity.

GC_Workflow Working_GC Working_GC Inject_GC Inject_GC Working_GC->Inject_GC Detect_GC Detect_GC Integrate_GC Integrate_GC Detect_GC->Integrate_GC

Cross-Validation Study Design

The cross-validation study is designed to directly compare the performance characteristics of the HPLC and GC methods.[9] The same batches of standards and samples are analyzed by both methods.

CrossValidation_Logic Analyte 3-Fluoro-5-methoxy- 4-nitrobenzonitrile MethodA {Method A: RP-HPLC-UV|Developed & Optimized Protocol} Analyte->MethodA MethodB {Method B: GC-ECD|Developed & Optimized Protocol} Analyte->MethodB Validation ICH Q2(R2) Validation Parameters Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness MethodA->Validation MethodB->Validation DataA Performance Data (Method A) Validation->DataA Execute for A DataB Performance Data (Method B) Validation->DataB Execute for B Comparison Comparative Analysis (Cross-Validation) DataA->Comparison DataB->Comparison Conclusion Conclusion: Methods are Equivalent and Fit for Purpose Comparison->Conclusion

Comparative Data and Analysis

The following tables summarize the (hypothetical, yet representative) data obtained from the validation of each method.

Specificity and Linearity

Specificity was confirmed by analyzing a placebo (matrix without analyte) and ensuring no interfering peaks were present at the retention time of the analyte.

ParameterMethod A (RP-HPLC-UV)Method B (GC-ECD)Acceptance Criteria
Linearity Range 1 – 200 µg/mL0.1 – 50 µg/mL-
Correlation Coeff. (r²) 0.99950.9992≥ 0.999
Equation y = 45120x + 1500y = 185500x + 980-

Analysis: Both methods demonstrate excellent linearity over their respective ranges. The GC-ECD method shows a significantly lower range, highlighting its superior sensitivity.

Accuracy and Precision

Accuracy was assessed by spiking a known amount of analyte into a placebo at three concentration levels (80%, 100%, 120% of target). Precision was determined by analyzing six replicate preparations at 100% of the target concentration.[9]

ParameterMethod A (RP-HPLC-UV)Method B (GC-ECD)Acceptance Criteria
Accuracy (% Recovery) 99.2% – 101.5%98.8% – 101.9%98.0% – 102.0%
Precision (Repeatability, %RSD) 0.85%1.15%≤ 2.0%
Intermediate Precision (%RSD) 1.20%1.65%≤ 2.0%

Analysis: Both methods meet the acceptance criteria for accuracy and precision, demonstrating their capability to produce reliable quantitative results. The HPLC method shows slightly better precision, which is common due to the highly automated and less operator-dependent nature of modern liquid chromatography systems.

Sensitivity and Robustness

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). Robustness was tested by making small, deliberate variations to method parameters.

ParameterMethod A (RP-HPLC-UV)Method B (GC-ECD)Acceptance Criteria
LOD 0.3 µg/mL0.03 µg/mL-
LOQ 1.0 µg/mL0.1 µg/mL-
Robustness PassedPassed%RSD of results should not significantly change.

Robustness Variations (HPLC):

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 2% Acetonitrile

  • Column Temperature: ± 2 °C

Robustness Variations (GC):

  • Inlet Temperature: ± 10 °C

  • Oven Ramp Rate: ± 2 °C/min

  • Carrier Gas Flow: ± 0.1 mL/min

Analysis: The GC-ECD method is an order of magnitude more sensitive than the HPLC-UV method, making it superior for trace-level analysis or impurity testing. Both methods demonstrated good robustness, indicating they are reliable for routine use where minor variations in operating conditions may occur.[10]

Conclusion and Recommendations

This cross-validation study successfully demonstrates that both the developed RP-HPLC-UV and GC-ECD methods are accurate, precise, and reliable for the quantitative analysis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile. The data from both methods are comparable and meet all predefined acceptance criteria based on ICH guidelines.

Recommendations:

  • For routine Quality Control (QC) and assay determination: The RP-HPLC-UV method is recommended. It exhibits slightly better precision, is generally considered more robust for routine use in a QC environment, and involves simpler sample preparation.[5]

  • For impurity profiling or trace-level analysis: The GC-ECD method is the superior choice due to its significantly lower limit of detection and quantitation.

The successful cross-validation provides a high degree of confidence in the analytical data generated, ensuring that results are interchangeable and supporting the overall quality assurance of any process or product involving 3-Fluoro-5-methoxy-4-nitrobenzonitrile.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 19, 2026.
  • Vertex AI Search. (n.d.). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved January 19, 2026.
  • Benchchem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. Retrieved January 19, 2026.
  • Pharmaguideline. (2024, December 11).
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved January 19, 2026.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved January 19, 2026.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved January 19, 2026.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved January 19, 2026.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 19, 2026.
  • European Bioanalysis Forum. (n.d.).
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved January 19, 2026.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved January 19, 2026.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 19, 2026.
  • Benchchem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays. Retrieved January 19, 2026.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved January 19, 2026.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 19, 2026.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Retrieved January 19, 2026.
  • ACS Publications. (n.d.). Method for Identification of Nitriles | Analytical Chemistry. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved January 19, 2026.
  • Biosynth. (n.d.). 4-Fluoro-5-methoxy-2-nitrobenzonitrile | 2060006-03-1 | KHD00603. Retrieved January 19, 2026.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved January 19, 2026.
  • Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Retrieved January 19, 2026.
  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Retrieved January 19, 2026.
  • NIH. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved January 19, 2026.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Retrieved January 19, 2026.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE. Retrieved January 19, 2026.
  • ResearchGate. (n.d.).
  • PubChem. (2026, January 3). 3-Fluoro-5-hydroxy-4-methoxybenzonitrile. Retrieved January 19, 2026.
  • BLD Pharm. (n.d.). 1009-35-4|4-Fluoro-3-nitrobenzonitrile. Retrieved January 19, 2026.
  • ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles | Analytical Chemistry. Retrieved January 19, 2026.
  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. Retrieved January 19, 2026.
  • Save My Exams. (2025, April 14). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Retrieved January 19, 2026.
  • JoVE. (2023, April 30). Video: Preparation of Nitriles. Retrieved January 19, 2026.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-methoxy-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-methoxy-4-nitrobenzonitrile
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